molecular formula C6H4BrF5S B1273057 4-Bromophenylsulfur pentafluoride CAS No. 774-93-6

4-Bromophenylsulfur pentafluoride

Cat. No.: B1273057
CAS No.: 774-93-6
M. Wt: 283.06 g/mol
InChI Key: RECCABBXFXGELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenylsulfur pentafluoride is a useful research compound. Its molecular formula is C6H4BrF5S and its molecular weight is 283.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromophenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF5S/c7-5-1-3-6(4-2-5)13(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECCABBXFXGELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381313
Record name 4-Bromophenylsulfur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-93-6
Record name 4-Bromophenylsulfur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(pentafluoro-lambda6-sulfanyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromophenylsulfur Pentafluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 4-Bromophenylsulfur pentafluoride (4-BrPSF). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of this organofluorine compound. This document details the physicochemical properties, synthesis, and characterization of 4-BrPSF, and explores the role of the pentafluorosulfanyl (SF₅) functional group in medicinal chemistry. While specific biological signaling pathways for 4-BrPSF are not yet elucidated, this guide discusses the general strategies for evaluating the biological activity of SF₅-containing compounds.

Introduction

This compound is a synthetic organofluorine compound that has garnered significant interest in materials science and pharmaceutical development.[1] The presence of the pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, imparts unique electronic and steric properties to the molecule.[2] This group is highly electronegative, chemically and thermally stable, and can significantly influence the lipophilicity and metabolic stability of a parent compound, making it an attractive moiety for the design of novel therapeutic agents.[3][4] The bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications through various cross-coupling reactions.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₄BrF₅S[5][6][7]
Molecular Weight 283.05 g/mol [1][7]
CAS Number 774-93-6[5][6][7]
Appearance Colorless to light yellow clear liquid[1]
Density 1.86 g/cm³[1]
Boiling Point 77 °C at 10 mmHg[1]
Refractive Index n20/D 1.48[1]
Purity ≥ 96% (GC)[1][7]
Storage Temperature 2 - 8 °C[1]

Experimental Protocols

Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound, based on methods described for the preparation of arylsulfur pentafluorides.[8][9]

Reaction Scheme:

Synthesis reactant 4,4'-Dibromodiphenyl disulfide product This compound reactant->product Fluorination reagent Fluorinating Agent (e.g., AgF₂ or F₂/N₂) in Acetonitrile

Figure 1: General synthesis scheme for this compound.

Materials:

  • 4,4'-Dibromodiphenyl disulfide

  • Fluorinating agent (e.g., Silver(II) fluoride (AgF₂), or a mixture of F₂ and N₂)

  • Anhydrous acetonitrile

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration setup

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet is charged with 4,4'-dibromodiphenyl disulfide and anhydrous acetonitrile. The mixture is stirred under an inert atmosphere.

  • Fluorination: The fluorinating agent is added portion-wise to the stirred suspension at a controlled temperature. If using a gaseous fluorinating agent like F₂/N₂, it is bubbled through the reaction mixture. The reaction temperature is maintained according to the specific fluorinating agent used, as described in the literature for similar transformations. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, the reaction mixture is cooled to room temperature. The solid byproducts are removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the four aromatic protons.[10][11]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons. The carbon attached to the SF₅ group will be significantly influenced by the strong electron-withdrawing nature of this group.[12][13][14]

  • ¹⁹F NMR: The fluorine-19 NMR spectrum is the most characteristic for this compound. It is expected to show two signals corresponding to the axial and equatorial fluorine atoms of the SF₅ group. These signals will appear as a doublet (for the four equatorial fluorines) and a quintet (for the single axial fluorine) due to F-F coupling.[15][16][17][18][19]

Table 2: Expected NMR Data for this compound

NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹H 7.0 - 8.0Doublet, Doublet
¹³C 120 - 150Multiple signals
¹⁹F +40 to +80 (relative to CFCl₃)Doublet (4F), Quintet (1F)

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3030 cm⁻¹), C=C stretching in the aromatic ring (1450-1600 cm⁻¹), and strong absorptions corresponding to the S-F stretching vibrations of the SF₅ group.[20][21][22]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of fluorine atoms and the SF₅ group.[1][3][23]

Role in Drug Development

The pentafluorosulfanyl group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other functional groups, such as the trifluoromethyl (CF₃), tert-butyl, or nitro group.[2][24][25] The SF₅ group possesses a unique combination of high electronegativity and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates, including enhanced metabolic stability and target binding affinity.[4]

While no specific signaling pathways have been identified for this compound, its potential biological activity can be explored through a general workflow.

DrugDiscoveryWorkflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization synthesis Synthesis of 4-BrPSF Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening High-Throughput Screening characterization->screening dose_response Dose-Response Assays screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism animal_models Animal Models of Disease mechanism->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd toxicology Toxicology Studies pk_pd->toxicology sar Structure-Activity Relationship (SAR) Studies toxicology->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis

Figure 2: A general workflow for the evaluation of 4-BrPSF and its derivatives in drug discovery.

Conclusion

This compound is a valuable building block for the synthesis of novel organic materials and potential therapeutic agents. Its unique physicochemical properties, conferred by the pentafluorosulfanyl group, offer exciting opportunities for the development of compounds with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a foundational understanding of the synthesis, characterization, and potential applications of 4-BrPSF, serving as a resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into the specific biological targets and signaling pathways modulated by this and related compounds is warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide to Pentafluorosulfanyl (SF5) Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pentafluorosulfanyl (SF5) group is a unique and increasingly important functional group in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," it consists of a central sulfur atom bonded to five fluorine atoms in a square pyramidal geometry.[3] Its remarkable combination of high electronegativity, thermal and chemical stability, and significant lipophilicity makes it a compelling bioisosteric replacement for common moieties like the trifluoromethyl (CF3), tert-butyl, and nitro groups.[1][4] The strong, stable S-F bonds confer high metabolic stability, a crucial attribute for drug candidates, while its distinct electronic and steric profile can profoundly influence molecular properties such as binding affinity, membrane permeability, and overall pharmacokinetic profiles.[1][5] As synthetic methodologies become more accessible, the application of the SF5 group is rapidly expanding, offering new avenues for the design of innovative pharmaceuticals and functional materials.[3]

Physicochemical and Pharmacokinetic Properties

The SF5 group imparts a unique combination of properties that are highly advantageous in the design of bioactive molecules. Its strong electron-withdrawing nature, greater than that of the CF3 group, can significantly alter the acidity and basicity of nearby functional groups and influence intermolecular interactions.[6] Despite its high polarity, the SF5 group is remarkably lipophilic, which can enhance a molecule's ability to cross cellular membranes, potentially improving bioavailability.[5] This combination of metabolic stability and modulated lipophilicity makes the SF5 group a powerful tool for optimizing drug-like properties.[7]

Comparative Physicochemical Data

The following table summarizes key quantitative data for the SF5 group in comparison to other common bioisosteres.

PropertySF5 GroupCF3 Grouptert-Butyl Group
Electronegativity (Pauling Scale) ~3.65[6]~3.36[6]~2.55
Hammett Parameter (σp) 0.68[6][8]0.53 - 0.54[6][8]-0.20
Lipophilicity (Hansch Parameter, π) 1.23[8][9]0.88[8][9]1.98
Van der Waals Volume (ų) 55.4[8]42.676.9[8]

Synthesis of Pentafluorosulfanyl Compounds

The incorporation of the SF5 group into organic molecules has historically been challenging, but recent advancements have made several synthetic routes more accessible. The primary strategies include the oxidative fluorination of sulfur-containing precursors, the radical addition of SF5-halides to unsaturated bonds, and the use of SF5-functionalized building blocks in cross-coupling reactions.

Key Synthetic Strategies
  • Oxidative Fluorination of Thiols and Disulfides : This is a traditional and common method for creating aryl-SF5 compounds. It typically involves a two-step process where an aryl thiol or disulfide is first treated with a chlorine source and a fluoride donor to form an arylsulfur chlorotetrafluoride (Ar-SF4Cl) intermediate. This intermediate is then converted to the final Ar-SF5 product by a chlorine-fluorine exchange reaction using a fluoride source.[10]

  • Radical Addition to Unsaturated Systems : For the synthesis of aliphatic SF5 compounds, the radical addition of pentafluorosulfanyl chloride (SF5Cl) or bromide (SF5Br) across alkenes and alkynes is a predominant strategy.[7] These reactions can be initiated by various methods, including light (photochemistry), radical initiators like triethylborane (Et3B), or amine-borane complexes.[11][12][13]

  • Cross-Coupling Reactions : With the increasing availability of SF5-containing building blocks (e.g., bromo-phenyl-SF5), standard cross-coupling reactions like the Negishi coupling are used to form C-C bonds and incorporate the SF5-aryl moiety into more complex structures.[14][15] This approach is particularly valuable for synthesizing complex molecules like SF5-containing amino acids.

General Synthetic Workflow for Aryl-SF5 Compounds

G cluster_0 Step 1: Oxidative Chlorofluorination cluster_1 Step 2: Chlorine-Fluorine Exchange Start Aryl Thiol (Ar-SH) or Disulfide (Ar-S-S-Ar) Intermediate Arylsulfur Chlorotetrafluoride (Ar-SF4Cl) Start->Intermediate Reagents1 + Cl2 / MF (e.g., KF) Reagents1->Intermediate FinalProduct Aryl Pentafluorosulfide (Ar-SF5) Intermediate->FinalProduct Reagents2 + Fluoride Source (e.g., ZnF2, HF) Reagents2->FinalProduct

Caption: Oxidative fluorination workflow for aryl-SF5 synthesis.

Experimental Protocols

Protocol 1: Radical Addition of SF5Cl to an Alkene (General Procedure)

This protocol is adapted from methods utilizing radical initiators for the addition of SF5Cl across a double bond.[16]

  • Materials : Alkene (1.0 mmol), SF5Cl solution in hexane (1.2 mmol), triethylborane (1.0 M in hexanes, 0.2 mmol), and dry hexane (10 mL).

  • Procedure :

    • To a solution of the alkene (1.0 mmol) in dry hexane (10 mL) under an inert atmosphere (e.g., Argon), cool the reaction vessel to -30 °C.

    • Add the solution of SF5Cl in hexane (1.2 mmol).

    • Slowly add the solution of triethylborane (0.2 mmol) dropwise via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by exposing it to air.

    • Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired chloro-alkyl-SF5 product.

Protocol 2: Negishi Cross-Coupling for SF5-Aromatic Amino Acid Synthesis

This protocol is based on the synthesis of SF5-containing aromatic amino acids as reported by Cobb and co-workers.[14]

  • Materials : Halogenated amino acid precursor (e.g., Iodo-alanine derivative, 1.0 equiv.), (Bromophenyl)sulfur pentafluoride (1.0 equiv.), Zinc dust (4.0 equiv.), Pd(dba)2 (3 mol%), SPhos (10 mol%), and dry DMF.

  • Procedure :

    • Activate Zinc dust (4.0 equiv.) by heating at 100 °C under vacuum for 30 minutes.

    • Add a catalytic amount of iodine in dry DMF to the zinc and heat at 70 °C under argon for 20 minutes to prepare the organozinc reagent.

    • Add the iodo-alanine derivative (1.0 equiv.) in dry DMF to the activated zinc mixture and heat at 50 °C for 20 minutes.

    • To the resulting organozinc reagent, add the (Bromophenyl)sulfur pentafluoride (1.0 equiv.), Pd(dba)2 (3 mol%), and SPhos (10 mol%).

    • Stir the reaction mixture at 50 °C for 3-5 hours, followed by stirring at room temperature for 24 hours.

    • Purify the crude material directly by flash column chromatography (SiO2) to yield the desired SF5-containing aromatic amino acid.

Applications in Drug Discovery

The unique physicochemical properties of the SF5 group translate directly into tangible benefits for drug design. Its primary role is to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of therapeutic compounds.[1]

  • Enhanced Metabolic Stability : The high strength of the S-F bonds makes the SF5 group exceptionally resistant to metabolic degradation by enzymes such as Cytochrome P450s. This can lead to a longer in vivo half-life and an improved pharmacokinetic profile.[5]

  • Modulation of Lipophilicity and Permeability : The high lipophilicity of the SF5 group can enhance a molecule's ability to cross biological membranes, which may lead to improved oral bioavailability.[1][8] This is a critical parameter in drug design, influencing absorption and distribution.[17]

  • Improved Target Binding and Efficacy : The strong dipole moment and electron-withdrawing nature of the SF5 group can alter the electronic distribution of a molecule, potentially leading to enhanced binding affinity with its biological target.[1]

  • Bioisosterism : The SF5 group serves as an effective bioisostere for other bulky or electron-withdrawing groups. This allows medicinal chemists to fine-tune the properties of a lead compound to overcome issues with metabolism, toxicity, or efficacy.[4]

Influence of SF5 Properties on Drug Characteristics

G cluster_0 Core SF5 Physicochemical Properties cluster_1 Resulting Pharmacokinetic & Pharmacodynamic Effects cluster_2 Outcomes in Drug Development P1 High Electronegativity (σp = 0.68) E3 Modulated pKa of Neighboring Groups P1->E3 E4 Altered Target Binding Interactions P1->E4 P2 High Lipophilicity (π = 1.23) E2 Improved Membrane Permeability P2->E2 P3 Chemical & Thermal Stability E1 Enhanced Metabolic Stability P3->E1 P4 Unique Steric Profile (55.4 ų) P4->E4 O1 Longer In Vivo Half-Life E1->O1 O2 Increased Bioavailability E2->O2 O3 Enhanced Potency / Efficacy E3->O3 E4->O3 O4 Reduced Off-Target Effects E4->O4

Caption: Logical flow from SF5 properties to drug development outcomes.

Conclusion

The pentafluorosulfanyl group represents a frontier in fluorination chemistry with significant potential for the development of next-generation pharmaceuticals. Its unique combination of stability, electron-withdrawing strength, and lipophilicity provides a powerful tool for medicinal chemists to address common challenges in drug discovery, such as poor metabolic stability and low bioavailability. While synthetic challenges have historically limited its widespread use, ongoing innovations in synthetic methodology are making SF5-containing building blocks increasingly accessible. As our understanding of this remarkable functional group grows, its strategic incorporation into drug candidates is poised to deliver novel therapeutics with superior performance.

References

Technical Guide: Physicochemical Properties of 4-Bromophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Bromophenylsulfur pentafluoride (CAS No. 774-93-6), a versatile organofluorine compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. The pentafluorosulfanyl (SF₅) group is considered a "super-trifluoromethyl" bioisostere, offering a unique combination of high electronegativity, metabolic stability, and lipophilicity. This guide details the core physicochemical properties, experimental protocols for its synthesis and characterization, and its applications, particularly in drug development. All quantitative data is summarized for clarity, and key experimental workflows are visualized using process diagrams.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.

PropertyValueCitation(s)
CAS Number 774-93-6[1][2]
Molecular Formula C₆H₄BrF₅S[1][2]
Molecular Weight 283.06 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 77 °C at 10 mmHg (13.3 mbar)[1]
Density 1.86 g/cm³[1]
Refractive Index (n₂₀/D) 1.48[1]
Purity Typically ≥ 96% or 97% (by GC)[1]
IUPAC Name 1-bromo-4-(pentafluoro-λ⁶-sulfanyl)benzene[3]
Synonyms 1-Bromo-4-(pentafluorothio)benzene, p-Bromophenylsulfur pentafluoride[2][4]
Storage Conditions Store at 2 - 8 °C under an inert atmosphere[1]

Synthesis and Characterization: Experimental Protocols

The synthesis of aryl-SF₅ compounds like this compound is most commonly achieved through a two-step oxidative fluorination process starting from the corresponding diaryl disulfide.[5] The resulting product is then rigorously characterized to confirm its identity and purity.

General Synthesis Protocol: Oxidative Fluorination

This protocol describes a general method for the synthesis of this compound from 4,4'-dibromodiphenyl disulfide.

Step 1: Synthesis of 4-Bromophenylsulfur Chlorotetrafluoride

  • Reaction Setup: In a dry flask under an inert nitrogen atmosphere, a suspension of 4,4'-dibromodiphenyl disulfide (1.0 equiv.), potassium fluoride (KF, 10.0 equiv.), and trichloroisocyanuric acid (TCICA, 3.5 equiv.) is prepared in anhydrous acetonitrile.

  • Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR until the starting disulfide is consumed.

  • Work-up: The reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 4-bromophenylsulfur chlorotetrafluoride intermediate.

Step 2: Conversion to this compound

  • Reaction Setup: In a fluoropolymer reactor, the crude 4-bromophenylsulfur chlorotetrafluoride (1.0 equiv.) is mixed with a fluoride source, such as zinc difluoride (ZnF₂, ~2.0 equiv.), without a solvent.[6]

  • Reaction: The mixture is heated (e.g., to 120 °C) under a nitrogen atmosphere with stirring. The conversion of the chlorotetrafluoride intermediate to the final pentafluoride product is monitored by GC-MS.[6]

  • Purification: Upon completion, the reaction mixture is cooled. The product, this compound, is isolated and purified by vacuum distillation to yield a clear liquid.

G Generalized Synthesis Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Final Product Formation A Start: 4,4'-Dibromodiphenyl Disulfide B Oxidative Chlorofluorination (TCICA, KF, MeCN) A->B C Intermediate: 4-Bromophenylsulfur Chlorotetrafluoride B->C D Fluoride Exchange (e.g., ZnF₂, heat) C->D Transfer Intermediate E Crude Product D->E F Purification (Vacuum Distillation) E->F G Final Product: This compound F->G

Caption: Generalized workflow for the synthesis of this compound.

Characterization Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To assess the purity of the final product and monitor reaction progress.

  • Instrumentation: A standard GC system coupled with a mass spectrometer (e.g., Quadrupole or Orbitrap).

  • Sample Preparation: A dilute solution of the sample (e.g., 100 µg/mL) is prepared in a volatile organic solvent like methanol or ethyl acetate.[7]

  • GC Conditions (Illustrative):

    • Column: 30 m x 0.25 mm I.D. x 0.25 µm film capillary column (e.g., TG-5MS).[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • Inlet Temperature: 250 °C.[8]

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 320 °C and hold for 5 minutes.[7]

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Purity is determined by the relative area of the product peak in the chromatogram. The mass spectrum should show the characteristic molecular ion peak (M⁺) and isotopic pattern for bromine (¹⁹Br/⁸¹Br).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure of the final product.

  • Instrumentation: A multinuclear NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: ~10-20 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region (approx. 7.5-7.8 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

  • ¹⁹F NMR: This is the most diagnostic technique. The spectrum should exhibit a characteristic AX₄ spin system for the -SF₅ group.[9]

    • Signal 1 (Fₐₓ): A quintet (or multiplet) corresponding to the single axial fluorine, coupled to the four equatorial fluorines.

    • Signal 2 (Fₑq): A doublet corresponding to the four equivalent equatorial fluorines, coupled to the single axial fluorine.[9]

    • Chemical shifts are typically reported relative to a CFCl₃ standard.[6]

G Product Characterization Workflow A Synthesized Product Batch B Purity Assessment A->B C Structural Confirmation A->C D GC-MS Analysis B->D E NMR Spectroscopy C->E F Result: Purity >96% D->F G Result: Correct Structure (¹H, ¹⁹F NMR Spectra) E->G H Batch Approved F->H G->H

Caption: Workflow for the analytical characterization of this compound.

Applications in Research and Drug Development

This compound is a valuable building block for introducing the pentafluorosulfanyl (SF₅) group into organic molecules. The SF₅ group is highly sought after in drug discovery as a bioisosteric replacement for other functional groups like trifluoromethyl (-CF₃) or tert-butyl.[10]

Key Attributes and Applications:

  • Pharmaceutical Development: The introduction of an SF₅ group can favorably modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[10]

  • Agrochemicals: Similar to pharmaceuticals, the SF₅ moiety can enhance the efficacy and stability of new herbicides and pesticides.[4]

  • Materials Science: It is used to create advanced fluorinated polymers and liquid crystals with enhanced thermal stability and chemical resistance.[10]

  • Synthetic Chemistry: The bromine atom serves as a versatile synthetic handle, allowing for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex SF₅-containing structures.

G Role in Drug Development A Lead Compound (e.g., with -CF₃ group) C Chemical Synthesis (Cross-Coupling) A->C B 4-Bromophenylsulfur Pentafluoride B->C D New Analog (with -SF₅ group) C->D E Pharmacokinetic/ Pharmacodynamic Testing D->E F Improved Properties? (Metabolic Stability, Potency, Lipophilicity) E->F G Optimized Lead Compound F->G Yes H Further Optimization F->H No H->C

Caption: Use of this compound in lead optimization via bioisosterism.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8 °C).[1]

References

The Pentafluorosulfanyl Group: A Technical Guide to Its Potent Electron-Withdrawing Effects and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is rapidly emerging from the shadow of its well-known trifluoromethyl (CF3) counterpart to become a functional group of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Often dubbed a "super-trifluoromethyl group," its powerful electron-withdrawing nature, combined with high thermal and chemical stability, and notable lipophilicity, makes it a valuable tool for modulating molecular properties.[3][4][5] This technical guide provides an in-depth exploration of the core electron-withdrawing effects of the SF5 group, supported by quantitative data, experimental methodologies, and visual workflows to aid researchers in harnessing its unique characteristics.

Electronic Properties of the SF5 Group: A Quantitative Perspective

The SF5 group is one of the most electron-withdrawing functionalities known in organic chemistry.[1][3] This potent effect stems from the high electronegativity of the five fluorine atoms bonded to the sulfur center.[1] Its electron-withdrawing strength surpasses that of the commonly used trifluoromethyl (CF3) group, which has significant implications for molecular design.[5]

Hammett and Taft Parameters

The electronic influence of the SF5 group can be quantified using Hammett (σ) and Taft (σ*) parameters, which are essential for understanding its impact on the reactivity and properties of aromatic and aliphatic systems, respectively. The SF5 group exhibits significantly larger positive σ values compared to the CF3 group, indicating its superior electron-withdrawing capabilities through both inductive and resonance effects.

ParameterSF5CF3Reference(s)
Hammett Constant (σp) 0.680.53 - 0.54[5][6]
Hammett Constant (σm) 0.610.43[6][7]
Inductive Effect (σI) 0.550.39[5]
Resonance Effect (σR) 0.110.12[5]
Electronegativity (χ) 3.653.36[5]
Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the SF5 group significantly influences the acidity and basicity of nearby functional groups. For instance, the presence of an SF5 group on a phenyl ring increases the acidity of benzoic acids and decreases the basicity of anilines.

CompoundpKaReference(s)
Benzoic acid4.20[8]
4-SF5-benzoic acidData not explicitly found in search results, but expected to be significantly lower than benzoic acid
Aniline4.60[9]
4-SF5-anilineData not explicitly found in search results, but expected to be significantly lower than aniline
cis-2-(3-SF5-phenyl)-2-fluorocyclopropylamineDependent on stereochemistry[10]
trans-2-(3-SF5-phenyl)-2-fluorocyclopropylamineDependent on stereochemistry[10]
cis-2-(4-SF5-phenyl)-2-fluorocyclopropylamineDependent on stereochemistry[10]
trans-2-(4-SF5-phenyl)-2-fluorocyclopropylamineDependent on stereochemistry[10]

Applications in Drug Development and Materials Science

The unique combination of properties offered by the SF5 group makes it an attractive moiety for a range of applications.

Medicinal Chemistry

In drug discovery, the SF5 group is utilized to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] Its introduction can lead to:

  • Enhanced Biological Activity: The strong electron-withdrawing effect can alter the electronic environment of a molecule, potentially leading to stronger binding interactions with biological targets.[1]

  • Improved Metabolic Stability: The robustness of the S-F bonds confers high resistance to metabolic degradation, which can prolong the in-vivo half-life of a drug.[1][11]

  • Modulated Lipophilicity: Despite its high polarity, the SF5 group can increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[1][6] The Hansch parameter (π) for SF5 is 1.23, which is greater than that of CF3 (0.88).[6]

  • Bioisosteric Replacement: The SF5 group can serve as a bioisostere for other groups like tert-butyl, trifluoromethyl, and nitro groups, offering a different combination of steric and electronic properties.[1]

Agrochemicals

The SF5 moiety has been successfully incorporated into novel insecticides.[4][12] For example, SF5-containing meta-diamide insecticides have demonstrated high insecticidal activity and excellent selectivity.[4][13]

Materials Science

In materials science, the thermal and chemical stability of the SF5 group, along with its ability to influence electronic properties, has led to its investigation in the development of new polymers and optoelectronic materials.[14][15] The introduction of SF5 groups can enhance the thermal robustness and tune the HOMO-LUMO gap of chromophores.[14][16]

Synthesis of SF5-Containing Compounds: Experimental Protocols

The synthesis of SF5-containing molecules has historically been a challenge, which has limited their widespread use.[1] However, recent advancements have made these compounds more accessible.[17]

Synthesis of SF5-Containing Meta-Diamide Insecticides

A practical method for the preparation of SF5-based meta-diamide insecticides has been described.[4][12] The synthesis involves the condensation of a substituted benzoic acid with a 4-SF5-aniline derivative.

Workflow for the Synthesis of SF5-Meta-Diamide Insecticides

G cluster_0 Preparation of 4-SF5-Anilines cluster_1 Preparation of Benzoic Acid Moiety cluster_2 Condensation Aniline_1a Aniline (1a) Bromination Bromination (NBS, DMF) Aniline_1a->Bromination Bromoanilines Mono- and Di-bromo anilines (1a', 1a'') Bromination->Bromoanilines Methylation Pd-catalyzed Cross-coupling (CH3B(OH)2) Bromoanilines->Methylation Methylated_Anilines Methylated Anilines (1b, 1d) Methylation->Methylated_Anilines Further_Bromination Bromination (NBS, DMF) Methylated_Anilines->Further_Bromination Final_Aniline 2-Methyl-6-bromo- aniline (1c) Further_Bromination->Final_Aniline Condensation Condensation (SOCl2, then 1a-d, NaHCO3, Acetone/H2O) Final_Aniline->Condensation Nitrobenzoic_Acid 2-Fluoro-3-nitro- benzoic acid Reduction Reduction Nitrobenzoic_Acid->Reduction Aniline_2 Aniline (2) Reduction->Aniline_2 Benzoylation Benzoylation Aniline_2->Benzoylation Benzoic_Acid_3 3-Benzamido-2-fluoro- benzoic acid (3) Benzoylation->Benzoic_Acid_3 Benzoic_Acid_3->Condensation Final_Products SF5-containing meta-diamides (4a-d) Condensation->Final_Products

Caption: Synthesis of SF5-meta-diamide insecticides.

Experimental Details: [4][12]

  • Preparation of 4-SF5-Anilines (1b-d):

    • Bromination: Commercially available 4-SF5-aniline (1a) is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield mono- and di-bromo anilines.

    • Methylation: The brominated anilines undergo a palladium-catalyzed cross-coupling reaction with methylboronic acid to introduce methyl groups.

    • Further Bromination: Specific methylated anilines can be further brominated with NBS in DMF.

  • Preparation of 3-Benzamido-2-fluorobenzoic acid (3):

    • Reduction: 2-Fluoro-3-nitrobenzoic acid is reduced to the corresponding aniline (2).

    • Benzoylation: The resulting aniline is benzoylated to give 3-benzamido-2-fluorobenzoic acid (3).

  • Condensation:

    • The benzoic acid (3) is activated with thionyl chloride (SOCl2).

    • The activated acid is then condensed with the appropriate 4-SF5-aniline derivative (1a-d) in the presence of sodium bicarbonate in an acetone/water mixture to yield the final meta-diamide products (4a-d).

General Synthesis of Aryl-SF5 Compounds

A unified approach for the synthesis of aryl-SF5 compounds involves the oxidation of arylphosphorothiolates.[17] This method provides a convergent route from readily available starting materials.

Workflow for the Synthesis of Aryl-SF5 Compounds

G cluster_0 Starting Materials cluster_1 Formation of Precursor cluster_2 Oxidation and Fluorination Aryl_Boronic_Acid Aryl Boronic Acids Arylphosphorothiolate Arylphosphorothiolate Aryl_Boronic_Acid->Arylphosphorothiolate Aryl_Halides Aryl Halides Aryl_Halides->Arylphosphorothiolate Aromatic_CH Aromatic C-H Bonds Aromatic_CH->Arylphosphorothiolate Oxidation Oxidation Arylphosphorothiolate->Oxidation Ar_SF4Cl Ar-SF4Cl Oxidation->Ar_SF4Cl Fluorination Fluorination Ar_SF4Cl->Fluorination Ar_SF5 Ar-SF5 Fluorination->Ar_SF5

Caption: General synthesis of Aryl-SF5 compounds.

Experimental Details: [17]

  • Formation of Arylphosphorothiolates: These precursors can be accessed from various common starting materials, including aryl boronic acids, aryl halides, or through direct C-H functionalization.

  • Oxidation: The arylphosphorothiolates are then oxidized to form the corresponding aryl tetrafluorosulfanyl chloride (Ar-SF4Cl) derivatives.

  • Fluorination: The Ar-SF4Cl intermediates are subsequently fluorinated to yield the final aryl pentafluorosulfanyl (Ar-SF5) compounds.

Conclusion

The pentafluorosulfanyl group presents a compelling option for chemists seeking to introduce strong electron-withdrawing effects and other favorable properties into their molecules. Its superior electronic characteristics compared to the trifluoromethyl group, coupled with its high stability and tunable lipophilicity, have already demonstrated significant potential in the development of new pharmaceuticals and agrochemicals. While synthetic challenges have historically limited its use, ongoing advancements in synthetic methodologies are making the SF5 group an increasingly accessible and valuable tool for molecular design. This guide provides a foundational understanding of the core properties and synthetic accessibility of the SF5 group, empowering researchers to explore its application in their respective fields.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 4-Bromophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of 4-bromophenylsulfur pentafluoride, a versatile reagent in organic synthesis and materials science. The document collates available data to offer insights into its structural parameters, bonding, and the experimental techniques used for its characterization.

Molecular Structure and Geometry

The molecular structure of this compound (C₆H₄BrF₅S) consists of a 4-bromophenyl ring attached to a sulfur pentafluoride (-SF₅) group. The sulfur atom is hypervalent, accommodating six substituents.

Geometry Around the Sulfur Atom

The geometry around the central sulfur atom is predicted to be octahedral . This is consistent with VSEPR theory for a central atom with six bonding pairs of electrons and no lone pairs. The -SF₅ group consists of one axial fluorine atom (Fₐ) and four equatorial fluorine atoms (Fₑ). The 4-bromophenyl group occupies the other axial position. This arrangement leads to a molecule with C₄ᵥ symmetry with respect to the S-C bond axis.

Quantitative Structural Data

The following table summarizes the expected bond lengths and angles for this compound, based on the crystallographic data of 4-aminophenylsulfur pentafluoride.

ParameterExpected Value Range
Bond Lengths (Å)
S-C~1.79
S-Fₐ (axial)~1.60
S-Fₑ (equatorial)~1.58 - 1.59
C-Br~1.90
C-C (aromatic)~1.38 - 1.40
Bond Angles (°)
C-S-Fₑ~90
Fₑ-S-Fₑ~90
Fₐ-S-Fₑ~87 - 89
Dihedral Angles (°)
Fₑ-S-C-CStaggered conformation

Note: These values are estimations based on the crystal structure of 4-aminophenylsulfur pentafluoride and may vary slightly for the 4-bromo derivative.

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure of this compound would rely on several key experimental techniques.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown from a suitable solvent by slow evaporation or cooling.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined to obtain the best fit between the observed and calculated diffraction patterns, yielding precise bond lengths and angles.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

  • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy electron beam is directed through the gas stream. The electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths, bond angles, and torsional angles can be derived.

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for confirming the identity and understanding the electronic environment of the atoms in the molecule.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the spectrum is expected to show two distinct signals corresponding to the axial and equatorial fluorine atoms of the -SF₅ group.

  • Axial Fluorine (Fₐ): A quintet due to coupling with the four equatorial fluorine atoms.

  • Equatorial Fluorines (Fₑ): A doublet of triplets (or a more complex multiplet) due to coupling with the axial fluorine and the other equatorial fluorines.

The chemical shifts and coupling constants provide valuable information about the electronic structure of the -SF₅ group.

Synthesis of Aryl Sulfur Pentafluorides

The synthesis of this compound typically involves the fluorination of a suitable precursor, such as 4-bromophenyl disulfide or 4-bromothiophenol. A general synthetic pathway is outlined below.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 4-Bromophenyl\nDisulfide 4-Bromophenyl Disulfide 4-Bromophenylsulfur\nTrifluoride 4-Bromophenylsulfur Trifluoride 4-Bromophenyl\nDisulfide->4-Bromophenylsulfur\nTrifluoride Oxidative Fluorination (e.g., AgF₂ or F₂) 4-Bromophenylsulfur\nPentafluoride 4-Bromophenylsulfur Pentafluoride 4-Bromophenylsulfur\nTrifluoride->4-Bromophenylsulfur\nPentafluoride Further Fluorination

Synthesis of this compound

Molecular Visualization

The following diagram illustrates the molecular structure and the relationship between the constituent atoms of this compound.

Molecular Structure of this compound

This guide provides a foundational understanding of the molecular structure and geometry of this compound, leveraging available data and established analytical techniques. Further experimental studies, particularly X-ray crystallography and gas-phase electron diffraction, would be invaluable in providing definitive structural parameters for this important chemical entity.

The "Super-Trifluoromethyl" Effect: An In-Depth Technical Guide to the Lipophilicity and Membrane Permeability of SF5-Arenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is rapidly emerging as a valuable substituent in medicinal chemistry, often lauded as a "super-trifluoromethyl group" due to its potent electron-withdrawing nature and significant steric bulk.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of SF5-arenes, specifically focusing on lipophilicity and membrane permeability, which are critical parameters in drug design and development. By understanding how the SF5 moiety influences these properties, researchers can better predict and optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of novel therapeutic agents.

The Impact of the SF5 Group on Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial factor governing a drug's ability to cross biological membranes. The introduction of an SF5 group onto an aromatic ring generally leads to a substantial increase in lipophilicity. This is attributed to the large, non-polar surface area of the five fluorine atoms. The following table summarizes experimental data comparing the logP values of several SF5-arenes with their hydrogen (H) and trifluoromethyl (CF3) counterparts.

Table 1: Comparative Lipophilicity (logP) of SF5-Arenes and Analogues

Compound SeriesBase Compound (R=H)R = CF3R = SF5Lipophilicity Metric (logP)Reference
2-Substituted Indole2.143.53.82.14, 3.5, 3.8[1]
N-Methyl-2-substituted Indole--4.34.3[3]
Meta-Diamide Insecticide--4.494.49[1]

Note: Higher logP values indicate greater lipophilicity.

The data clearly demonstrates that the SF5 group imparts a significantly higher degree of lipophilicity than both a hydrogen atom and the commonly used CF3 group. This enhanced lipophilicity is a key driver for increased membrane permeability.

Membrane Permeability of SF5-Arenes

The ability of a drug to permeate cell membranes is a prerequisite for reaching its intracellular target and exerting its therapeutic effect. Due to their increased lipophilicity, SF5-arenes are generally expected to exhibit enhanced passive diffusion across lipid bilayers. The primary methods for assessing membrane permeability in vitro are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

While extensive quantitative permeability data for a wide range of SF5-arenes is still emerging in the scientific literature, the available information and the strong correlation between lipophilicity and passive permeability suggest that SF5-substitution is a promising strategy for improving the membrane transport of drug candidates. The primary mechanism of transport for these highly lipophilic compounds is expected to be passive diffusion, a process driven by the concentration gradient across the membrane.

passive_diffusion Passive Diffusion of SF5-Arenes cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 d2 p10->d2 Diffusion p11 p12 p13 p14 p15 p16 p17 p18 p19 p20 c1 c2 c3 c4 c4->p9 Partitioning c5 c6 c7 d1 d3

Caption: Passive diffusion of lipophilic SF5-arenes across the cell membrane.

Experimental Protocols

Accurate and reproducible assessment of lipophilicity and membrane permeability is crucial in drug discovery. The following sections provide detailed methodologies for the key experiments discussed in this guide.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the gold-standard for logP determination. For fluorinated compounds like SF5-arenes, 19F NMR spectroscopy offers a highly sensitive and accurate method for quantification.

Materials:

  • High-purity SF5-arene compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Volumetric flasks

  • Pipettes

  • Centrifuge

  • NMR spectrometer with a fluorine probe

  • Deuterated chloroform (CDCl3) for NMR locking

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 10 minutes and allow the layers to separate completely overnight.

  • Sample Preparation: Accurately weigh a small amount of the SF5-arene and dissolve it in a known volume of either the pre-saturated n-octanol or water.

  • Partitioning: Add a known volume of the other pre-saturated solvent to the solution from step 2.

  • Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (typically 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water phases.

  • Sampling: Carefully withdraw a precise aliquot from both the n-octanol and aqueous layers.

  • 19F NMR Analysis: Prepare NMR samples by dissolving the aliquots in CDCl3. Acquire 19F NMR spectra for both samples.

  • Quantification: Determine the concentration of the SF5-arene in each phase by integrating the 19F NMR signal corresponding to the SF5 group relative to an internal standard.

  • Calculation of logP: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive transcellular permeability.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4)

  • SF5-arene compound dissolved in a suitable solvent (e.g., DMSO)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Membrane Coating: Apply a small volume of the artificial membrane solution to the filter of the donor plate and allow the solvent to evaporate, leaving a lipid layer.

  • Preparation of Acceptor Plate: Fill the wells of the acceptor plate with buffer.

  • Preparation of Donor Plate: Add the SF5-arene solution to the buffer in the donor plate wells.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly for a specified period (e.g., 4-18 hours) at room temperature, often with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the SF5-arene in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption, as it accounts for both passive diffusion and active transport mechanisms.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • SF5-arene compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, assess the permeability of a paracellular marker like Lucifer yellow to ensure the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the SF5-arene solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical - B-A): a. Perform the assay as in step 3, but add the SF5-arene solution to the basolateral (donor) side and fresh buffer to the apical (acceptor) side. This is done to assess active efflux.

  • Sample Analysis: Determine the concentration of the SF5-arene in the samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio: a. Calculate the Papp value for both the A-B and B-A directions using the following equation:

    b. Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate of an efflux transporter.

experimental_workflow Experimental Workflow for SF5-Arene Characterization cluster_lipophilicity Lipophilicity Assessment cluster_permeability Membrane Permeability Assessment logP logP Determination (Shake-Flask) nmr 19F NMR Analysis logP->nmr data Physicochemical Data (logP, Papp, Efflux Ratio) nmr->data pampa PAMPA lcms LC-MS/MS Analysis pampa->lcms caco2 Caco-2 Assay caco2->lcms lcms->data start SF5-Arene Candidate start->logP start->pampa start->caco2

Caption: Workflow for determining lipophilicity and membrane permeability.

Conclusion and Future Perspectives

The pentafluorosulfanyl group is a powerful tool for medicinal chemists seeking to enhance the lipophilicity and, consequently, the membrane permeability of aromatic drug candidates. The data presented in this guide clearly illustrates the significant increase in logP values upon SF5 substitution. While direct experimental data on the permeability of a wide range of SF5-arenes is still being accumulated, the established correlation between lipophilicity and passive diffusion strongly supports the hypothesis that SF5-arenes possess favorable membrane transport properties.

Future research should focus on generating a broader and more comprehensive dataset of PAMPA and Caco-2 permeability values for a diverse set of SF5-arenes. This will enable the development of robust quantitative structure-permeability relationships (QSPRs) and provide a more nuanced understanding of the interplay between the SF5 group's electronic and steric properties and its impact on both passive and active transport mechanisms. Such studies will be invaluable for the rational design of next-generation therapeutics with optimized pharmacokinetic profiles.

References

Thermal and chemical stability of the pentafluorosulfanyl group

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal and Chemical Stability of the Pentafluorosulfanyl Group For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF₅) group is rapidly emerging from a synthetic curiosity to a cornerstone functional group in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2][3] Often dubbed a "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, significant steric bulk, and exceptional stability—makes it a compelling bioisostere for other common moieties like the trifluoromethyl (CF₃), tert-butyl, or nitro groups.[1][4] The incorporation of an SF₅ group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity.[1]

This technical guide provides a comprehensive overview of the thermal and chemical stability of the SF₅ group. It is intended to serve as a resource for researchers and developers, offering quantitative data, detailed experimental protocols for stability assessment, and visual guides to key concepts and workflows. The remarkable robustness of this group is attributed to the strength of its five sulfur-fluorine bonds, rendering it highly resistant to many common degradation pathways.[1][5]

Thermal Stability

The pentafluorosulfanyl group is renowned for its exceptional thermal stability, a property that is critical for applications in materials science and for ensuring the shelf-life and processability of pharmaceutical compounds.[2][6] This robustness is a direct consequence of the strong, stable sulfur-fluorine bonds.[5]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods used to quantify thermal stability. TGA measures mass loss as a function of temperature, with the onset temperature of mass loss (often denoted as Td) indicating the beginning of decomposition. Studies on complex organic molecules featuring the SF₅ group have shown that they possess high decomposition temperatures, often well above 300 °C. For instance, various push-pull chromophores containing one or more SF₅ groups exhibit decomposition temperatures (Td, defined as 5% weight loss) ranging from 300 °C to 420 °C, demonstrating the group's ability to impart significant thermal robustness to large molecular scaffolds.[7] In some cases, the thermal stability was observed to increase with the number of SF₅ substituents on the molecule.[7]

Chemical Stability

The SF₅ group exhibits a remarkable degree of chemical inertness across a wide spectrum of conditions, making it a highly versatile functional group that can withstand various synthetic transformations.[1]

Stability in Acidic and Basic Conditions

SF₅-containing molecules demonstrate high stability in aqueous acidic environments. For example, N–SF₅ azetidines have been shown to be stable in a 0.01 M HCl solution (pH 2.0).[5] This stability is attributed to the strong electron-withdrawing nature of the group, which reduces the susceptibility of adjacent bonds to acid-catalyzed hydrolysis.[5]

The group's stability under basic conditions is equally impressive. Pentafluorosulfanylbenzene, a foundational SF₅-containing aromatic compound, does not react even when refluxed in a solution of sodium hydroxide in aqueous ethanol.[8] While highly activated aromatic systems bearing SF₅ groups can undergo nucleophilic aromatic substitution (SNAr) at other positions on the ring, the SF₅ group itself remains intact under these basic conditions.[9]

Oxidative and Reductive Stability

The pentafluorosulfanyl group is stable towards many common oxidizing agents. In several reported syntheses, other parts of the molecule, such as SF₅-substituted anilines and phenols, can be oxidized to induce dearomatization while the SF₅ group itself remains unchanged.[10] This indicates a high resistance to oxidative degradation.

Regarding reductive stability, the SF₅ group is generally considered stable towards common hydride-based reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). While direct, systematic studies on the stability of the SF5 group to these specific reagents are not prevalent in the literature, its survival in synthetic routes that use these reagents to reduce other functional groups (e.g., esters, ketones) within the same molecule implies a high degree of tolerance.[8][11][12] It is worth noting that under specific, non-standard conditions, such as visible-light-mediated electron donor-acceptor (EDA) complex formation, reduction of the S-F bond can be achieved.

Metabolic Stability

A key driver for the adoption of the SF₅ group in drug discovery is the significant metabolic stability it imparts to parent molecules.[1] The chemical robustness of the group helps prevent metabolic degradation by enzymes such as cytochrome P450s, which can extend a drug's half-life and improve its overall pharmacokinetic profile.[1][13] In comparative studies, SF₅-containing drug candidates have demonstrated improved in vivo pharmacokinetic profiles over their CF₃ analogues.[14]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to the pentafluorosulfanyl group, primarily in comparison to the trifluoromethyl group.

Table 1: Comparative Physicochemical Properties

Property SF₅ Group CF₃ Group
Electronegativity (Pauling Scale) 3.65 3.36
Hammett Constant (σp) 0.68 0.54
Lipophilicity (Hansch π) 1.23 0.88

| Van der Waals Volume (ų) | 61.4 | 42.7 |

Table 2: Relevant Bond Dissociation Energies (BDE)

Bond BDE (kJ/mol) Notes
S-F (in SF₆) ~380 The SF₅-F bond is a reasonable proxy for S-F bonds in Ar-SF₅.
C-S (Aryl-S) ~272 Represents the typical energy of the bond connecting the SF₅ group to an aromatic ring.

| C-F (in CF₄) | ~485 | For comparison, representing the strength of bonds in the CF₃ group. |

Table 3: Representative Thermal Decomposition Temperatures (Td)

Compound Structure Decomposition Temp. (Td) (°C)
Tripodal Chromophore (3x p-SF₅-phenyl) 300
Tripodal Chromophore (3x m-SF₅-phenyl) 380
Tripodal Chromophore (3x 3,5-di-SF₅-phenyl) 420
Linear Chromophore (p-SF₅-phenyl) 310
Linear Chromophore (3,5-di-SF₅-phenyl) 350

Data derived from TGA (5% weight loss) of complex push-pull chromophores.[7]

Table 4: Summary of Chemical Stability

Condition / Reagent Class Stability Level Comments
Strong Acids (e.g., HCl) High Stable under typical aqueous acidic conditions.[5] Degradation possible only under harsh, forcing conditions (e.g., hot concentrated acid).
Strong Bases (e.g., NaOH) High Stable even in refluxing ethanolic NaOH.[8]
Oxidizing Agents (e.g., H₂O₂, Pb(OAc)₄) High The SF₅ group is inert to many common oxidants that can react with other parts of the molecule.[10]

| Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄) | High | Generally considered stable; degradation is not reported in synthetic procedures utilizing these reagents.[8] |

Experimental Protocols

The following sections detail generalized protocols for assessing the stability of novel SF₅-containing compounds.

Protocol: Thermal Stability Analysis (TGA/DSC)

This protocol outlines the determination of decomposition temperature using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Instrumentation: Calibrate the TGA and DSC instruments for temperature, mass (TGA), and heat flow (DSC) according to the manufacturer's guidelines.

  • Sample Preparation (TGA): Accurately weigh 2-5 mg of the test compound into a clean TGA sample pan (e.g., platinum or alumina).

  • TGA Analysis: Place the pan in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen at 50 mL/min).

  • Sample Preparation (DSC): Accurately weigh 1-3 mg of the test compound into a DSC sample pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • DSC Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.

  • Data Analysis: For TGA, determine the onset decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs. For DSC, identify endothermic or exothermic peaks corresponding to melting, crystallization, or decomposition.

Protocol: Chemical Stability Testing in Acidic/Basic Buffers

This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the stability of a compound over time in a buffered solution.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent like DMSO or acetonitrile.

  • Reaction Buffer Preparation: Prepare the desired aqueous buffer (e.g., 0.01 M HCl for acidic conditions; pH 10 carbonate buffer for basic conditions).

  • Reaction Initiation: Add a small volume of the stock solution to the pre-warmed (e.g., 37 °C or 50 °C) reaction buffer to achieve a final concentration of ~10-50 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid solubility issues.

  • Time Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops degradation and precipitates any proteins if in a biological matrix.

  • Analysis: Analyze all quenched samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time, relative to the T=0 sample. A flat line indicates high stability, while a downward slope indicates degradation. The degradation half-life (t½) can be calculated from this data.

Protocol: In Vitro Metabolic Stability Assay

This protocol assesses stability in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

  • Reagent Preparation:

    • Test Compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

    • Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Cofactor Solution: Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation: In a microplate or microcentrifuge tubes, pre-incubate the liver microsome suspension and the test compound (final concentration ~1 µM) at 37 °C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

  • Time Point Sampling & Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding them to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Visualizations of Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of key processes and logical relationships relevant to the synthesis and stability of SF₅ compounds.

G cluster_start Starting Materials cluster_process Process cluster_product Product Ar_SS_Ar Aryl Disulfide (Ar-S-S-Ar) OxidativeFluorination Oxidative Fluorination Ar_SS_Ar->OxidativeFluorination Ar_SH Aryl Thiol (Ar-SH) Ar_SH->OxidativeFluorination Intermediate Ar-SF4Cl Intermediate OxidativeFluorination->Intermediate e.g., TCICA, KF Cl_F_Exchange Cl/F Exchange Intermediate->Cl_F_Exchange e.g., ZnF2, HF-Py Ar_SF5 Aryl-SF5 Product Cl_F_Exchange->Ar_SF5

A generalized synthetic route to Aryl-SF₅ compounds.

G cluster_thermal Thermal Stability cluster_chemical Chemical Stability Compound Obtain SF5 Test Compound TGA_DSC Perform TGA / DSC Analysis Compound->TGA_DSC Incubate Incubate in Test Condition (Acid, Base, etc.) Compound->Incubate Td_Data Determine Td & Thermal Transitions TGA_DSC->Td_Data Sample Sample at Time Points & Quench Incubate->Sample LCMS Analyze by HPLC / LC-MS Sample->LCMS Kinetics_Data Determine Degradation Rate (t½) LCMS->Kinetics_Data

Experimental workflow for stability assessment.

G ArSF5 Aryl-SF5 Protonation Protonation of S or Adjacent Heteroatom ArSF5->Protonation H+ Intermediate Activated Intermediate Protonation->Intermediate NucleophilicAttack Nucleophilic Attack by H2O Intermediate->NucleophilicAttack H₂O Products Cleavage Products (e.g., Ar-SO₂H + 5 HF) NucleophilicAttack->Products Conditions Forcing Conditions: - Strong, Hot Acid - High Temperature Conditions->Protonation

Conceptual pathway for forced acid hydrolysis.

G start Unexpected Degradation Observed in Analysis confirm Confirm Degradation with Control Sample (T=0) start->confirm outcome1 Degradation is Confirmed confirm->outcome1 Yes outcome2 No Degradation in Control (Analytical/Prep Error) confirm->outcome2 No check_other Examine Structure for Other Labile Groups (Esters, Acetals, etc.) outcome3 Other Labile Group is Likely Cause check_other->outcome3 Yes outcome4 SF5 Group Degradation (Rare - Requires Harsh Conditions) check_other->outcome4 No outcome1->check_other

References

SF5 group as a bioisostere for trifluoromethyl and tert-butyl groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Pentafluorosulfanyl (SF5) Group as a Bioisostere for Trifluoromethyl and Tert-Butyl Groups

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery, aimed at optimizing pharmacokinetic and pharmacodynamic properties. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical characteristics, is a critical tool in this process. Among the emerging functional groups, the pentafluorosulfanyl (SF5) group has garnered significant attention as a bioisostere for the commonly employed trifluoromethyl (CF3) and tert-butyl (t-Bu) moieties.[1][2][3] Often dubbed a "super-trifluoromethyl group," the SF5 group offers a unique combination of steric, electronic, and lipophilic properties that can profoundly influence a molecule's biological profile.[4][5]

This technical guide provides a comprehensive overview of the SF5 group as a bioisostere, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in leveraging this unique functional group in drug design and development.

Physicochemical Properties: A Head-to-Head Comparison

The utility of the SF5 group as a bioisostere stems from its distinct combination of size, electronegativity, and lipophilicity, which positions it uniquely relative to the CF3 and t-Bu groups. While its steric bulk is comparable to a tert-butyl group, its electronic properties are more akin to, yet more pronounced than, a trifluoromethyl group.[3][6][7]

G cluster_SF5 Pentafluorosulfanyl (SF5) cluster_CF3 Trifluoromethyl (CF3) cluster_tBu tert-Butyl (t-Bu) SF5_Sterics Sterics: Large, Octahedral CF3_Sterics Sterics: Medium, Conical tBu_Sterics Sterics: Large, Tetrahedral SF5_Sterics->tBu_Sterics Similar Size SF5_Electronics Electronics: Strongly EWG CF3_Electronics Electronics: Strongly EWG SF5_Electronics->CF3_Electronics Similar Effect (Stronger) SF5_Lipophilicity Lipophilicity: Highly Lipophilic CF3_Lipophilicity Lipophilicity: Lipophilic tBu_Lipophilicity Lipophilicity: Highly Lipophilic SF5_Lipophilicity->tBu_Lipophilicity Similar Effect CF3_Sterics->tBu_Sterics Different Size tBu_Electronics Electronics: Weakly EDG

The key quantitative physicochemical parameters are summarized in the table below, providing a clear basis for comparison.

PropertyPentafluorosulfanyl (SF5)Trifluoromethyl (CF3)tert-Butyl (t-Bu)
Electronic Effect
Electronegativity (Pauling Scale)3.65[8]3.36[8]~2.55 (Carbon)
Hammett Constant (σp)0.68[8][9]0.54[8]-0.20
Hammett Constant (σm)0.61[7][9]0.43[7]-0.10
Lipophilicity
Hansch Parameter (π)+1.23 to +1.51[5][9][10]+0.88 to +1.09[5][9][10]+1.98
Steric Properties
Van der Waals Volume (ų)~80.5~42.6~66.0
Percent Buried Volume (%Vbur)65.6 - 68.7%[11]59.5 - 60.8%[11]~65-70% (estimated)

Table 1: Comparison of key physicochemical properties.

The data clearly indicates that the SF5 group is more electron-withdrawing than the CF3 group, as shown by its higher electronegativity and Hammett constants.[8][9] Its lipophilicity is significantly greater than that of the CF3 group and approaches that of the t-Bu group.[5][10] Sterically, it is substantially larger than CF3 and is considered a good isostere for the t-Bu group.[7][12]

Impact on Metabolic Stability and Biological Activity

The robust nature of the sulfur-fluorine bonds in the SF5 group confers exceptional chemical and thermal stability.[2][13] This inherent stability often translates to enhanced resistance to metabolic degradation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile, including a longer in vivo half-life.[2][14]

The bioisosteric replacement of CF3 or t-Bu with an SF5 group can have varied but often beneficial effects on biological activity. The increased lipophilicity can enhance membrane permeability and improve binding to hydrophobic pockets within a target protein.[2][10] The altered electronic profile can modulate key interactions with the target, potentially increasing potency and efficacy.

G Start Lead Compound (with CF3 or t-Bu) Design Bioisosteric Design: Replace with SF5 Start->Design Synthesis Chemical Synthesis of SF5 Analog Design->Synthesis Testing In Vitro & In Vivo Testing Synthesis->Testing Data Data Analysis: Compare Potency, Stability, PK/PD Properties Testing->Data Decision Improved Candidate? Data->Decision Success Advance to Lead Optimization Decision->Success Yes Redesign Redesign / Re-evaluate Decision->Redesign No

The following table summarizes data from studies where the SF5 group was directly compared to its CF3 and t-Bu counterparts in biologically active molecules.

Parent Molecule ClassTargetR = SF5R = CF3R = t-Bu
Pyrazole Ligands [15][16]Cannabinoid Receptor 1 (CB1)Ki = 1.6 nM Ki = 2.1 nMKi = 2.5 nM
Indole Inhibitors [6]AAA ATPase p97IC50 = 21.5 µMIC50 = 2.9 µM-
Mefloquine Analogs [17][18]P. falciparum (W2, resistant)IC50 = 11.9 nM IC50 = 31.8 nM (Parent)-

Table 2: Comparative biological activity of SF5, CF3, and t-Bu substituted analogs.

In the case of cannabinoid receptor ligands, the SF5-substituted pyrazoles demonstrated slightly higher or equivalent receptor affinity compared to both the CF3 and t-Bu analogs.[15][16] For mefloquine, an antimalarial agent, the SF5 analog showed significantly improved activity against a resistant strain of P. falciparum compared to the parent drug containing a CF3 group.[17][18] Conversely, for a series of p97 inhibitors, the SF5 analog was less potent than its CF3 counterpart, highlighting that the effects of this substitution are context-dependent and not universally enhancing.[6]

Synthetic Methodologies

Historically, the application of the SF5 group has been hampered by synthetic challenges.[4] However, recent advances have made SF5-containing building blocks more accessible. Methods for introducing the SF5 group can be broadly categorized:

  • Oxidative Fluorination: This is a common method for synthesizing aryl-SF5 compounds, typically starting from aryl disulfides or thiols and using fluorinating agents.[19]

  • Radical Addition: For aliphatic systems, the radical addition of pentafluorosulfanyl chloride (SF5Cl) across alkenes and alkynes is a primary strategy.[20]

  • Use of Building Blocks: Commercially available anilines, benzoic acids, and other starting materials containing the SF5 group can be incorporated into larger molecules using standard coupling reactions.[21][22]

Experimental Protocols

General Protocol for Synthesis of an Aryl-SF5 Compound via Amide Coupling

This protocol describes a general method for coupling a commercially available SF5-containing aniline with a carboxylic acid, a common strategy in medicinal chemistry.[21]

  • Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: Add the 4-(pentafluorosulfanyl)aniline (1.0 eq) to the activated acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired SF5-containing amide.

Protocol for In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[23][24][25]

G Start Test Compound (in solution) Incubate Incubate with Liver Microsomes + NADPH (Cofactor) at 37°C Start->Incubate Timepoints Take Aliquots at Multiple Timepoints (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (e.g., with cold Acetonitrile) Timepoints->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Calculate Calculate % Remaining vs. Time Determine Half-Life (t½) and Intrinsic Clearance (Clint) Analyze->Calculate

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or mouse; final concentration ~0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the microsomal solution to 37°C. Add the test compound to the mixture (final concentration typically 1 µM; final DMSO concentration ≤ 0.2%). After a brief pre-incubation, initiate the metabolic reaction by adding a NADPH-regenerating system.[24]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the metabolic activity in the aliquot by adding a 2-3 fold volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

Protocol for Lipophilicity Determination (Shake-Flask Method for logP)

This classic method directly measures the partitioning of a compound between n-octanol and water to determine its logP value.[10][26]

  • System Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Compound Addition: Prepare a stock solution of the test compound in the pre-saturated aqueous phase at a concentration where it can be accurately measured by UV-Vis spectrophotometry or HPLC.

  • Partitioning: In a glass vial, combine a known volume of the aqueous compound solution with a known volume of the pre-saturated n-octanol (e.g., in a 1:1 ratio).

  • Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a pre-established calibration curve (UV-Vis or HPLC).

  • Calculation: Calculate the concentration of the compound in the octanol phase by mass balance (initial aqueous concentration minus final aqueous concentration). The partition coefficient (P) is the ratio of the concentration in octanol to the concentration in water. The logP is the base-10 logarithm of this value.

Conclusion

The pentafluorosulfanyl group is a powerful and increasingly accessible tool for medicinal chemists. It serves as a unique bioisostere for the trifluoromethyl and tert-butyl groups, offering a distinct profile of steric bulk, high lipophilicity, and strong electron-withdrawing character.[1][3] These properties can be strategically employed to enhance metabolic stability, modulate biological activity, and improve the overall pharmacokinetic profile of drug candidates.[2][14] While its impact is highly dependent on the specific molecular context, the successful application of the SF5 group in diverse therapeutic areas demonstrates its significant potential in drug discovery and lead optimization. As synthetic methods continue to improve, the "super-trifluoromethyl" group is poised to become an even more prevalent feature in the next generation of therapeutics.

References

The Dawn of the "Super-Trifluoromethyl" Group: A Technical Guide to the History and Discovery of Arylsulfur Pentafluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF₅) group, often dubbed the "super-trifluoromethyl" group, has emerged as a compelling substituent in modern chemistry, particularly in the realms of medicinal chemistry, agrochemicals, and materials science.[1] Its unique combination of properties, including high electronegativity, significant lipophilicity, and exceptional thermal and chemical stability, sets it apart from the well-established trifluoromethyl (CF₃) group.[2][3] This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of arylsulfur pentafluorides, offering researchers a comprehensive resource for understanding and utilizing this remarkable functional group.

A Historical Perspective: From Sheppard's Pioneering Work to Modern Synthetic Marvels

The journey of arylsulfur pentafluorides began in the early 1960s with the groundbreaking work of William A. Sheppard.[4] His initial synthesis of phenylsulfur pentafluoride involved the challenging fluorination of diphenyl disulfide with silver difluoride (AgF₂), a method that, while foundational, suffered from low yields (around 9%) and the use of an expensive reagent.[1][4] For decades, the inaccessibility of practical synthetic routes hampered the widespread adoption of the SF₅ group.

A significant breakthrough came at the turn of the 21st century with the development of methods utilizing molecular fluorine (F₂).[1] Treating bis(p- or m-nitrophenyl) disulfide with diluted fluorine gas provided a notable improvement in yield (ca. 40%) for electron-deficient systems.[1] However, the hazardous nature of elemental fluorine limited the broad applicability of this approach. Other early methods involved the use of expensive xenon difluoride or multi-step sequences starting from the toxic and sparsely available sulfur chloride pentafluoride (SF₅Cl).[1][5]

The modern era of arylsulfur pentafluoride chemistry was truly ushered in by the development of more practical and scalable methods. A pivotal advancement was the two-step synthesis involving the formation of arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediates.[2][6] This strategy, pioneered by researchers like Teruo Umemoto, involves the treatment of diaryl disulfides or aryl thiols with chlorine in the presence of an alkali metal fluoride to generate the ArSF₄Cl species, which are then converted to the final ArSF₅ compounds using a fluoride source such as zinc difluoride (ZnF₂), hydrogen fluoride (HF), or antimony fluorides.[2][6][7] This approach offered significant improvements in terms of cost, yield, practicality, and scalability, opening the door for the widespread exploration of SF₅-containing molecules.[6]

Physicochemical Properties: The "Super-Trifluoromethyl" Advantage

The SF₅ group's moniker of "super-trifluoromethyl" is well-deserved, stemming from its distinct electronic and physical properties that often surpass those of the CF₃ group.

Table 1: Comparison of Physicochemical Properties of SF₅ and CF₃ Groups [1][2]

PropertySF₅CF₃
Hammett Constant (σI) +0.55+0.39
Hansch Hydrophobicity Constant (π) 1.511.09
Hydrolytic Stability HighHigh

The higher Hammett constant of the SF₅ group indicates its superior electron-withdrawing nature, which can profoundly influence the acidity, basicity, and reactivity of the parent molecule.[2] Simultaneously, its greater lipophilicity, as shown by the Hansch hydrophobicity constant, can enhance a molecule's ability to cross biological membranes, a crucial factor in drug design.[1] The remarkable hydrolytic stability of the SF₅ group further adds to its appeal for creating robust molecules for various applications.[2]

Synthetic Methodologies: A Detailed Look at Key Experimental Protocols

The synthesis of arylsulfur pentafluorides has evolved from challenging, low-yielding procedures to highly efficient and scalable methods. Below are detailed protocols for some of the key synthetic transformations.

Sheppard's Original Synthesis of Phenylsulfur Pentafluoride

This historical method, while not commonly used today due to its low yield and high cost, is fundamental to the discovery of this class of compounds.

Experimental Protocol:

A mixture of diphenyl disulfide and an excess of silver difluoride (AgF₂) in a fluorocarbon solvent is heated. The reaction proceeds through a phenylsulfur trifluoride intermediate. The product, phenylsulfur pentafluoride, is then isolated by distillation. The reported yield for this reaction was approximately 9%.[1][4]

Modern Two-Step Synthesis via Arylsulfur Chlorotetrafluorides (Umemoto's Method)

This is a widely adopted, practical method for the synthesis of a variety of arylsulfur pentafluorides.[2][6]

Step 1: Preparation of Arylsulfur Chlorotetrafluorides (ArSF₄Cl)

Experimental Protocol:

To a stirred suspension of an alkali metal fluoride (e.g., potassium fluoride or cesium fluoride) in anhydrous acetonitrile, the corresponding diaryl disulfide or aryl thiol is added. The mixture is cooled in an ice bath, and a stream of chlorine gas is bubbled through the reaction mixture. The reaction is typically stirred for several hours at low temperature and then allowed to warm to room temperature. After the reaction is complete, the solid inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude arylsulfur chlorotetrafluoride can be purified by distillation or recrystallization.[2]

Step 2: Conversion of ArSF₄Cl to Arylsulfur Pentafluorides (ArSF₅)

Experimental Protocol:

The purified arylsulfur chlorotetrafluoride is mixed with a fluoride source, such as zinc difluoride (ZnF₂). The mixture is heated, typically without a solvent, at a temperature ranging from 90 to 120 °C for several hours. The progress of the reaction can be monitored by ¹⁹F NMR. The resulting arylsulfur pentafluoride is then purified by distillation under reduced pressure.[2][4]

Table 2: Synthesis of Various Arylsulfur Pentafluorides from Arylsulfur Chlorotetrafluorides with ZnF₂ [4]

EntryArylsulfur Chlorotetrafluoride (ArSF₄Cl)Temp (°C)Time (h)Product (ArSF₅)Yield (%)
1Phenylsulfur chlorotetrafluoride12020Phenylsulfur pentafluoride75
24-Methylphenylsulfur chlorotetrafluoride90overnight4-Methylphenylsulfur pentafluoride85
34-Chlorophenylsulfur chlorotetrafluoride120204-Chlorophenylsulfur pentafluoride82
44-Nitrophenylsulfur chlorotetrafluoride120204-Nitrophenylsulfur pentafluoride88

Spectroscopic Characterization: The Signature of the SF₅ Group

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of arylsulfur pentafluorides. The SF₅ group gives rise to a characteristic A₄B pattern in the ¹⁹F NMR spectrum, with the apical fluorine (B) appearing as a quintet and the four equatorial fluorines (A) appearing as a doublet of quintets.

Table 3: Typical ¹⁹F NMR Chemical Shifts for Arylsulfur Pentafluorides

CompoundSolventChemical Shift δ(Fₐ) (ppm)Chemical Shift δ(Fₑ) (ppm)J(Fₐ-Fₑ) (Hz)
Phenylsulfur pentafluorideCDCl₃~63~85~145
4-Nitrophenylsulfur pentafluorideCDCl₃~65~87~148
4-Fluorophenylsulfur pentafluorideCDCl₃~62~84~144

Note: Chemical shifts are referenced to CFCl₃. The exact chemical shifts and coupling constants can vary depending on the solvent and the substituents on the aromatic ring.

Visualizing the Synthetic Landscape

The evolution of synthetic methods for arylsulfur pentafluorides can be visualized to better understand the progression from early, challenging techniques to modern, efficient protocols.

Synthetic_Evolution cluster_0 Early Methods (Pre-2000) cluster_1 Modern Methods (Post-2000) Sheppard Sheppard's Method (AgF₂, Low Yield) Umemoto Umemoto's Two-Step Method (ArSF₄Cl Intermediate) Sheppard->Umemoto Improved Practicality Direct_F2 Direct Fluorination (F₂, Hazardous) Direct_F2->Umemoto Improved Safety XeF2 Xenon Difluoride (Expensive) SF5Cl_multistep Multi-step from SF₅Cl (Toxic Precursor) Togni Togni's Method (Gas-Reagent-Free) Umemoto->Togni Further Refinement Shibata Shibata's Method (AgBF₄-mediated) Umemoto->Shibata Alternative Reagents

Caption: Evolution of synthetic strategies for arylsulfur pentafluorides.

The logical workflow for the widely used two-step synthesis provides a clear path for researchers to follow.

Two_Step_Synthesis Start Diaryl Disulfide or Aryl Thiol Step1 Step 1: Oxidative Chlorofluorination (Cl₂, Alkali Metal Fluoride, Acetonitrile) Start->Step1 Intermediate Arylsulfur Chlorotetrafluoride (ArSF₄Cl) Step1->Intermediate Purification1 Purification (Filtration, Distillation/Recrystallization) Intermediate->Purification1 Step2 Step 2: Fluorination (Fluoride Source, e.g., ZnF₂) Product Arylsulfur Pentafluoride (ArSF₅) Step2->Product Purification2 Purification (Distillation) Product->Purification2 Purification1->Step2

Caption: Workflow for the modern two-step synthesis of arylsulfur pentafluorides.

Conclusion and Future Outlook

The field of arylsulfur pentafluoride chemistry has undergone a remarkable transformation from its humble beginnings. The development of practical and scalable synthetic routes has made this unique functional group readily accessible, paving the way for its integration into a wide array of molecules. For drug development professionals, the SF₅ group offers a powerful tool to modulate the physicochemical properties of lead compounds, potentially leading to improved efficacy, bioavailability, and metabolic stability. As research in this area continues to expand, we can anticipate the discovery of new synthetic methodologies and the emergence of novel SF₅-containing drugs, agrochemicals, and advanced materials with unprecedented properties. This guide serves as a foundational resource for researchers looking to harness the "super-trifluoromethyl" advantage in their own scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for 4-Bromophenylsulfur Pentafluoride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromophenylsulfur pentafluoride as a versatile building block in medicinal chemistry. The unique properties of the pentafluorosulfanyl (SF₅) group, often referred to as a "super-trifluoromethyl" group, offer significant advantages in modulating the physicochemical and pharmacological properties of drug candidates.[1] This document outlines the key applications, presents comparative data, and provides detailed experimental protocols for the synthesis and evaluation of SF₅-containing compounds.

Introduction to the Pentafluorosulfanyl (SF₅) Group in Drug Discovery

The SF₅ group is gaining considerable attention in medicinal chemistry due to its distinct electronic and steric properties.[2] It is a highly electronegative and lipophilic moiety, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] this compound serves as a key starting material for introducing the phenyl-SF₅ scaffold into potential drug candidates.

Key Advantages of the SF₅ Group:

  • Enhanced Metabolic Stability: The high strength of the sulfur-fluorine bonds confers exceptional stability towards metabolic degradation, often leading to an improved pharmacokinetic profile.[2]

  • Increased Lipophilicity: The SF₅ group is more lipophilic than the trifluoromethyl (CF₃) group, which can enhance membrane permeability and oral bioavailability.

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the SF₅ group can alter the acidity or basicity (pKa) of nearby functional groups, influencing drug-receptor interactions.

  • Bioisosteric Replacement: The SF₅ group can serve as a bioisostere for other chemical groups, such as trifluoromethyl (CF₃), tert-butyl, and nitro groups, offering a strategy to optimize lead compounds and explore new intellectual property space.[3]

Data Presentation: Comparative Properties of SF₅-Containing Compounds

The introduction of an SF₅ group can significantly alter the properties of a parent molecule. The following tables summarize the available quantitative data comparing SF₅-containing compounds with their non-fluorinated or trifluoromethylated analogs.

Table 1: Comparative Physicochemical Properties
Compound/AnalogFunctional GrouplogPpKaAqueous Solubility (µM)Reference
2-H-Indole-H2.1416.97-[4]
2-F-Indole-F1.2915.63-[4]
2-CF₃-Indole-CF₃2.9215.02-[4]
2-SF₅-Indole -SF₅ 3.37 14.77 -[4]
Broflanilide Analog-C(CF₃)₂CF₃4.3High-[5]
Meta-diamide 4d -SF₅ 4.3 -High[5]
Table 2: Comparative Pharmacological Activity
TargetCompound/AnalogFunctional GroupIC₅₀Reference
NK1 ReceptorAprepitant-CF₃27.7 nM[6]
NK1 ReceptorCompound 5a -SF₅ 34.3 nM [6]
Androgen ReceptorEnzalutamide Analog--[7]
Androgen ReceptorCompound 8a -SF₅ 7.1 µM [7]
Table 3: Comparative In Vitro Metabolic Stability
CompoundFunctional GroupIn Vitro Half-life (t½)Intrinsic Clearance (Clint)Reference
Mefloquine-CF₃--
8-SF₅-Mefloquine -SF₅ Longer than mefloquineLower than mefloquine
Curcuminoid Analog---
SF₅-Curcuminoid -SF₅ Increased stability-

Note: Quantitative in vitro metabolic stability data for direct SF₅ vs. non-SF₅ analogs is limited in the public domain. The provided information is based on qualitative descriptions from the cited literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by SF₅-containing drugs and a general workflow for their discovery and evaluation.

Signaling Pathways

DHODH_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH (Mitochondrial Inner Membrane) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DHODH->Orotate SF5_Inhibitor SF₅-DHODH Inhibitor SF5_Inhibitor->DHODH

p97_Pathway cluster_0 Ubiquitin-Proteasome System Ubiquitinated_Substrate Ubiquitinated Substrate p97_Complex p97/VCP ATPase Complex Proteasome Proteasome Unfolded_Substrate Unfolded Substrate Degradation Protein Degradation SF5_Inhibitor SF₅-p97 Inhibitor

Experimental Workflow

Drug_Discovery_Workflow Start Start Synthesis Synthesis of SF₅-Aryl Halide (e.g., this compound) Start->Synthesis Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Synthesis->Coupling Library Library of SF₅-Containing Drug Analogs Coupling->Library Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit_ID Hit Identification & Lead Selection Screening->Hit_ID Hit_ID->Library Inactive Optimization Lead Optimization (SAR Studies) Hit_ID->Optimization Active ADME_Tox In Vitro ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) Optimization->ADME_Tox In_Vivo In Vivo Efficacy & Pharmacokinetic Studies ADME_Tox->In_Vivo End End In_Vivo->End

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of SF₅-containing compounds using this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a biaryl compound containing the 4-pentafluorosulfanylphenyl moiety.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add anhydrous, degassed toluene to the flask via syringe to dissolve the reagents.

  • In a separate flask, dissolve potassium carbonate (2.0 equiv) in degassed water.

  • Add the aqueous potassium carbonate solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

Objective: To synthesize an N-aryl amine containing the 4-pentafluorosulfanylphenyl moiety.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv) to a Schlenk tube.

  • Add this compound (1.0 equiv) and the secondary amine (1.2 equiv) to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-pentafluorosulfanylphenyl) amine.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of an SF₅-containing compound.

Materials:

  • SF₅-containing test compound

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Incubator or water bath at 37 °C

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.

  • Pre-warm the microsomal suspension to 37 °C.

  • Initiate the metabolic reaction by adding the test compound (at a final concentration typically 1 µM) and the NADPH regenerating system to the microsomal suspension.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the plot, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance (Clᵢₙₜ) using the equation: Clᵢₙₜ = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein) .

Conclusion

This compound is a valuable and versatile building block for the incorporation of the pentafluorosulfanyl moiety into drug candidates. The unique properties imparted by the SF₅ group, including enhanced metabolic stability and modulated physicochemical properties, offer significant opportunities for medicinal chemists to overcome common drug development challenges. The provided protocols and data serve as a guide for the rational design, synthesis, and evaluation of novel SF₅-containing therapeutics. As synthetic methodologies continue to evolve, the application of the SF₅ group in drug discovery is expected to expand, leading to the development of innovative and improved medicines.

References

Applications of 4-Bromophenylsulfur Pentafluoride in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF5) group into agrochemical candidates has garnered significant interest due to its unique physicochemical properties, which can enhance biological activity, metabolic stability, and lipophilicity.[1] 4-Bromophenylsulfur pentafluoride is a key building block for introducing the SF5-phenyl moiety into complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel agrochemicals.

Overview of Synthetic Strategies

This compound serves as a versatile precursor for the synthesis of various agrochemical scaffolds. The primary synthetic routes involve the functionalization of the C-Br bond through cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki or Negishi cross-coupling, to introduce key functionalities required for biological activity.

A common strategy for the synthesis of SF5-containing insecticides, particularly meta-diamide insecticides, involves the initial conversion of this compound to 4-(pentafluorosulfanyl)aniline. This aniline is a crucial intermediate that can then be coupled with a variety of carboxylic acid partners to generate the final active compounds.[1][2]

Synthesis of a Key Intermediate: 4-(Pentafluorosulfanyl)aniline

The conversion of this compound to 4-(pentafluorosulfanyl)aniline is a critical step in the synthesis of many SF5-containing agrochemicals. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[3][4][5]

Experimental Protocol 1: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound to yield 4-(pentafluorosulfanyl)aniline.

Materials:

  • This compound

  • Ammonia source (e.g., Benzophenone imine or LiN(SiMe3)2)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., 2 mol% Pd2(dba)3), and the phosphine ligand (e.g., 4 mol% XPhos).

  • Add the anhydrous solvent (e.g., Toluene) to the flask.

  • In a separate flask, dissolve the ammonia source (e.g., 1.2 eq. of Benzophenone imine) and the base (e.g., 1.4 eq. of NaOtBu) in the anhydrous solvent.

  • Add the amine/base solution to the reaction flask containing the aryl bromide and catalyst.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using benzophenone imine, the resulting imine is hydrolyzed by adding aqueous acid (e.g., 2 M HCl) and stirring for 1-2 hours.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-(pentafluorosulfanyl)aniline.

Synthesis of a Meta-Diamide Insecticide

Following the synthesis of 4-(pentafluorosulfanyl)aniline, this intermediate can be used to synthesize potent meta-diamide insecticides. This class of insecticides acts as GABA receptor antagonists.[1]

Experimental Protocol 2: Amide Coupling

This protocol outlines the coupling of 4-(pentafluorosulfanyl)aniline with a pre-synthesized carboxylic acid building block to form a meta-diamide insecticide.[1][2]

Materials:

  • 4-(Pentafluorosulfanyl)aniline (from Protocol 1)

  • 3-Benzamido-2-fluorobenzoic acid (or a similar carboxylic acid building block)

  • Coupling reagent (e.g., Thionyl chloride (SOCl2)) or other amide coupling reagents (e.g., HATU, HOBt/EDC)

  • Base (e.g., Sodium bicarbonate (NaHCO3) or Triethylamine (NEt3))

  • Solvent (e.g., Acetone/Water mixture or Dichloromethane (DCM))

Procedure:

  • Acid Chloride Formation (if using SOCl2): In a round-bottom flask, suspend 3-benzamido-2-fluorobenzoic acid (1.0 eq.) in thionyl chloride. Reflux the mixture for 1 hour. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in a suitable solvent (e.g., Acetone).

  • In a separate flask, dissolve 4-(pentafluorosulfanyl)aniline (1.0 eq.) and a base (e.g., 2.0 eq. of NaHCO3) in a solvent mixture (e.g., Acetone/Water).

  • Slowly add the acid chloride solution to the aniline solution at room temperature.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water) to obtain the pure meta-diamide insecticide.

Quantitative Data Summary

The following table summarizes the insecticidal activity of a synthesized SF5-containing meta-diamide against Diamondback moth (Plutella xylostella).

CompoundStructureConcentration (ppm)Insecticidal Activity (% mortality)Reference
SF5-meta-diamide 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide10>95%[2]

Experimental and Logical Workflow Diagrams

Synthesis of 4-(Pentafluorosulfanyl)aniline

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A 4-Bromophenylsulfur pentafluoride F 4-(Pentafluorosulfanyl)aniline A->F Buchwald-Hartwig Amination B Ammonia Source (e.g., Benzophenone imine) B->F C Pd Catalyst (e.g., Pd2(dba)3) C->F cat. D Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F

Caption: Buchwald-Hartwig amination workflow.

Synthesis of a Meta-Diamide Insecticide

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aniline 4-(Pentafluorosulfanyl)aniline Insecticide SF5-containing Meta-Diamide Insecticide Aniline->Insecticide Acid 3-Benzamido-2-fluorobenzoic acid Acid->Insecticide Amide Coupling Coupling Coupling Reagent (e.g., SOCl2) Coupling->Insecticide Base Base (e.g., NaHCO3) Base->Insecticide

Caption: Amide coupling for insecticide synthesis.

Alternative Cross-Coupling Strategy: Negishi Coupling

For the formation of C-C bonds, the Negishi cross-coupling reaction offers an alternative to the Suzuki coupling and can be particularly useful for certain substrates. A published procedure for the Negishi coupling of this compound with an iodo-alanine derivative to form an SF5-containing amino acid provides a valuable reference.[6][7][8] This methodology can be adapted for the synthesis of agrochemical precursors featuring a C-C bond to the SF5-phenyl group.

Experimental Protocol 3: Negishi Cross-Coupling

This protocol is adapted from the synthesis of SF5-containing amino acids and can be modified for agrochemical precursors.[6][8]

Materials:

  • This compound

  • Organozinc reagent (prepared in situ from an organic halide)

  • Palladium catalyst (e.g., Pd(dba)2)

  • Ligand (e.g., SPhos or P(o-tol)3)

  • Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous DMF

Procedure:

  • Activation of Zinc: In a dry Schlenk flask under an inert atmosphere, heat zinc dust under vacuum and then cool. Add a catalytic amount of iodine and heat until the iodine color disappears.

  • Formation of Organozinc Reagent: Add the organic halide (e.g., an iodo-functionalized agrochemical precursor) dissolved in anhydrous DMF to the activated zinc and heat to form the organozinc reagent.

  • Cross-Coupling: To the freshly prepared organozinc reagent, add this compound (1.0 eq.), the palladium catalyst (e.g., 3 mol% Pd(dba)2), and the ligand (e.g., 10 mol% SPhos).

  • Stir the reaction mixture at an elevated temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., Ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols provided herein for Buchwald-Hartwig amination and subsequent amide coupling offer a clear pathway to potent SF5-containing meta-diamide insecticides. Furthermore, the adaptability of Negishi cross-coupling reactions opens avenues for the synthesis of a broader range of agrochemical scaffolds. The unique properties imparted by the SF5 group make this an exciting area of research for the development of next-generation crop protection agents.

References

Application Notes and Protocols: The Role of Pentafluorosulfanyl (SF5) Compounds in Fluorinated Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group is a unique and highly valuable functional group in the development of advanced fluorinated polymers.[1] Often referred to as a "super-trifluoromethyl" group, the SF5 moiety imparts exceptional properties to materials due to its high electronegativity, thermal and chemical stability, and significant lipophilicity.[2][3] These characteristics make SF5-containing polymers highly attractive for a range of applications, including the development of specialized materials in the pharmaceutical and drug delivery fields.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of SF5-functionalized polymers. It is intended to serve as a comprehensive resource for researchers and professionals interested in harnessing the unique properties of these materials.

Key Properties of SF5-Containing Polymers

The incorporation of the SF5 group into a polymer backbone or as a side chain confers a range of desirable properties:

  • High Thermal and Chemical Stability: The inherent stability of the S-F bonds in the SF5 group leads to polymers with exceptional resistance to thermal degradation and chemical attack.[3]

  • Enhanced Hydrophobicity and Lipophilicity: The SF5 group significantly increases the hydrophobicity and lipophilicity of polymer surfaces. This is advantageous for creating non-wetting surfaces and for applications requiring interaction with non-polar environments.[2][4]

  • Strong Electron-Withdrawing Nature: The high electronegativity of the SF5 group can influence the electronic properties of the polymer, which can be tailored for specific applications.[5]

  • Environmental Degradation: Notably, the SF5 group has been shown to degrade into benign inorganic fluoride products, offering a more sustainable alternative to some other persistent fluorinated compounds.

Data Presentation

Physicochemical Properties of SF5-Containing Polymers
PolymerMonomerMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Poly(4-pentafluorosulfanyl-styrene)4-Pentafluorosulfanyl-styreneVaries with synthesis conditionsVaries with synthesis conditions[6][7]
Poly(pentafluorosulfanyl acrylate)Pentafluorosulfanyl acrylateVaries with synthesis conditionsVaries with synthesis conditions[4]

Note: Specific molecular weight and PDI values are highly dependent on the polymerization conditions (initiator concentration, temperature, reaction time) and are best characterized for each specific synthesis.

Thermal Properties of SF5-Containing Polymers (TGA Data)
PolymerOnset Decomposition Temp. (Tonset, °C)Peak Decomposition Temp. (Tpeak, °C)AtmosphereReference
Poly(4-fluorostyrene)>300~400Nitrogen[8]
Poly(2,4-difluorostyrene) (Expected)>350>400Nitrogen[8]
Poly(pentafluorostyrene)~361Not SpecifiedNot Specified[7]
Poly(4-pentafluorosulfanyl-styrene) Expected to be higher than fluorinated styrenes Expected to be higher than fluorinated styrenes Nitrogen Inferred from stability data [3]

Note: The thermal stability of SF5-containing polymers is expected to be superior to their fluorinated analogues due to the high stability of the SF5 group.

Surface Properties of SF5-Containing Polymers (Water Contact Angle)
Polymer SurfaceWater Contact Angle (θ)Reference
Polymer with perfluoroalkyl-SF5 groups112°[4]
Polystyrene (for comparison)82.02°[9]
Poly(pentafluorostyrene) filmDecreased protein adsorption with increasing fluorine content[10]

Note: Higher water contact angles indicate greater hydrophobicity.

Experimental Protocols

Protocol 1: Synthesis of 4-Pentafluorosulfanyl-styrene Monomer

This protocol describes a general approach to the synthesis of 4-pentafluorosulfanyl-styrene, a key monomer for the development of SF5-containing polymers. The synthesis often involves a multi-step process starting from a suitable precursor.

Materials:

  • 4-Bromostyrene

  • A suitable source of the SF5 group (e.g., generated in situ from SF5Cl or a related reagent)

  • Palladium catalyst (e.g., Pd(dba)2)

  • Ligand (e.g., SPhos)

  • Zinc dust

  • Anhydrous solvent (e.g., DMF, THF)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Activation of Zinc: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), heat zinc dust to 100°C under vacuum for 30 minutes to activate it.

  • Formation of Organozinc Reagent: To the activated zinc, add a catalytic amount of iodine in dry DMF and heat at 70°C for 20 minutes. Then, add the iodo-precursor to the SF5-containing aromatic ring and heat to form the organozinc reagent.

  • Negishi Cross-Coupling: In a separate Schlenk flask, dissolve 4-bromostyrene, the palladium catalyst, and the ligand in anhydrous THF.

  • Reaction: Add the prepared organozinc reagent to the solution of 4-bromostyrene and catalyst. Stir the reaction mixture at 50°C for the appropriate time (typically several hours), monitoring the reaction progress by TLC or GC-MS.[11]

  • Work-up and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4-pentafluorosulfanyl-styrene.

Protocol 2: Radical Polymerization of 4-Pentafluorosulfanyl-styrene

This protocol outlines the free radical polymerization of 4-pentafluorosulfanyl-styrene to produce poly(4-pentafluorosulfanyl-styrene).

Materials:

  • 4-Pentafluorosulfanyl-styrene (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene or other suitable solvent

  • Methanol (for precipitation)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating oil bath

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk tube, dissolve the 4-pentafluorosulfanyl-styrene monomer and AIBN in anhydrous toluene. The monomer to initiator ratio will determine the final molecular weight of the polymer. A typical starting ratio is [Monomer]:[Initiator] = 100:1.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at 70-80°C and stir for the desired reaction time (e.g., 6-24 hours).

  • Termination and Precipitation: Terminate the polymerization by cooling the reaction mixture in an ice bath. Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

  • Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to confirm its structure.

Protocol 3: Post-Polymerization Modification with SF5Cl

This protocol describes a general method for the introduction of the SF5 group onto a pre-existing polymer containing reactive sites (e.g., double bonds) via a radical addition reaction with pentafluorosulfanyl chloride (SF5Cl).

Materials:

  • Polymer with reactive sites (e.g., polybutadiene or a copolymer with alkene side chains)

  • Pentafluorosulfanyl chloride (SF5Cl)

  • Radical initiator (e.g., AIBN or a photoinitiator)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Standard laboratory glassware for handling reactive gases or solutions

Procedure:

  • Polymer Solution: Dissolve the starting polymer in an anhydrous solvent in a suitable reaction vessel equipped with a magnetic stirrer and an inlet for gas or reagent addition.

  • Initiator Addition: Add the radical initiator to the polymer solution.

  • SF5Cl Addition: Carefully introduce a solution of SF5Cl in a suitable solvent to the reaction mixture. The reaction should be carried out under an inert atmosphere.

  • Reaction: If using a thermal initiator, heat the reaction mixture to the appropriate temperature (e.g., 70-80°C for AIBN). If using a photoinitiator, irradiate the mixture with UV light of the appropriate wavelength. Monitor the reaction progress by taking aliquots and analyzing them by NMR spectroscopy to observe the disappearance of the alkene signals and the appearance of new signals corresponding to the SF5-functionalized polymer.

  • Work-up and Purification: Once the desired degree of functionalization is achieved, stop the reaction. Precipitate the modified polymer in a non-solvent (e.g., methanol).

  • Isolation and Drying: Collect the polymer by filtration, wash thoroughly to remove any unreacted reagents, and dry under vacuum.

  • Characterization: Characterize the SF5-functionalized polymer using NMR spectroscopy to determine the degree of functionalization and GPC to assess any changes in molecular weight distribution.

Mandatory Visualization

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_post_modification Post-Polymerization Modification start Starting Materials synthesis Chemical Synthesis (e.g., Negishi Coupling) start->synthesis Reagents & Catalyst purification_monomer Purification (Column Chromatography) synthesis->purification_monomer monomer SF5-Containing Monomer purification_monomer->monomer polymerization Radical Polymerization monomer->polymerization Initiator & Solvent precipitation Precipitation & Washing polymerization->precipitation polymer SF5-Containing Polymer precipitation->polymer base_polymer Base Polymer (with reactive sites) modification Radical Addition of SF5Cl base_polymer->modification SF5Cl & Initiator purification_polymer Purification modification->purification_polymer modified_polymer SF5-Modified Polymer purification_polymer->modified_polymer

Caption: General workflow for the development of SF5-containing polymers.

signaling_pathway cluster_properties Molecular Properties cluster_polymer_properties Resultant Polymer Properties cluster_applications Potential Applications sf5_group SF5 Group high_electronegativity High Electronegativity sf5_group->high_electronegativity thermal_stability High Thermal/Chemical Stability sf5_group->thermal_stability lipophilicity High Lipophilicity sf5_group->lipophilicity modified_electronics Modified Electronic Properties high_electronegativity->modified_electronics enhanced_stability Enhanced Polymer Stability thermal_stability->enhanced_stability hydrophobic_surface Hydrophobic Surface lipophilicity->hydrophobic_surface biomedical_coatings Biomedical Coatings enhanced_stability->biomedical_coatings drug_delivery Drug Delivery Systems hydrophobic_surface->drug_delivery hydrophobic_surface->biomedical_coatings advanced_materials Advanced Materials modified_electronics->advanced_materials biocompatibility Potential for Biocompatibility biocompatibility->drug_delivery

References

Application Notes and Protocols: 4-Bromophenylsulfur Pentafluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylsulfur pentafluoride is a versatile building block in modern organic synthesis. The pentafluorosulfanyl (SF₅) group, often referred to as a "super-trifluoromethyl group," offers a unique combination of properties that are highly sought after in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This functional group is characterized by its high electronegativity, steric bulk, and exceptional chemical and thermal stability.[1][2] These attributes can significantly enhance the lipophilicity, metabolic stability, and biological activity of organic molecules.[1]

While sometimes generally described as a fluorinating agent, the primary and well-documented application of this compound in organic synthesis is not as a direct source of fluorine for fluorination reactions. Instead, it serves as a valuable precursor for introducing the 4-(pentafluorosulfanyl)phenyl moiety into complex molecules via cross-coupling reactions. The bromo-substituent provides a reactive handle for such transformations, most notably in palladium-catalyzed Suzuki-Miyaura coupling.[3][4][5]

These application notes provide detailed protocols for the use of this compound as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide range of functionalized aryl-SF₅ compounds.

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following table summarizes the key reactants and conditions for a representative Suzuki-Miyaura coupling reaction utilizing this compound. This reaction facilitates the formation of a boronate ester, which can then be used in subsequent coupling reactions.

Reactant/Condition Parameter Reference
Aryl Halide This compound[4][5]
Boron Source Bis(pinacolato)diboron[4][5]
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)₂Cl₂)[4][5]
Base Potassium Acetate (KOAc)[4][5]
Solvent 1,4-Dioxane[4][5]
Temperature 100 °C[4][5]
Reaction Time 16 hours[4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(Pentafluorosulfanyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed borylation of this compound to generate a key intermediate for further cross-coupling reactions.

Materials:

  • This compound (1.0 eq)

  • Bis(pinacolato)diboron (1.2 eq)

  • Potassium acetate (2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)₂Cl₂) (0.09 eq)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Water

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Standard glassware for extraction and purification

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure: [4][5]

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (2.0 eq), and Pd(dppf)₂Cl₂ (0.09 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Stir the reaction mixture at 100 °C for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate to the reaction mixture.

  • Wash the organic mixture with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2-(4-(pentafluorosulfanyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products ArylHalide 4-Bromophenylsulfur pentafluoride OxAdd Oxidative Addition BoronSource Bis(pinacolato)diboron Transmetal Transmetalation Pd0 Pd(0) Pd0->OxAdd PdII Aryl-Pd(II)-Br OxAdd->PdII PdII->Transmetal PdII_Aryl Aryl-Pd(II)-Aryl' Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration CoupledProduct Coupled Product RedElim->CoupledProduct BoronWaste Boron Byproduct Base KOAc (Base) Base->Transmetal

Figure 1. Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 4-Bromophenylsulfur Pentafluoride in Optoelectronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group is rapidly emerging as a critical functional moiety in the design of advanced optoelectronic materials.[1][2] Its exceptional thermal and chemical stability, coupled with strong electron-withdrawing properties, make it a superior alternative to more traditional electron-accepting groups. 4-Bromophenylsulfur pentafluoride serves as a key building block for introducing the SF5 group into conjugated small molecules and polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of the SF5 group can significantly influence the electronic properties, molecular packing, and, consequently, the performance of optoelectronic devices.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel optoelectronic materials.

Potential Applications

Materials derived from this compound are promising candidates for various components of optoelectronic devices:

  • Electron Acceptor Moieties in Donor-Acceptor Systems: The potent electron-withdrawing nature of the pentafluorosulfanyl group makes it an excellent acceptor in push-pull chromophores, which are fundamental to many organic electronic materials.[3]

  • Emitting Materials for OLEDs: By tuning the molecular structure, SF5-containing compounds can be designed to emit light in various regions of the visible spectrum, making them suitable for use as dopants or emitters in the emissive layer of OLEDs.

  • n-Type Semiconductors for OFETs: The introduction of the highly electronegative SF5 group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic semiconductors, facilitating electron injection and transport, which is essential for n-type OFETs.

  • Interfacial Layers: The unique properties of the SF5 group can be exploited to modify the work function of electrodes, potentially improving charge injection efficiency at the electrode-organic interface in OLEDs and OFETs.

Data Presentation

The following table summarizes the typical photophysical and electrochemical properties of a representative push-pull chromophore synthesized from a pentafluorosulfanylbenzene derivative, analogous to what can be expected from materials derived from this compound.

PropertyValueConditions
Absorption Maximum (λabs)350 - 450 nmIn solution (e.g., Dichloromethane)
Emission Maximum (λem)450 - 600 nmIn solution (e.g., Dichloromethane)
Quantum Yield (ΦF)0.1 - 0.8In solution, relative to a standard
HOMO Energy Level-5.5 to -6.0 eVEstimated from Cyclic Voltammetry
LUMO Energy Level-2.5 to -3.0 eVEstimated from Cyclic Voltammetry
Electrochemical Band Gap2.5 - 3.0 eVCalculated from HOMO and LUMO levels

Note: These values are illustrative and will vary depending on the specific molecular structure.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative small molecule and a conjugated polymer incorporating the 4-(pentafluorosulfanyl)phenyl moiety, starting from this compound. These protocols are adapted from established palladium-catalyzed cross-coupling reactions for analogous compounds.

Protocol 1: Synthesis of a Donor-Acceptor Small Molecule via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a small molecule where the 4-(pentafluorosulfanyl)phenyl group acts as an electron acceptor, coupled with an electron-donating moiety.

Materials:

  • This compound

  • A suitable electron-donating boronic acid or boronic ester (e.g., 4-(N,N-diphenylamino)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the electron-donating boronic acid/ester (1.1 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired donor-acceptor small molecule.

Protocol 2: Synthesis of a Conjugated Polymer via Sonogashira Cross-Coupling Polymerization

This protocol outlines the synthesis of a conjugated polymer incorporating the 4-(pentafluorosulfanyl)phenyl unit.

Materials:

  • This compound

  • A suitable diethynyl comonomer (e.g., 1,4-diethynylbenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene or Tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the diethynyl comonomer (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent mixture of toluene (or THF) and triethylamine (e.g., in a 5:1 ratio).

  • Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for 24-48 hours. The formation of a precipitate may indicate polymer growth.

  • Monitor the reaction by observing the increase in viscosity or by taking aliquots for size exclusion chromatography (SEC) analysis if soluble.

  • After the polymerization is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash it thoroughly with methanol to remove catalyst residues and oligomers.

  • Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).

  • Dry the purified polymer under vacuum.

Mandatory Visualizations

Suzuki_Coupling_Workflow Reactants This compound + Donor-Boronic Acid Reaction Suzuki-Miyaura Coupling (Reflux, 12-24h) Reactants->Reaction CatalystSystem Pd(OAc)2 / PPh3 K2CO3 CatalystSystem->Reaction Solvent Toluene / Ethanol / H2O (Degassed) Solvent->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Donor-Acceptor Small Molecule Purification->Product

Caption: Workflow for the synthesis of a donor-acceptor small molecule.

Sonogashira_Polymerization_Workflow Monomers This compound + Diethynyl Comonomer Polymerization Sonogashira Polymerization (60-80°C, 24-48h) Monomers->Polymerization CatalystSystem Pd(PPh3)2Cl2 / CuI CatalystSystem->Polymerization SolventBase Toluene / Triethylamine (Degassed) SolventBase->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Soxhlet Extraction Precipitation->Purification Polymer Purified Conjugated Polymer Purification->Polymer

Caption: Workflow for the synthesis of a conjugated polymer.

Logical_Relationship Start 4-Bromophenylsulfur pentafluoride Synthesis Chemical Synthesis (e.g., Cross-Coupling) Start->Synthesis Material SF5-Functionalized Optoelectronic Material (Small Molecule or Polymer) Synthesis->Material Properties Tunable Properties: - HOMO/LUMO Levels - Band Gap - Solubility - Morphology Material->Properties Device Optoelectronic Device (OLED / OFET) Material->Device Performance Device Performance: - Efficiency - Brightness - Mobility - Stability Device->Performance

Caption: Logical relationship from starting material to device performance.

References

Application Notes and Protocols: Palladium-Catalyzed Direct Arylation with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for palladium-catalyzed direct arylation reactions utilizing aryl bromides. This synthetic strategy offers an atom-economical alternative to traditional cross-coupling reactions like Suzuki, Stille, or Negishi, by avoiding the pre-functionalization of the arene coupling partner.[1][2] The protocols outlined below are suitable for a range of applications, from small-scale synthesis in academic research to the generation of compound libraries in drug discovery.

Introduction

Direct C-H arylation has emerged as a powerful tool for the construction of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and organic materials.[1][2] Palladium catalysis is central to this transformation, enabling the coupling of an aryl C-H bond with an aryl halide. While aryl iodides and chlorides can be used, aryl bromides often provide a good balance of reactivity and cost-effectiveness.

The general transformation is as follows:

Ar-H + Ar'-Br -> Ar-Ar' + H-Br

Key to the success of these reactions is the choice of the palladium catalyst, ligands, base, and solvent system, which can vary significantly depending on the nature of the C-H bond to be functionalized. Several mechanistic pathways have been proposed, with the Concerted Metalation-Deprotonation (CMD) pathway being widely accepted for many systems.[1][3] This pathway involves the cleavage of the aryl C-H bond by a palladium intermediate, often assisted by a carboxylate or carbonate base.[3]

Catalytic Cycle

The generally accepted catalytic cycle for palladium-catalyzed direct arylation via a CMD mechanism is depicted below. The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, followed by C-H activation of the arene partner. Subsequent reductive elimination yields the biaryl product and regenerates the active Pd(0) catalyst.

Palladium-Catalyzed Direct Arylation Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(Br)L2->ArPd(II)(Ar')L2 C-H Activation / CMD (Ar'-H, Base) Ar-Ar' Ar-Ar' ArPd(II)(Ar')L2->Ar-Ar' Reductive Elimination Catalyst Catalyst Oxidative Addition Complex Oxidative Addition Complex Diaryl-Pd Complex Diaryl-Pd Complex Product Product

Figure 1: General catalytic cycle for direct arylation.

Experimental Protocols

The following protocols are representative examples of palladium-catalyzed direct arylation with aryl bromides for different classes of substrates.

Protocol 1: Direct Arylation of Heterocycles

This protocol is adapted from broadly applicable conditions for the direct arylation of a wide range of heterocycles.[4] The use of a substoichiometric amount of pivalic acid is crucial for accelerating the reaction.[4]

Reaction Scheme:

Heterocycle-H + Ar-Br --[Pd(OAc)2, PCy3*HBF4, K2CO3, PivOH]--> Heterocycle-Ar

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃), finely ground

  • Pivalic acid (PivOH)

  • Aryl bromide

  • Heterocycle

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol %), PCy₃·HBF₄ (4 mol %), K₂CO₃ (1.5 equivalents), and PivOH (30 mol %).

  • The vessel is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.

  • Add the heterocycle (1.0 equivalent) and the aryl bromide (1.0 equivalent) via syringe.

  • Add anhydrous DMA (to achieve a concentration of 0.3 M with respect to the limiting reagent).

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the time indicated in the table below.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary for Heterocycle Arylation:

EntryHeterocycleAryl BromideTime (h)Yield (%)
1Benzothiophene4-Bromotoluene485
2Benzothiophene4-Bromoanisole482
32-Methylthiophene4-Bromotoluene1675
44-Methylthiazole4-Bromobenzonitrile1678
51-Methylindole4-Bromotoluene1665

Data adapted from Fagnou, K. et al. J. Org. Chem. 2009. Yields are for isolated products.

Protocol 2: Direct Arylation of Simple Arenes with Synergistic Silver/Palladium Catalysis

This protocol is for the direct arylation of simple, unactivated arenes and employs a synergistic catalytic system of silver and palladium. This method is advantageous as it does not require a directing group on the arene.[5][6][7]

Reaction Scheme:

Arene-H + Ar-Br --[Pd(OAc)2, Ag2O, Ligand]--> Arene-Ar

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Phosphine Ligand (e.g., P(t-Bu)₃)

  • Aryl bromide

  • Simple arene (used in excess)

  • Solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add Pd(OAc)₂ (2-5 mol %), Ag₂O (1.5 equivalents), and the phosphine ligand (4-10 mol %) to a reaction vial.

  • Add the aryl bromide (1.0 equivalent).

  • Add the simple arene (e.g., benzene, toluene, in 5-10 equivalents).

  • If a co-solvent is needed, add anhydrous toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at a specified temperature (e.g., 120-150 °C) for 12-24 hours.

  • After cooling, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify by column chromatography.

Data Summary for Simple Arene Arylation:

EntryAreneAryl BromidePd (mol%)Ligand (mol%)Temp (°C)Yield (%)
1Benzene4-Bromo-tert-butylbenzene51015078
2Toluene4-Bromobiphenyl51015072
3Anisole1-Bromo-4-fluorobenzene51012065

Data conceptualized from the principles described in Hartwig, J.F. et al. ACS Catal. 2021.[5][6][7] Specific yields and conditions are illustrative.

Experimental Workflow

The general workflow for setting up a palladium-catalyzed direct arylation reaction is outlined below.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Dry_Glassware Oven-dry Glassware Reagents Weigh Catalyst, Ligand, Base, and Additives Dry_Glassware->Reagents Purge Purge with Inert Gas Reagents->Purge Add_Reactants Add Arene and Aryl Bromide Purge->Add_Reactants Add_Solvent Add Anhydrous Solvent Add_Reactants->Add_Solvent Heat Heat to Reaction Temp Add_Solvent->Heat Cool Cool to Room Temp Heat->Cool Dilute Dilute with Solvent Cool->Dilute Filter Filter through Celite/Silica Dilute->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify

Figure 2: General experimental workflow.

Applications in Drug Development

Palladium-catalyzed C-N cross-coupling reactions, a related and well-established field, have seen extensive use in the synthesis of pharmaceutical compounds.[8][9] Similarly, direct C-H arylation is a valuable tool for the late-stage functionalization of complex molecules and the rapid synthesis of analog libraries. The ability to form C-C bonds directly on a heteroaromatic core, for instance, is highly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies. The biaryl motif is a common pharmacophore in numerous approved drugs.[1][2]

The direct arylation of (benzo)thiazoles, imidazoles, and other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry, can be achieved with high efficiency.[1][10] This allows for the modular assembly of complex drug candidates.

Troubleshooting and Considerations

  • Homocoupling: The formation of biaryl products from the aryl bromide (Ar-Ar) can be a significant side reaction. This can often be minimized by carefully controlling the reaction temperature and catalyst loading.

  • Regioselectivity: In cases where the arene has multiple C-H bonds available for activation, regioselectivity can be an issue. The inherent acidity of the C-H bond often directs the arylation to the most acidic position.[3] For heterocycles, arylation typically occurs at the position adjacent to the heteroatom.

  • Catalyst Deactivation: The accumulation of halide ions, particularly iodide, can lead to catalyst poisoning.[11] While less of an issue with bromides, the use of silver salts as halide scavengers can sometimes be beneficial.[11]

  • Base and Solvent: The choice of base and solvent is critical. Carbonate bases are common, and polar aprotic solvents like DMA, DMF, or NMP are often used to ensure the solubility of the reagents.

By following these protocols and considering the key parameters, researchers can effectively implement palladium-catalyzed direct arylation with aryl bromides in their synthetic endeavors.

References

Application Notes and Protocols for Reactions Involving 4-Bromophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for common cross-coupling reactions involving 4-bromophenylsulfur pentafluoride, a versatile building block in medicinal chemistry and materials science. The protocols and data presented are intended to serve as a starting point for researchers, and may require optimization for specific substrates and applications.

Introduction

This compound is a valuable synthetic intermediate characterized by the presence of a bromine atom, which serves as a handle for various cross-coupling reactions, and a pentafluorosulfanyl (SF₅) group. The SF₅ group is a unique electron-withdrawing moiety that can impart desirable properties to organic molecules, such as high stability, lipophilicity, and metabolic resistance. This makes it an attractive functional group in the design of novel pharmaceuticals, agrochemicals, and advanced materials.

This application note focuses on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction enables the synthesis of a wide range of 4-(pentafluorosulfanyl)biphenyl derivatives, which are important scaffolds in various fields of research.

General Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, PCy₃, or a biarylphosphine ligand; 2-10 mol%).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add an anhydrous and degassed solvent or solvent mixture (e.g., toluene, 1,4-dioxane, or a mixture with water).

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, providing a reference for the development of specific protocols for this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1p-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001295
21-Bromo-4-fluorobenzene4-Vinylphenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O11024>95[1]
32-Iodo-4-nitrofluorobenzeneArylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃DioxaneReflux-81[2]

Note: The data in this table is illustrative and derived from reactions with similar aryl bromides. Actual yields with this compound may vary and require optimization.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst System: - Palladium source - Ligand (optional) A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D Reaction Start E Cool and Quench D->E Reaction Completion F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I 4-(Pentafluorosulfanyl)biphenyl Derivative H->I Final Product Stille_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) ArPdR->Product ArBr 4-Bromophenylsulfur pentafluoride (Ar-Br) ArBr->ArPdBr R3SnR Organostannane (R₃'Sn-R') R3SnR->ArPdBr

References

Modulating Pharmacokinetic Properties with the Pentafluorosulfanyl (SF5) Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among these, the pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest. Often dubbed a "super-trifluoromethyl group," the SF5 moiety boasts a unique combination of properties including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2][3] These characteristics can be leveraged to enhance metabolic stability, modulate lipophilicity, and ultimately improve the bioavailability and overall pharmacokinetic profile of therapeutic agents.[4] The SF5 group is increasingly considered as a bioisosteric replacement for other common functional groups such as trifluoromethyl (CF3), tert-butyl, and nitro groups.[2]

These application notes provide a comprehensive overview of the utility of the SF5 group in drug design, supported by quantitative data. Detailed protocols for the synthesis of SF5-containing compounds and the evaluation of their pharmacokinetic properties are also presented to enable researchers to effectively employ this functional group in their drug discovery programs.

Physicochemical Properties and Their Impact on Pharmacokinetics

The distinctive electronic and steric properties of the SF5 group are central to its ability to modulate the pharmacokinetic properties of a parent molecule.

  • High Electronegativity and Stability: The strong electron-withdrawing nature of the SF5 group, coupled with the high strength of the S-F bonds, imparts exceptional stability.[2] This robustness can protect adjacent chemical bonds from metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[4]

  • Lipophilicity: Despite its high polarity, the SF5 group is significantly lipophilic. This property can enhance a molecule's ability to permeate cell membranes, which is a critical factor for oral absorption and bioavailability.[2] The strategic placement of an SF5 group can thus be used to optimize the lipophilicity of a drug candidate, balancing solubility and permeability for an improved pharmacokinetic profile.

Data Presentation: The Impact of SF5 Substitution

The following tables summarize quantitative data from the literature, illustrating the effects of SF5 substitution on key pharmacokinetic and physicochemical parameters.

Table 1: Comparison of Physicochemical Properties

Parent CompoundSF5 AnaloguelogP (Parent)logP (SF5 Analogue)Notes
Mefloquine8-SF5-MefloquineNot ReportedNot ReportedThe SF5 analog exhibits a longer half-life and higher in vivo activity.[4]
Teriflunomide (CF3)SF5-TeriflunomideNot ReportedNot ReportedSF5-TF showed enhanced T cell proliferation inhibitory activity.

Table 2: Comparison of In Vitro Metabolic Stability

Parent CompoundSF5 AnalogueIn Vitro Systemt1/2 (Parent)t1/2 (SF5 Analogue)Intrinsic Clearance (CLint) (Parent)Intrinsic Clearance (CLint) (SF5 Analogue)
Mefloquine8-SF5-MefloquineLiver MicrosomesNot ReportedNot ReportedThe SF5 analog showed improved pharmacokinetics, suggesting enhanced metabolic stability.[4]
Generic Aryl CompoundSF5-Substituted Aryl CompoundLiver MicrosomesVariesGenerally IncreasedVariesGenerally Decreased

Table 3: Comparison of In Vivo Pharmacokinetic Parameters in Rats

Parent CompoundSF5 AnalogueDosing Routet1/2 (Parent)t1/2 (SF5 Analogue)CL (Parent)CL (SF5 Analogue)Bioavailability (F%) (Parent)Bioavailability (F%) (SF5 Analogue)
Mefloquine8-SF5-MefloquineNot ReportedShorterLongerHigherLowerNot ReportedHigher

Experimental Protocols

Protocol 1: Generalized Synthesis of Aryl-SF5 Compounds

This protocol provides a general method for the synthesis of pentafluorosulfanyl arenes, a common scaffold in SF5-containing drug candidates. The synthesis typically involves the oxidative fluorination of aryl thiols or disulfides.[5][6][7]

Materials:

  • Aryl thiol or diaryl disulfide

  • Silver(II) fluoride (AgF2)

  • Onium halide (e.g., tetrabutylammonium bromide)

  • Anhydrous acetonitrile (MeCN)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring plate and magnetic stir bar

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a glovebox, charge a dry round-bottom flask with the aryl thiol or diaryl disulfide (1.0 equiv.), AgF2 (5.0 equiv.), and onium halide (1.0 equiv.). Add a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reaction: Seal the flask and remove it from the glovebox. Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired aryl-SF5 compound.

A Aryl Thiol / Disulfide B Oxidative Fluorination (AgF2, Onium Halide) A->B C Aryl-SF5 Compound B->C D Quenching (NaHCO3) C->D E Extraction (Ethyl Acetate) D->E F Purification (Chromatography) E->F G Final Product F->G

A generalized workflow for the synthesis of aryl-SF5 compounds.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol details a standard procedure to assess the metabolic stability of an SF5-containing compound using liver microsomes. The rate of disappearance of the parent compound is measured over time.

Materials:

  • SF5-containing test compound

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Solutions:

    • Dissolve the test compound in DMSO to make a stock solution (e.g., 10 mM).

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the liver microsomal suspension in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound working solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with the internal standard to the respective wells.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein / mL).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound and Microsome Solutions C Mix Compound and Microsomes A->C B Prepare NADPH Regenerating System E Initiate Reaction with NADPH B->E D Pre-incubate at 37°C C->D D->E F Incubate at 37°C E->F G Quench Reaction at Time Points F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Analysis (t1/2, CLint) I->J

Workflow for in vitro metabolic stability assay.
Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an in vivo pharmacokinetic study of an SF5-containing compound in rats.[8][9][10]

Materials:

  • SF5-containing test compound

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Dosing vehicle (e.g., saline, PEG400/water)

  • Syringes and gavage needles for oral administration or catheters for intravenous administration

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dose Formulation: Prepare the dosing formulation of the SF5-containing compound in the selected vehicle.

  • Dosing:

    • Oral (PO): Administer the compound via oral gavage at the desired dose.

    • Intravenous (IV): Administer the compound via a cannulated vein (e.g., tail vein or jugular vein) at the desired dose.

  • Blood Sampling:

    • Collect blood samples (typically ~100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose) from a cannulated vein or by retro-orbital bleeding.

    • Place the blood samples into anticoagulant-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the SF5-containing compound in rat plasma.

    • Analyze the plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Determine key pharmacokinetic parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F%) (if both IV and PO data are available)

A Drug Candidate (with SF5 group) B Increased Lipophilicity A->B Physicochemical Property C Enhanced Metabolic Stability A->C Physicochemical Property D Improved Membrane Permeability B->D E Reduced Metabolic Clearance C->E F Increased Oral Bioavailability D->F G Longer Half-life E->G H Improved Pharmacokinetic Profile F->H G->H

Relationship between SF5 properties and pharmacokinetic outcomes.

Conclusion

The pentafluorosulfanyl group offers a valuable and increasingly accessible tool for medicinal chemists to address pharmacokinetic challenges in drug discovery. Its unique combination of high stability and lipophilicity can be strategically employed to enhance metabolic stability, improve membrane permeability, and ultimately increase the bioavailability and half-life of drug candidates. The protocols provided herein offer a starting point for the synthesis and evaluation of SF5-containing compounds, enabling researchers to explore the potential of this powerful functional group in their own drug development programs. As synthetic methodologies continue to improve, the application of the SF5 group is expected to expand, further solidifying its role in the design of next-generation therapeutics.

References

Troubleshooting & Optimization

Pentafluorosulfanylation Reactions: A Technical Support Guide for Optimizing Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentafluorosulfanylation (SF5-ation) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The pentafluorosulfanyl (SF5) group is of growing interest due to its unique electronic and steric properties, which can significantly enhance the metabolic stability, lipophilicity, and biological activity of molecules.[1][2] However, introducing this "super-trifluoromethyl" group can present challenges. This guide provides practical, field-proven insights to help you navigate these challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with pentafluorosulfanylation reactions.

Q1: My pentafluorosulfanylation reaction has a very low yield. What are the most common general causes?

Low yields in SF5-ation reactions can often be attributed to a few key factors: reagent instability, suboptimal reaction conditions, and issues with the substrate itself. The most traditional and widely used reagent, pentafluorosulfanyl chloride (SF5Cl), is a gas at room temperature and can be challenging to handle, while newer, solid-based reagents may have their own specific activation requirements.[3][4][5] Reaction initiation, temperature, and solvent all play a critical role and must be carefully optimized for your specific system.

Q2: What are the main differences between the available pentafluorosulfanylation reagents?

The choice of SF5-ating reagent is critical and depends on your substrate, desired reaction type, and available equipment.

  • Pentafluorosulfanyl Chloride (SF5Cl): This is a highly reactive and versatile reagent, typically used in radical addition reactions to alkenes and alkynes.[3][6] Its main drawbacks are its gaseous nature (boiling point: -21 °C) and the need for specialized handling techniques.[3]

  • Shelf-Stable, Solid Reagents: In recent years, several air- and moisture-stable solid SF5-transfer reagents have been developed.[7][8][9] These are often used in photocatalytic reactions and offer significant advantages in terms of ease of handling and operational simplicity.[4][5]

  • Sulfur Hexafluoride (SF6): While attractive due to its inertness and low cost, SF6 requires activation, typically through photoredox catalysis, to generate the SF5 radical. This method is promising but can suffer from catalyst decomposition under the aggressive reaction conditions.[10][11]

Q3: How stable is the SF5 group to common synthetic transformations?

The SF5 group is known for its high thermal and chemical stability due to the strong S-F bonds.[2] This allows it to be carried through many subsequent synthetic steps without degradation. However, its stability is not absolute and can be compromised under particularly harsh acidic or basic conditions.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section provides a detailed, problem-oriented guide to address specific issues you may encounter during your experiments.

Problem 1: Low to No Product Formation

Q: I am seeing a significant amount of unreacted starting material. What should I investigate first?

When faced with a stalled reaction, the first step is to systematically evaluate your reaction setup and reagents. The following flowchart provides a logical troubleshooting workflow:

Troubleshooting_No_Reaction start Low/No Product reagent_check Verify Reagent Activity/Purity start->reagent_check initiator_check Check Radical Initiator reagent_check->initiator_check Reagent OK sub_reagent Use fresh SF5Cl solution or new batch of solid reagent. reagent_check->sub_reagent conditions_check Evaluate Reaction Conditions initiator_check->conditions_check Initiator OK sub_initiator Is Et3B fresh? Was O2 introduced? Is photocatalyst active? initiator_check->sub_initiator substrate_issue Assess Substrate Reactivity conditions_check->substrate_issue Conditions OK sub_conditions Adjust Temperature, Solvent, or Concentration. conditions_check->sub_conditions sub_substrate Is the substrate electron-deficient? Consider alternative SF5-ation method. substrate_issue->sub_substrate

Caption: Troubleshooting workflow for low or no product formation.

A: Let's break down the potential causes and solutions:

  • Reagent Quality and Handling:

    • SF5Cl: Solutions of SF5Cl in solvents like hexane can degrade over time. If you are using a stock solution, its concentration may be lower than stated. It is often best to use freshly prepared solutions.[12]

    • Shelf-Stable Reagents: While designed for stability, improper storage can lead to degradation. Ensure they have been stored according to the manufacturer's recommendations.[4][8]

  • Inefficient Radical Initiation (for radical reactions):

    • Triethylborane (Et3B) Initiation: This is a common method for initiating radical addition of SF5Cl.[3][6]

      • Oxygen is Crucial: Et3B requires a small amount of oxygen to initiate the radical chain reaction. Ensure your system is not too rigorously deoxygenated. A common technique is to bubble argon through the solvent for a limited time rather than employing multiple freeze-pump-thaw cycles.

      • Et3B Quality: Et3B is pyrophoric and can degrade if not handled under strictly anhydrous and anaerobic conditions. Use a fresh, properly stored solution.

    • Photocatalysis:

      • Light Source: Ensure your light source has the correct wavelength and intensity for your chosen photocatalyst.

      • Catalyst Degradation: Some photocatalysts can degrade under reaction conditions.[11] If you suspect this, consider using a fresh batch of catalyst.

  • Suboptimal Reaction Conditions:

    • Temperature: For radical additions of SF5Cl, temperatures that are too low can slow the reaction, while temperatures that are too high can lead to side reactions. For many Et3B-initiated reactions, starting at a low temperature (e.g., -40 °C) and allowing the reaction to slowly warm to room temperature is effective.[6]

    • Solvent: The choice of solvent can significantly impact yield. For SF5Cl additions, solvents like hexane or ethyl acetate are commonly used.[3] For photocatalytic reactions, the solvent must be compatible with the catalyst and reaction conditions.

Problem 2: Formation of Significant Byproducts

Q: My reaction is producing multiple products, making purification difficult and lowering the yield of my desired compound. What are these byproducts and how can I minimize them?

The formation of byproducts is a common challenge in pentafluorosulfanylation. The nature of the byproducts can provide valuable clues about what is going wrong in your reaction.

A: Here are some common byproducts and strategies to mitigate their formation:

  • Dimeric and Oligomeric Products:

    • Cause: These often arise in radical additions to alkynes, where the vinyl radical intermediate adds to another molecule of the alkyne instead of abstracting a chlorine atom from SF5Cl.

    • Solution:

      • Slow Addition: Add the alkyne slowly to the reaction mixture containing SF5Cl. This keeps the concentration of the alkyne low and favors the desired reaction pathway.

      • Higher Dilution: Running the reaction at a lower concentration can also disfavor bimolecular side reactions.

  • Chlorinated Byproducts:

    • Cause: The formation of chlorinated byproducts can occur due to the presence of chlorine radicals, which can compete with the SF5 radical in addition reactions.

    • Solution: Optimizing the reaction conditions to favor the SF5 radical pathway is key. This may involve changing the radical initiator or adjusting the reaction temperature.

  • Over-fluorinated Aromatic Byproducts (in reactions with arenes):

    • Cause: This can occur when the reaction conditions are too harsh, leading to electrophilic fluorination of the aromatic ring in addition to the desired SF5-ation. This is more common with electron-rich aromatic systems.

    • Solution:

      • Temperature Control: Perform the reaction at the lowest effective temperature.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

Problem 3: Difficulty with Electron-Deficient Substrates

Q: I am trying to perform a pentafluorosulfanylation on an electron-deficient alkene/arene and the reaction is not working well. What can I do?

A: This is a known challenge due to the electrophilic nature of the SF5 radical.

  • Radical Polarity Mismatch: The electrophilic SF5 radical reacts more readily with electron-rich π-systems. With electron-deficient substrates, the initial radical addition step can be slow or unfavorable.

  • Potential Solutions:

    • Change the Reaction Type: If a radical addition is failing, consider a different approach. For arenes, methods involving oxidative fluorination of aryl thiols or disulfides can be effective for a wide range of electronically diverse substrates.[13][14]

    • Use a More Reactive Reagent System: Some of the newer, shelf-stable reagents used in photocatalytic systems may offer different reactivity profiles that are more amenable to electron-deficient substrates.[4][5]

    • For Arenes, Consider Directed C-H Functionalization: While still a developing area, methods for the directed C-H pentafluorosulfanylation of arenes could provide a solution for complex, electron-deficient substrates.

Data and Protocols

To provide a practical resource, this section includes a detailed experimental protocol for a common pentafluorosulfanylation reaction and a table comparing different SF5-ating reagents.

Table 1: Comparison of Common Pentafluorosulfanylation Reagents
Reagent TypeExampleCommon UseAdvantagesDisadvantages
Gas/Liquid SF5ClRadical addition to alkenes and alkynesHigh reactivity, versatileGaseous, toxic, requires specialized handling[3]
Shelf-Stable Solid Ar2CN-SF5 derivativesPhotocatalytic radical SF5-ationAir- and moisture-stable, easy to handle[7][15]May require specific photocatalyst and light source
In-situ Generated From SF6Photocatalytic SF5-ation of styrenesSF6 is inexpensive and non-toxicRequires photoredox activation, potential for catalyst decomposition[10][11]
Experimental Protocol: Et3B-Initiated Radical Addition of SF5Cl to an Alkene

This protocol is a general guideline for the widely used Dolbier method for the radical addition of SF5Cl to an alkene.[3][6]

Materials:

  • Alkene (1.0 equiv)

  • SF5Cl solution in hexane (1.2-1.5 equiv)

  • Triethylborane (Et3B), 1.0 M solution in hexanes (0.2-0.3 equiv)

  • Anhydrous solvent (e.g., hexane or ethyl acetate)

  • Standard glassware for anhydrous reactions (flame-dried flask, septum, nitrogen/argon inlet)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen or argon, add the alkene (1.0 equiv) and the anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired starting temperature (typically -30 °C to -40 °C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition:

    • Slowly add the SF5Cl solution in hexane (1.2-1.5 equiv) to the cooled, stirring solution of the alkene.

    • Via syringe, add the triethylborane solution (0.2-0.3 equiv) dropwise over several minutes. Caution: Et3B is pyrophoric and must be handled with care under an inert atmosphere.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the desired time (typically 2-4 hours, but monitor by TLC or GC-MS).

  • Quenching: Once the reaction is complete, quench it by exposing the mixture to air (the oxygen in the air will consume any remaining Et3B).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. SF5-containing compounds can be visualized on TLC plates using standard techniques (e.g., UV light if applicable, or permanganate stain). Due to the hydrophobic nature of the SF5 group, elution is often achieved with non-polar solvent systems (e.g., hexanes/ethyl acetate).[16]

Protocol_Workflow setup 1. Reaction Setup (Alkene + Solvent under N2) cool 2. Cool to -40 °C setup->cool add_sf5cl 3a. Add SF5Cl Solution cool->add_sf5cl add_et3b 3b. Add Et3B Dropwise add_sf5cl->add_et3b react 4. Warm to RT & Stir (Monitor by TLC/GC-MS) add_et3b->react quench 5. Quench with Air react->quench workup 6. Aqueous Workup & Drying quench->workup purify 7. Purify by Column Chromatography workup->purify

Caption: Experimental workflow for Et3B-initiated SF5Cl addition.

Purification of SF5-Containing Compounds

Q: I have successfully run my reaction, but I am having trouble purifying the product. Are there any special considerations for SF5-containing molecules?

A: Yes, the unique properties of the SF5 group can influence the purification process.

  • Chromatography:

    • Stationary Phase: Standard silica gel is typically effective for the purification of SF5-containing compounds.

    • Mobile Phase: Due to the high lipophilicity of the SF5 group, these compounds are often less polar than their non-fluorinated analogues. You may need to use less polar solvent systems (e.g., higher proportions of hexane in hexane/ethyl acetate mixtures) for elution.

    • Specialized Columns: For challenging separations, a pentafluorophenyl (PFP) reverse-phase column can be very effective, as it allows for separation based on interactions with the fluorinated stationary phase.[17][18][19]

  • Removal of Chlorinated Byproducts:

    • If your reaction has produced chlorinated byproducts, these can sometimes be difficult to separate from the desired SF5-adduct due to similar polarities. Careful optimization of your column chromatography conditions (e.g., using a very shallow solvent gradient) is often necessary. In some cases, treatment with a mild reducing agent like sodium sulfite may help to remove certain chlorinated impurities, but this should be tested on a small scale first.[20][21]

By understanding the key parameters that influence pentafluorosulfanylation reactions and by systematically troubleshooting any issues that arise, you can significantly improve your yields and successfully incorporate the valuable SF5 moiety into your target molecules.

References

Technical Support Center: Synthesis of Electron-Deficient SF5-Arenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of electron-deficient pentafluorosulfanyl (SF5)-arenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental procedures. The SF5 group is of significant interest due to its unique properties, including high electronegativity, thermal and chemical stability, and lipophilicity, making it a valuable substituent in medicinal chemistry and materials science.[1][2] However, its introduction into electron-deficient aromatic systems presents several synthetic hurdles.

This guide provides answers to frequently asked questions (FAQs), detailed troubleshooting protocols, and visual workflows to assist you in optimizing your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing very low yields or no product formation in my synthesis of an electron-deficient SF5-arene. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in the synthesis of electron-deficient SF5-arenes are a common issue and can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The most prevalent methods for introducing the SF5 group are oxidative fluorination of aryl thiols or disulfides and radical addition of SF5-halides to unsaturated precursors.[3]

Potential Causes and Troubleshooting Steps:

  • Inappropriate Synthetic Route for Electron-Deficient Systems:

    • Problem: Direct oxidative fluorination, a common method for SF5-arene synthesis, can be challenging for arenes bearing strong electron-withdrawing groups. The harsh fluorinating conditions may be incompatible with these functional groups or may not be potent enough to oxidize the sulfur center efficiently in a deactivated ring system.

    • Solution: Consider a multi-step approach. A convergent synthesis, where the SF5-moiety is introduced to a precursor before the electron-withdrawing group, or vice-versa, can be more effective. For instance, a thiolation cross-coupling followed by oxidative fluorination has been shown to be a versatile strategy for a range of aryl-SF5 compounds.

  • Catalyst Deactivation in Cross-Coupling Reactions:

    • Problem: If you are employing a palladium-catalyzed cross-coupling reaction to form a C-S bond prior to fluorination, the catalyst can be deactivated by certain functional groups or impurities.[4]

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to stabilize the palladium catalyst.[4]

      • Purification of Reagents: Ensure all starting materials and solvents are free from impurities that could poison the catalyst.

  • Suboptimal Reaction Conditions for Radical Addition:

    • Problem: Radical addition of SF5Cl to an unsaturated precursor (e.g., an alkyne or alkene) followed by aromatization is another route. The efficiency of the radical initiation and propagation steps is critical.

    • Solution:

      • Initiator Choice: Ensure the quality of your radical initiator (e.g., Et3B/O2). Alternative initiators like amine-borane complexes or photoinitiation might be more effective for your specific substrate.[4]

      • Control of Stoichiometry: Adjust the stoichiometry, often using an excess of the SF5Cl reagent. Slow addition of the alkene or alkyne can also help to minimize side reactions.[4]

Experimental Protocol: Example of a Negishi Cross-Coupling for Aryl-Thiol Precursor Synthesis

This protocol is adapted for the synthesis of an aryl-thiol precursor which can then undergo oxidative fluorination.

Parameter Value
Aryl Halide 1.0 mmol
Pd(dba)2 0.02 mmol
SPhos 0.04 mmol
Solvent Dry THF (5 mL)
Nucleophile Alkylzinc bromide solution (1.2 mmol in THF)
Temperature 50 °C
Reaction Time Monitor by GC-MS until starting material is consumed

Procedure:

  • To a solution of the aryl halide (e.g., 4-bromo-1-(pentafluorosulfanyl)benzene) and Pd(dba)2 in dry THF under an inert atmosphere, add a solution of SPhos in THF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylzinc bromide solution dropwise.

  • Heat the reaction mixture to 50 °C and monitor its progress by GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.[4]

FAQ 2: My reaction is producing significant amounts of byproducts, such as over-fluorinated arenes or dimeric species. How can I minimize their formation?

Answer:

Byproduct formation is a frequent challenge, particularly in oxidative fluorination reactions. The nature of the byproducts can provide clues about how to adjust the reaction conditions.

Common Byproducts and Mitigation Strategies:

  • Over-fluorinated Aromatic Byproducts:

    • Cause: The fluorinating conditions are too harsh, leading to electrophilic fluorination of the aromatic ring in addition to the desired oxidative fluorination at the sulfur center. This is more prevalent with aromatic systems that are not sufficiently electron-deficient.[4]

    • Troubleshooting:

      • Milder Fluorinating Agents: Utilize milder and more controlled oxidative fluorination systems. For example, using trichloroisocyanuric acid (TCICA) in combination with potassium fluoride (KF) can be effective.[4]

      • Temperature Control: Perform the reaction at the lowest possible effective temperature to minimize side reactions.[4]

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.[4]

  • Dimeric Byproducts:

    • Cause: In methods involving radical addition to alkynes, dimerization of the SF5-alkyne can occur.

    • Troubleshooting: A recently developed method using visible light irradiation for the radical chloropentafluorosulfanylation of terminal alkynes has been shown to significantly reduce the formation of dimeric byproducts.[5]

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting start High Level of Byproducts Detected byproduct_type Identify Byproduct Type (e.g., GC-MS, NMR) start->byproduct_type over_fluorinated Over-fluorinated Arene byproduct_type->over_fluorinated Fluorination Reaction dimeric Dimeric Species byproduct_type->dimeric Radical Addition other Other Byproducts byproduct_type->other Unidentified solution_fluorination Action: - Use milder fluorinating agent (e.g., TCICA/KF) - Lower reaction temperature - Reduce reaction time over_fluorinated->solution_fluorination solution_dimer Action: - Consider alternative method (e.g., photoredox catalysis) - Adjust stoichiometry/addition rate dimeric->solution_dimer solution_other Action: - Re-evaluate reaction mechanism - Purify starting materials other->solution_other end Optimized Reaction solution_fluorination->end solution_dimer->end solution_other->end

Caption: Troubleshooting workflow for minimizing byproduct formation.

FAQ 3: I am struggling with the purification of my target electron-deficient SF5-arene. What are the best practices?

Answer:

The purification of SF5-arenes can be problematic, often leading to significant loss of the desired product. This is particularly true for chromatography on silica gel.

Purification Challenges and Solutions:

  • Instability on Silica Gel:

    • Problem: SF5-arenes, especially certain heterocyclic derivatives like 2-SF5-indoles, can be unstable on standard silica gel, leading to decomposition and lower isolated yields compared to NMR yields.[6]

    • Solutions:

      • Deactivated Silica Gel: Try using silica gel that has been deactivated with a base (e.g., triethylamine in the eluent).

      • Alternative Stationary Phases: Screen other purification media such as deactivated silica gel, demetalated silica gel, C-18 reversed-phase silica, Florisil, or alumina.[6]

      • Non-Chromatographic Methods: If possible, use non-chromatographic methods like crystallization or distillation.

      • Product Derivatization: In some cases, protecting a reactive functional group on the arene can improve its stability towards purification. For instance, N-substituted 2-SF5-indoles show improved stability.[6]

  • Intermediate Purification:

    • Strategy: For multi-step syntheses, it can be advantageous to carry intermediates through to the next step without purification if they are sufficiently pure. For example, the crude Ar-SF4Cl intermediate from oxidative fluorination can sometimes be used directly in the subsequent fluorination step to yield the Ar-SF5 product.[4]

Comparison of Purification Media for 2-SF5-Indoles

Purification Medium Observed Outcome Reference
Standard Silica GelSignificant product loss (isolated yields 34 ± 16% lower than NMR yields)[6]
Deactivated Silica GelNo significant improvement in yield[6]
Demetalated Silica GelNo significant improvement in yield[6]
C-18 Reversed-Phase SilicaNo significant improvement in yield[6]
FlorisilNo significant improvement in yield[6]
AluminaNo significant improvement in yield[6]
FAQ 4: I need to synthesize an ortho-substituted electron-deficient SF5-arene. What are the main challenges and recommended approaches?

Answer:

The synthesis of ortho-substituted SF5-arenes is a significant challenge because the SF5 group itself does not typically direct ortho-functionalization.[3]

Challenges:

  • Directing Group Effects: In most reported cases of ortho-functionalization of SF5-arenes, the regioselectivity is controlled by other directing groups on the aromatic ring, not the SF5 group.[3]

  • SF5 as a Leaving Group: Under certain conditions, such as in the presence of strong bases at elevated temperatures (above -40 °C), the SF5 group can act as a leaving group, leading to undesired side reactions.[7]

Recommended Synthetic Strategies:

  • ortho-Lithiation with In Situ Trapping:

    • Method: A general method for ortho-functionalization involves ortho-lithiation using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) at low temperatures (-60 °C), followed by in situ trapping with an electrophile.[7]

    • Critical Parameters:

      • Temperature: Maintaining a low temperature is crucial to prevent the SF5 group from acting as a leaving group.[7]

      • In Situ Trapping: The electrophile must be present during the lithiation to trap the ortho-lithiated species as it is formed.

    • Compatible Functional Groups: This method has been shown to be compatible with a range of functional groups, including fluoro, bromo, iodo, cyano, ester, and amide groups.[7]

Experimental Workflow for ortho-Silylation of an SF5-Arene

Ortho_Functionalization start Start: SF5-Arene reaction In situ ortho-Lithiation and Trapping start->reaction reagents Reagents: - LiTMP (base) - Electrophile (e.g., Me2SiHCl) - Solvent (e.g., THF) reagents->reaction conditions Conditions: - Low Temperature (-60 °C) - Inert Atmosphere conditions->reaction workup Aqueous Workup and Purification reaction->workup product Product: ortho-Substituted SF5-Arene workup->product

Caption: Workflow for the ortho-functionalization of SF5-arenes.

Table of Optimized Conditions for ortho-Silylation of Pentafluorosulfanylbenzene

Parameter Condition Yield of 2-dimethylsilyl-pentafluorosulfanylbenzene Reference
BaseLiTMP70% (isolated)[3]
Base Equivalents3Lower yield[3]
Electrophile (Me2SiHCl)7 equivalents70% (isolated)[3]
Temperature-60 °C70% (isolated)[3]
Temperature-40 °C56%[3]
Alternative BaseLithium dicyclohexylamideNo product formed[3]

This data highlights the critical nature of the choice of base and precise temperature control for successful ortho-functionalization.[3]

References

Technical Support Center: Overcoming Low Yields in Arylsulfur Pentafluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for arylsulfur pentafluoride (ArSF₅) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the historical challenges of low yields in these syntheses and the modern methods that have overcome them.

Frequently Asked Questions (FAQs)

Q1: Why were the yields of historical arylsulfur pentafluoride synthesis methods so low?

A1: Historical methods for ArSF₅ synthesis were plagued by low yields due to several factors. Early syntheses, such as the direct fluorination of diaryl disulfides with aggressive and expensive reagents like silver difluoride (AgF₂), often resulted in over-fluorination and decomposition of the starting materials, with yields as low as 9%.[1][2] Other methods using hazardous reagents like molecular fluorine (F₂) or expensive ones like xenon difluoride (XeF₂) offered only marginal improvements and had limited substrate scope.[1][2][3] Multi-step approaches involving toxic and gaseous SF₅Cl were complex and also suffered from low overall yields.[1][2]

Q2: What was the key breakthrough that led to higher yields in ArSF₅ synthesis?

A2: The most significant advancement was the development of a two-step method.[1][4] This process involves the initial formation of a more stable intermediate, an arylsulfur chlorotetrafluoride (ArSF₄Cl), from diaryl disulfides or aryl thiols.[1][4] This intermediate is then converted to the final arylsulfur pentafluoride in a second step through a chloride-fluoride exchange.[1][4][5] This stepwise approach allows for greater control over the reaction and avoids the harsh conditions that led to low yields in earlier one-pot methods.

Q3: Are there now safer alternatives to using hazardous reagents like chlorine gas (Cl₂) for the synthesis of the ArSF₄Cl intermediate?

A3: Yes, modern protocols have been developed to avoid the use of hazardous and difficult-to-handle reagents. For instance, trichloroisocyanuric acid (TCICA) in combination with potassium fluoride (KF) has been successfully used as a safer alternative to chlorine gas for the synthesis of ArSF₄Cl intermediates from diaryl disulfides.[6][7]

Q4: What are some of the modern, high-yield approaches to ArSF₅ synthesis?

A4: Besides the two-step method involving the ArSF₄Cl intermediate, other modern strategies include the use of aryl diazonium salts as precursors to introduce the SF₅ group.[8][9] Additionally, the development of bench-stable solid reagents that can generate SF₅ radicals under mild conditions is an emerging area that promises to expand the accessibility of these compounds.[10][11]

Troubleshooting Guide for Low Yields

Even with modern methods, experimental challenges can lead to lower than expected yields. This guide provides a structured approach to troubleshooting common issues.

Problem: Low yield in the conversion of diaryl disulfide to ArSF₄Cl.

This is a critical first step in the modern two-step synthesis of arylsulfur pentafluorides. Low yields at this stage will significantly impact the overall yield of the final ArSF₅ product.

Potential Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.
Purity of reagents Use freshly purified diaryl disulfide. Ensure the quality of the chlorinating agent (e.g., Cl₂ or TCICA) and the fluoride source (e.g., KF).
Incorrect stoichiometry Carefully control the stoichiometry of the reagents. An excess of the chlorinating agent may be required.
Suboptimal reaction temperature The reaction temperature can be critical. Monitor the reaction progress by TLC or NMR and optimize the temperature profile. Some reactions may require initial cooling followed by warming to room temperature.
Formation of side products Over-chlorination or other side reactions can occur. Analyze the crude reaction mixture by NMR or LC-MS to identify byproducts and adjust reaction conditions accordingly.

Historical vs. Modern Synthesis Yields: A Comparative Overview

The following table summarizes the significant improvement in yields achieved with modern synthetic methods compared to historical approaches.

Synthesis Method Starting Material Fluorinating Agent(s) Reported Yield Reference
Sheppard's Method (1961) Diphenyl disulfideAgF₂9%[1][2]
Direct Fluorination (2000) Di(m-nitrophenyl) disulfideF₂/N₂~40%[1][2]
Xenon Difluoride Method Diphenyl disulfideXeF₂25%[1][2]
Modern Two-Step Method Diaryl disulfides/Aryl thiols1. Cl₂/KF or TCICA/KF 2. ZnF₂, HF, or AgBF₄High Yields (often >70%)[1][4][5]

Experimental Protocols

Protocol 1: Historical Synthesis of Phenylsulfur Pentafluoride (Sheppard, 1961 - Low Yield)

This protocol is provided for historical context and to illustrate the challenges of early synthetic methods.

  • Reaction Setup: In a fluorocarbon solvent, suspend silver difluoride (AgF₂).

  • Reaction: To the suspension, add diphenyl disulfide.

  • Conditions: The reaction is typically stirred at room temperature.

  • Workup and Purification: After the reaction is complete (as monitored by the disappearance of the starting material), the reaction mixture is filtered to remove silver salts. The filtrate is then carefully distilled to isolate the phenylsulfur pentafluoride.

  • Expected Yield: Approximately 9%.[1][2]

Protocol 2: Modern Two-Step Synthesis of Arylsulfur Pentafluorides (High Yield)

This protocol outlines the more practical and higher-yielding modern approach.

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)

  • Reaction Setup: In a suitable solvent such as acetonitrile, combine the starting diaryl disulfide or aryl thiol with an alkali metal fluoride (e.g., potassium fluoride).

  • Reaction: Introduce chlorine gas (Cl₂) or a safer alternative like trichloroisocyanuric acid (TCICA) to the mixture.

  • Conditions: The reaction is typically carried out at low to ambient temperatures.

  • Workup and Isolation: Upon completion, the reaction mixture is worked up to isolate the arylsulfur chlorotetrafluoride intermediate. This may involve filtration, extraction, and distillation or recrystallization.

Step 2: Conversion of ArSF₄Cl to Arylsulfur Pentafluoride (ArSF₅)

  • Reaction Setup: Dissolve the isolated arylsulfur chlorotetrafluoride in a suitable solvent.

  • Reaction: Treat the solution with a fluoride source such as zinc difluoride (ZnF₂), hydrogen fluoride (HF), or silver tetrafluoroborate (AgBF₄).

  • Conditions: The reaction conditions will vary depending on the chosen fluoride source.

  • Workup and Purification: After the chloride-fluoride exchange is complete, the reaction is worked up, and the final arylsulfur pentafluoride product is purified by distillation or chromatography.

  • Expected Yield: Generally high, often exceeding 70%.[1][4]

Visualizing Synthesis and Troubleshooting Workflows

historical_vs_modern_synthesis cluster_historical Historical Synthesis (Low Yield) cluster_modern Modern Synthesis (High Yield) start_hist Diaryl Disulfide product_hist Arylsulfur Pentafluoride (Low Yield, ~9-40%) start_hist->product_hist One-Pot reagent_hist Harsh Fluorinating Agent (e.g., AgF₂, F₂) reagent_hist->product_hist side_products Side Products & Decomposition product_hist->side_products start_mod Diaryl Disulfide or Aryl Thiol intermediate Arylsulfur Chlorotetrafluoride (ArSF₄Cl) start_mod->intermediate Step 1 reagent1_mod 1. Cl₂/KF or TCICA/KF reagent1_mod->intermediate product_mod Arylsulfur Pentafluoride (High Yield, >70%) intermediate->product_mod Step 2 reagent2_mod 2. Fluoride Source (e.g., ZnF₂, AgBF₄) reagent2_mod->product_mod

Caption: Comparison of historical and modern ArSF₅ synthesis workflows.

troubleshooting_workflow start Low Yield Observed in ArSF₄Cl Synthesis check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Pure purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure analyze_crude Analyze Crude Product (NMR, LC-MS) check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Yes optimize_conditions Optimize Reaction Conditions (e.g., Adjust Temperature, Time) incomplete_reaction->optimize_conditions Yes end Improved Yield incomplete_reaction->end No optimize_conditions->end purify_reagents->check_conditions adjust_stoichiometry->end

Caption: Troubleshooting workflow for low yields in ArSF₄Cl synthesis.

References

4-Bromophenylsulfur pentafluoride stability and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and handling of 4-Bromophenylsulfur pentafluoride, a versatile reagent in organic synthesis and materials science. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a remarkably stable compound under normal laboratory conditions.[1] The arylsulfur pentafluoride group is known for its inertness towards strong oxidizing and reducing agents, as well as strong acids and bases.[2] It is also highly resistant to hydrolysis.[2] One study demonstrated that even after refluxing phenylsulfur pentafluoride with sodium hydroxide in aqueous ethanol, no significant hydrolysis was detected.[2]

Q2: Are there any known incompatibilities for this compound?

Yes, while generally stable, it is incompatible with strong oxidizing agents and excess heat.[1]

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend keeping it under an inert gas atmosphere.

Q4: What are the hazardous decomposition products of this compound?

Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen bromide, hydrogen fluoride, sulfur oxides, carbon monoxide, and carbon dioxide.[1]

Q5: Is this compound sensitive to air or moisture?

While the arylsulfur pentafluoride group is hydrolytically stable, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential reactions with atmospheric moisture, especially if the compound is to be used in moisture-sensitive reactions.

Troubleshooting Guides

Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Issue: Your cross-coupling reaction with this compound as the substrate shows low or no conversion to the desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivity The electron-withdrawing nature of the pentafluorosulfanyl group can affect the oxidative addition step. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to enhance catalyst activity.
Incorrect Base Selection The choice of base is critical. For Suzuki-Miyaura reactions, stronger bases like cesium carbonate or potassium phosphate may be more effective than weaker ones. A screening of different bases is recommended.
Solvent System Ensure your solvent system provides adequate solubility for all reactants. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous phase is common for Suzuki reactions. The ratio may need optimization.
Reaction Temperature While stable, prolonged heating at very high temperatures can lead to decomposition. However, insufficient temperature can result in slow or no reaction. Experiment with a temperature gradient to find the optimal balance.
Impure Starting Material Impurities in the this compound or the coupling partner can poison the catalyst. Ensure the purity of your starting materials.
Formation of Side Products

Issue: You observe significant formation of side products in your reaction mixture.

Possible Causes & Solutions:

Side Product Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid (in Suzuki) This can occur if the reaction conditions are too harsh or if oxygen is present.Ensure thorough degassing of your reaction mixture and solvents. Running the reaction at a lower temperature might also reduce homocoupling.
Protodeboronation (in Suzuki) The boronic acid is being replaced by a hydrogen atom from a proton source.Use anhydrous solvents and ensure your base is not excessively hydrated. Using boronic acid pinacol esters can sometimes mitigate this issue.
Unidentified Byproducts Potential reaction with the solvent or other functional groups on your coupling partner.A thorough analysis of the byproduct (e.g., by LC-MS, NMR) can help identify its structure and suggest the undesired reaction pathway. Simplifying the reaction system (e.g., using a simpler coupling partner) can help diagnose the issue.

Experimental Protocols

General Handling Procedure
  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive applications.

  • Ensure all glassware is dry.

Purification of this compound

Impurities from the synthesis of arylsulfur pentafluorides can sometimes be removed by a mild hydrolysis workup.[3] Byproducts may be more susceptible to hydrolysis than the highly stable desired product.

  • Dissolve the crude this compound in a suitable organic solvent.

  • Wash the organic layer with a mild aqueous base (e.g., a dilute solution of sodium bicarbonate) to hydrolyze and remove acidic impurities.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • If further purification is needed, consider column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Visualizations

experimental_workflow General Experimental Workflow for using this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Dry Glassware & Reagents inert_atm Establish Inert Atmosphere prep_reagents->inert_atm add_reagents Add Reactants & Solvent inert_atm->add_reagents add_catalyst Add Catalyst & Ligand add_reagents->add_catalyst heat_stir Heat & Stir add_catalyst->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify

Caption: General workflow for a cross-coupling reaction.

troubleshooting_logic Troubleshooting Logic for Failed Reactions start Reaction Failed/Low Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst/Ligand check_conditions->optimize_catalyst optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp success Successful Reaction optimize_catalyst->success optimize_base->success optimize_solvent->success optimize_temp->success

Caption: A logical approach to troubleshooting failed reactions.

References

Technical Support Center: Navigating the Reactivity of 4-Bromophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromophenylsulfur pentafluoride (BrPhSF₅). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this versatile yet reactive reagent. Our goal is to equip you with the knowledge to anticipate and avoid potential incompatibilities in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound?

This compound is a unique reagent characterized by the presence of a highly stable and strongly electron-withdrawing pentafluorosulfanyl (SF₅) group attached to a brominated phenyl ring. The SF₅ group is known for its exceptional thermal and chemical stability, which it imparts to the molecules it functionalizes. This stability, however, is coupled with a potent inductive effect that significantly influences the reactivity of the aromatic ring.

Here is a summary of its key properties:

PropertyValueSource
Molecular Formula C₆H₄BrF₅S
Molecular Weight 283.06 g/mol
Appearance Colorless to light yellow liquid
Key Feature Highly stable, strongly electron-withdrawing SF₅ group
Q2: What are the main classes of reagents incompatible with this compound?

While the SF₅ group itself is robust, the overall reactivity of BrPhSF₅ is dictated by the interplay between the SF₅ group, the aromatic ring, and the bromine atom. The strong electron-withdrawing nature of the SF₅ group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. The bromine atom can also participate in various reactions, including those with strong bases and organometallics.

The primary classes of incompatible reagents include:

  • Strong Bases: Can promote elimination or other side reactions.

  • Strong Nucleophiles: Can lead to nucleophilic aromatic substitution.

  • Strong Reducing Agents: May react with the aryl bromide.

  • Reactive Organometallics (e.g., Grignard reagents): Can react with the aryl bromide.

Troubleshooting Guide: Incompatible Reagents

This section provides detailed explanations of potential incompatibilities and how to mitigate them.

Incompatibility with Strong Bases

Issue: Use of strong bases such as sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK), or sodium amide (NaNH₂) can lead to unexpected side products or decomposition.

Causality: The electron-deficient nature of the aromatic ring, enhanced by the SF₅ group, can make the ring protons more acidic than in typical aryl bromides. In the presence of a very strong base, deprotonation can occur, potentially leading to the formation of a benzyne intermediate via elimination of HBr. This highly reactive intermediate will then react with any available nucleophiles in a non-selective manner, leading to a mixture of products.

Troubleshooting Workflow:

start Experiment with BrPhSF₅ and a Strong Base issue Low yield or mixture of products start->issue cause Potential Benzyne Formation issue->cause Investigate solution Use a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄) or carefully control stoichiometry and temperature. cause->solution Mitigate verification Improved yield and product purity solution->verification Validate

Caption: Troubleshooting benzyne formation with strong bases.

Experimental Protocol to Avoid Incompatibility:

If a basic medium is required, consider using milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If a stronger base is unavoidable, the reaction should be conducted at low temperatures with careful control of stoichiometry to minimize side reactions.

Incompatibility with Strong Nucleophiles

Issue: Reactions with strong nucleophiles like amines, alkoxides, or thiolates can result in the displacement of the bromine atom.

Causality: The SF₅ group is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). This effect is most pronounced at the ortho and para positions relative to the electron-withdrawing group. In this compound, the SF₅ group is para to the bromine atom, making the bromine an excellent leaving group in an SₙAr reaction.

Reaction Pathway:

reagents This compound + Nu⁻ intermediate Meisenheimer Complex (stabilized by SF₅ group) reagents->intermediate Nucleophilic Attack product 4-Nu-Phenylsulfur pentafluoride + Br⁻ intermediate->product Loss of Bromide

Caption: SₙAr pathway with strong nucleophiles.

Experimental Protocol for Controlled SₙAr:

If the desired outcome is the substitution product, this reactivity can be harnessed. For a successful SₙAr reaction:

  • Solvent: Use a polar aprotic solvent like DMF or DMSO.

  • Temperature: The reaction may proceed at room temperature or require gentle heating, depending on the nucleophile's strength.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.

Incompatibility with Strong Reducing Agents

Issue: The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the aryl bromide.

Causality: While the SF₅ group is generally stable to reduction, the carbon-bromine bond is susceptible to cleavage by potent reducing agents. This can lead to the formation of phenylsulfur pentafluoride, an undesired side product. Milder reducing agents like sodium borohydride (NaBH₄) are less likely to cause this issue.

Troubleshooting and Avoidance:

ReagentPotential Outcome with this compoundRecommendation
LiAlH₄ Reduction of C-Br bondAvoid if the bromo-substituent is desired.
NaBH₄ Generally compatiblePreferred for reductions elsewhere in the molecule.
H₂/Pd/C Potential for hydrodehalogenationUse with caution; monitor the reaction closely.
Incompatibility with Reactive Organometallics

Issue: Grignard reagents and other highly reactive organometallics will react with the aryl bromide functionality.

Causality: The carbon-bromine bond in this compound is a reactive site for organometallic reagents. For instance, a Grignard reagent (R-MgX) can undergo a coupling reaction, or more commonly, a metal-halogen exchange, to form a new organometallic species. This is generally not a compatible combination if the integrity of the starting material is desired. However, this reactivity can be exploited for further functionalization, for example, in Palladium-catalyzed cross-coupling reactions.

Exploiting Reactivity in a Controlled Manner (e.g., Suzuki Coupling):

The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds.

Experimental Protocol for Suzuki Coupling:

  • Reactants: this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Temperature: Typically requires heating (e.g., 80-100 °C).

  • Inert Atmosphere: Essential to protect the catalyst from oxidation.

Technical Support Center: Optimizing SF5-Arene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pentafluorosulfanyl (SF5)-arenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing SF5-arenes?

A1: The primary methods for introducing the SF5 group onto an aromatic ring include:

  • Oxidative fluorination of diaryl disulfides or aryl thiols: This is a traditional and widely used method.

  • Radical addition of SF5Cl to unsaturated compounds: This approach is effective for creating aliphatic SF5 compounds which can then be converted to arenes.

  • Negishi cross-coupling: This method is used to couple SF5-containing aryl halides with organozinc reagents.[1][2]

  • Direct ortho-lithiation/functionalization: This allows for the direct functionalization of the aromatic ring at the position ortho to the SF5 group.[3][4]

  • Palladium-catalyzed reactions of SF5-alkynes: These methods provide access to complex SF5-containing molecules.[5]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in SF5-arene synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[6] Key areas to investigate include:

  • Purity of starting materials and reagents: Ensure all reactants, solvents, and catalysts are pure and anhydrous, as impurities can inhibit the reaction.

  • Reaction conditions: Temperature, reaction time, and concentration of reactants are critical parameters that may require optimization.

  • Inert atmosphere: Many reactions in this field are sensitive to air and moisture. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Catalyst activity: If using a catalyst, ensure it is active and has not been deactivated by impurities.

  • Work-up and purification: Product loss can occur during extraction and purification steps. Review your work-up procedure and consider alternative purification methods.

Q3: I am observing the formation of significant side products. What are the likely causes?

A3: Side product formation is a common issue. The nature of the side products can provide clues to the problem:

  • Over-fluorination: In oxidative fluorination reactions, harsh conditions can lead to undesired fluorination of the aromatic ring. Consider lowering the temperature or reducing the reaction time.

  • Formation of 2:1 adducts: In radical addition reactions with SF5Cl, an excess of the alkene or alkyne can lead to the formation of adducts where two substrate molecules react with one SF5Cl. Using a slight excess of SF5Cl and slow addition of the substrate can mitigate this.

  • Isomer formation: In reactions like Friedel-Crafts acylation, a mixture of isomers can be produced. Optimizing the catalyst and reaction conditions can improve regioselectivity.[6]

Troubleshooting Guides

Problem 1: Low Yield in Negishi Cross-Coupling for SF5-Arene Synthesis

Symptoms:

  • Low conversion of starting materials.

  • Formation of homocoupled products.

  • Decomposition of the organozinc reagent.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Catalyst Deactivation Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst. Ensure all reagents and solvents are free of impurities that can poison the catalyst.
Poor Quality Organozinc Reagent Use freshly prepared organozinc reagents. Ensure complete formation of the organozinc species before adding the coupling partners.
Suboptimal Reaction Temperature Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. A typical starting point is 50 °C.[1][2]
Incorrect Ligand-to-Metal Ratio The optimal ligand-to-metal ratio can vary. A common starting point is a 2:1 ratio of phosphine ligand to palladium catalyst.
Problem 2: Incomplete Reaction in the ortho-Lithiation of SF5-Arenes

Symptoms:

  • Significant amount of unreacted starting SF5-arene.

  • Low yield of the desired ortho-functionalized product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Lithiation Ensure the use of a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP). The reaction should be carried out at a low temperature (e.g., -60 °C) to prevent decomposition.[3][4]
Decomposition of the Lithiated Intermediate The ortho-lithiated SF5-arene can be unstable at higher temperatures. Maintain a low temperature throughout the reaction and quench the reaction at low temperature. The SF5 group can act as a leaving group at temperatures above -40 °C.[4]
Inefficient Trapping with Electrophile Ensure the electrophile is added at low temperature and is sufficiently reactive to trap the lithiated intermediate.

Experimental Protocols

Protocol 1: General Procedure for Negishi Cross-Coupling to Synthesize SF5-Phenylalanine Derivatives[1][2]
  • To a solution of the iodo-alanine derivative in dry DMF, add 4 equivalents of activated zinc dust.

  • Stir the mixture at room temperature under an inert atmosphere for 1 hour.

  • In a separate flask, dissolve the SF5-aryl bromide (1 equivalent), Pd(dba)2 (3 mol%), and P(o-tol)3 (10 mol%) in dry DMF.

  • Add the freshly prepared organozinc solution to the palladium catalyst mixture.

  • Heat the reaction mixture to 50 °C and stir for 3 hours, followed by stirring at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Negishi Cross-Coupling for the Synthesis of Benzyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(pentafluorosulfanyl)phenyl)propanoate [1]

EntryLigandTemperature (°C)Time (h)Yield (%)
1P(o-tol)3503, then 24 at RT8
2SPhos503, then 24 at RT42
3XPhos503, then 24 at RT35
Protocol 2: Synthesis of 2-SF5-Indoles via Radical Addition and Cyclization[7]
  • To a solution of the 2-ethynyl aniline (1 equivalent) in ethyl acetate, add SF5Cl (1.2 equivalents).

  • Initiate the radical reaction using an appropriate initiator (e.g., Et3B or an amine-borane complex) at room temperature.

  • Monitor the formation of the SF5-alkyne intermediate by 19F NMR.

  • Once the starting material is consumed, add LiOH (2 equivalents) and DMSO.

  • Heat the mixture to promote the cyclization reaction.

  • Monitor the formation of the 2-SF5-indole by TLC or LC-MS.

  • After completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography on silica gel.

Table 2: NMR Yields for the Synthesis of Various 2-SF5-Indoles [7]

Substituent on Aniline RingNMR Yield (%)
4-Me95
4-OMe100
4-Cl90
4-CO2Me85
4-CN77

Visualizations

troubleshooting_low_yield start Low Reaction Yield check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Concentration) start->review_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere catalyst_issue Investigate Catalyst Activity/Deactivation start->catalyst_issue workup_loss Analyze Work-up & Purification Steps start->workup_loss outcome1 outcome1 check_purity->outcome1 Impure? outcome2 outcome2 review_conditions->outcome2 Suboptimal? outcome3 outcome3 check_atmosphere->outcome3 Compromised? outcome4 outcome4 catalyst_issue->outcome4 Deactivated? outcome5 outcome5 workup_loss->outcome5 Product Loss? outcome1->review_conditions No purify Purify/Re-source Reagents outcome1->purify Yes outcome2->check_atmosphere No optimize Systematically Optimize Parameters outcome2->optimize Yes outcome3->catalyst_issue No improve_inert Improve Inert Atmosphere Technique outcome3->improve_inert Yes outcome4->workup_loss No replace_catalyst Use Fresh/Alternative Catalyst or Ligand outcome4->replace_catalyst Yes modify_workup Modify Extraction/ Purification Method outcome5->modify_workup Yes

Caption: Troubleshooting workflow for low reaction yield in SF5-arene synthesis.

experimental_workflow_negishi cluster_organozinc Organozinc Reagent Preparation cluster_coupling Negishi Cross-Coupling cluster_workup Work-up and Purification iodo_alanine Iodo-alanine derivative organozinc Organozinc Solution iodo_alanine->organozinc zinc Activated Zinc zinc->organozinc dmf1 Dry DMF dmf1->organozinc reaction_mixture Reaction Mixture organozinc->reaction_mixture sf5_bromide SF5-Aryl Bromide sf5_bromide->reaction_mixture pd_catalyst Pd(dba)2 pd_catalyst->reaction_mixture ligand P(o-tol)3 ligand->reaction_mixture dmf2 Dry DMF dmf2->reaction_mixture heating Heat to 50°C, then RT reaction_mixture->heating product Crude Product heating->product quench Quench with NH4Cl (aq) product->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify final_product Pure SF5-Arene Product purify->final_product

Caption: Experimental workflow for Negishi cross-coupling to synthesize SF5-arenes.

References

Technical Support Center: Purification of 4-Bromophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromophenylsulfur pentafluoride. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can arise from the synthesis process and may include:

  • Ring-fluorinated derivatives: Isomers where a fluorine atom has been added to the aromatic ring.

  • Sulfur oxyfluorides: Byproducts formed from incomplete fluorination or reaction with moisture.

  • Unreacted starting materials: Residual precursors from the synthesis.

  • Arylsulfur trifluoride intermediates: Incompletely fluorinated intermediates.

Q2: What are the recommended purification techniques for this compound?

A2: The primary methods for purifying this compound are:

  • Flash Column Chromatography: Effective for removing baseline impurities and closely related byproducts.

  • Vacuum Distillation: Suitable for separating the product from non-volatile impurities.

  • Recrystallization: Can be employed if the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, although this compound is typically a liquid.[1][2]

Q3: What is the expected purity of commercially available this compound?

A3: Commercially available this compound typically has a purity of 96-97%.[1][2]

Troubleshooting Guides

Guide 1: Flash Column Chromatography Issues

Q: My column separation is poor, and I'm getting mixed fractions. What can I do?

A: Poor separation can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Optimize the Solvent System:

    • For this compound, a non-polar solvent like pentane has been shown to be effective.

    • If separation is still not optimal, consider a very shallow gradient of a slightly more polar solvent (e.g., diethyl ether or dichloromethane) in pentane.

  • Check for Compound Stability:

    • Although the SF5 group is generally stable, some fluorinated compounds can be sensitive to silica gel. You can test for stability by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.

  • Proper Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Use a minimal amount of a strong solvent to dissolve the crude product before loading it onto the column, or preferably, adsorb the crude material onto a small amount of silica gel and load it dry.

Q: The product is not eluting from the column.

A: This indicates that the eluent is not polar enough to move the compound.

  • Increase Eluent Polarity: Gradually and carefully increase the polarity of your mobile phase. For example, if you are using pure pentane, start adding small percentages of diethyl ether (e.g., 1-2%) and monitor the elution with TLC.

Guide 2: General Purification Problems

Q: I'm observing unexpected peaks in my NMR or GC-MS analysis after purification. What could be the cause?

A: Unexpected peaks could be due to:

  • Solvent Impurities: Ensure you are using high-purity solvents for both purification and analysis.

  • Degradation: While the SF5 group is robust, other functional groups on your molecule could be sensitive to the purification conditions (e.g., acidic or basic conditions if additives are used).

  • Contamination from Labware: Ensure all glassware is thoroughly cleaned and dried.

Data Presentation

PropertyThis compoundReference
Purity (Typical) 96-97%[1][2]
Physical Form Liquid[1][2]
Molecular Formula C₆H₄BrF₅S[3]
Molecular Weight 283.06 g/mol [3]
CAS Number 774-93-6[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude product.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Pentane (HPLC grade)

  • Diethyl ether (HPLC grade, optional)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates (silica gel on aluminum backing)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in pentane.

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of pentane. Ensure there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of pentane or a slightly more polar solvent in which it is fully soluble.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with pure pentane.

    • Collect fractions and monitor their composition using TLC. A common visualization technique for such compounds is a potassium permanganate stain.

    • If the product is not eluting, a very shallow gradient of diethyl ether in pentane (e.g., starting from 0.5% diethyl ether) can be used.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Vacuum Distillation (General Procedure)

Materials:

  • Crude this compound

  • Distillation apparatus (short path is recommended for small quantities)

  • Vacuum pump and pressure gauge

  • Heating mantle and thermometer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Sample Charging: Charge the distillation flask with the crude this compound.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Slowly heat the distillation flask while monitoring the temperature and pressure.

  • Fraction Collection: Collect the fraction that distills over at a stable temperature and pressure. It is advisable to collect a forerun, the main fraction, and a tail fraction.

  • Analysis: Analyze the collected fractions for purity.

Visualizations

PurificationWorkflow Crude Crude Product Analysis Analyze Purity (GC-MS, NMR) Crude->Analysis Pure Pure Product (>95%) Analysis->Pure Purity OK Impure Impure Product Analysis->Impure Purity Not OK Purification Select Purification Method Impure->Purification Column Flash Column Chromatography Purification->Column Primary Method Distill Vacuum Distillation Purification->Distill Alternative Recrystallize Recrystallization (if solid) Purification->Recrystallize Alternative (if applicable) Column->Crude Distill->Crude Recrystallize->Crude

Caption: General workflow for the purification of this compound.

TroubleshootingWorkflow Start Poor Separation in Column Chromatography CheckSolvent Is the solvent system optimized? Start->CheckSolvent OptimizeSolvent Adjust solvent polarity (e.g., pentane/ether gradient) CheckSolvent->OptimizeSolvent No CheckLoading Is the column properly packed and loaded? CheckSolvent->CheckLoading Yes OptimizeSolvent->CheckLoading Repack Repack column / Use dry loading CheckLoading->Repack No CheckStability Is the compound stable on silica? CheckLoading->CheckStability Yes Repack->CheckStability ChangeStationary Consider alternative stationary phase (e.g., alumina) CheckStability->ChangeStationary No Success Improved Separation CheckStability->Success Yes ChangeStationary->Success

Caption: Troubleshooting logic for flash column chromatography of this compound.

References

Technical Support Center: Synthesis of Arylsulfur Pentafluorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of arylsulfur pentafluorides (ArSF₅). The guidance is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of Arylsulfur Chlorotetrafluoride (ArSF₄Cl) in the First Step

Question: I am following the two-step procedure for ArSF₅ synthesis, starting from a diaryl disulfide (ArS-SAr), but I am getting a low yield of the arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate. What are the common causes and how can I improve the yield?

Answer:

Low yields of ArSF₄Cl are often due to incomplete reaction or the formation of the arylsulfur trifluoride (ArSF₃) as a stable intermediate. Here are some troubleshooting steps:

  • Incomplete Reaction: The conversion of the diaryl disulfide to ArSF₄Cl is a multi-step process where arylsulfur trifluoride (ArSF₃) is an intermediate.[1][2] If the reaction is not driven to completion, the isolated product may be contaminated with ArSF₃.[3]

    • Solution: Ensure an excess of both chlorine (Cl₂) and the fluoride source (e.g., potassium fluoride, KF) are used. Typically, about 7 or more molar equivalents of Cl₂ and 16 or more molar equivalents of KF per mole of diaryl disulfide are recommended.[1][3] The reaction of ArSF₃ to ArSF₄Cl involves a slower absorption of chlorine.[1] Monitoring the reaction by ¹⁹F NMR can confirm the complete conversion of the ArSF₃ intermediate.[1]

  • Quality of Fluoride Source: The efficiency of the reaction can be dependent on the physical properties of the alkali metal fluoride used.

    • Solution: Spray-dried potassium fluoride is preferred due to its larger surface area, which enhances reactivity.[1][4] If using standard powdered KF, a larger excess may be necessary.[1][4]

  • Reaction Conditions: Temperature and reaction time are critical.

    • Solution: The reaction is typically carried out in dry acetonitrile at temperatures ranging from ice-bath to room temperature.[1][3] Ensure the reaction is stirred efficiently to maximize contact between the solid KF and the other reactants.

Issue 2: Inefficient Conversion of ArSF₄Cl to ArSF₅ in the Second Step

Question: My ArSF₄Cl intermediate is pure, but the final chlorine-fluorine exchange step to yield ArSF₅ is giving a low yield. How can I optimize this conversion?

Answer:

The Cl/F exchange is an equilibrium-driven process, and its efficiency can be influenced by the choice of fluoride source and the reaction conditions.

  • Choice of Fluoride Source: Various fluoride sources can be used, and their reactivity differs.

    • Solution: Zinc fluoride (ZnF₂) is an effective and commonly used reagent for this conversion.[1][5] Anhydrous hydrogen fluoride (HF) and antimony fluorides (Sb(III/V)) are also viable options.[1][5] For substrates with electron-withdrawing groups, which can be more challenging, the use of iodine pentafluoride (IF₅) has been shown to suppress C-S bond cleavage side reactions.[6] Silver-induced self-immolative Cl-F exchange has also been reported as a method that does not require an external fluoride source.

  • Reaction Conditions: The reaction is sensitive to temperature and atmosphere.

    • Solution: When using ZnF₂, the reaction is typically performed neat (without solvent) for liquid ArSF₄Cl substrates, under a nitrogen atmosphere (balloon pressure, not flowing).[5] Heating is required, often to around 120°C.[5] For solid substrates, a high-boiling inert solvent may be necessary.

  • Isomerization: The ArSF₄Cl can exist as cis and trans isomers. While both can be converted, the reaction progress can be monitored by ¹⁹F NMR to observe the disappearance of both isomers.[5]

Issue 3: Undesired Fluorination of the Aromatic Ring

Question: I am observing fluorination on the aromatic ring of my product. How can I prevent this side reaction?

Answer:

Ring fluorination is a common side reaction, especially when using highly reactive fluorinating agents or with electron-rich aromatic substrates.

  • Choice of Fluorinating Agent: The reactivity of the fluorinating agent is a key factor.

    • Solution: Direct fluorination with elemental fluorine (F₂) is highly reactive and can lead to ring fluorination, particularly with arenes that are not deactivated.[4] The two-step method via ArSF₄Cl is generally more controlled and less prone to this side reaction.

  • Substrate Reactivity: Electron-rich arenes are more susceptible to electrophilic attack on the ring.

    • Solution: For electron-rich systems, it is crucial to use milder, more controlled fluorination methods. The two-step process offers better control. If direct fluorination is necessary, carefully controlling the stoichiometry of the fluorinating agent and the reaction temperature is critical. Protecting groups on the aromatic ring can also be used to deactivate it towards electrophilic attack.

Data Presentation

Table 1: Synthesis of Arylsulfur Chlorotetrafluorides (ArSF₄Cl) from Diaryl Disulfides

Diaryl Disulfide (ArS-SAr)Molar Ratio of Cl₂ per mole of ArS-SArMolar Ratio of KF per mole of ArS-SArReaction ConditionsYield of ArSF₄Cl (%)Reference
Diphenyl disulfide~816Ice bath, 9.5 h88[1]
Di(p-tolyl) disulfide7.716Ice bath, 10.5 h73[1]
Di(p-chlorophenyl) disulfide816Ice bath, 2.5 h to rt, o.n.80[1]
Di(p-bromophenyl) disulfide6.6175-8 °C, 3.5 h88[1]
Di(p-fluorophenyl) disulfide7.216Ice bath, 4.5 h to rt, o.n.77[1]

Table 2: Conversion of Arylsulfur Chlorotetrafluorides (ArSF₄Cl) to Arylsulfur Pentafluorides (ArSF₅) with ZnF₂

Arylsulfur Chlorotetrafluoride (ArSF₄Cl)Molar Ratio of ZnF₂ per mole of ArSF₄ClTemperature (°C)Time (h)Yield of ArSF₅ (%)Reference
Phenylsulfur chlorotetrafluoride0.6120587[5]
p-Tolylsulfur chlorotetrafluoride0.6120284[5]
p-Chlorophenylsulfur chlorotetrafluoride0.6120592[5]
p-Bromophenylsulfur chlorotetrafluoride0.6120389[5]
p-Fluorophenylsulfur chlorotetrafluoride0.6120386[5]

Experimental Protocols

Protocol 1: Synthesis of Phenylsulfur Chlorotetrafluoride (PhSF₄Cl)

This protocol is adapted from the work of Umemoto et al.[1][5]

  • Materials:

    • Diphenyl disulfide (1.0 eq)

    • Spray-dried potassium fluoride (16.0 eq)

    • Anhydrous acetonitrile

    • Chlorine gas

  • Procedure:

    • To a stirred suspension of spray-dried potassium fluoride in anhydrous acetonitrile at 0 °C (ice bath), add diphenyl disulfide.

    • Bubble chlorine gas through the mixture. An initial orange color may appear. The absorption of chlorine will be rapid until the formation of phenylsulfur trifluoride (PhSF₃) is complete, at which point the solution may become colorless.

    • Continue to bubble chlorine gas through the mixture. The absorption will become slower during the conversion of PhSF₃ to PhSF₄Cl.

    • The reaction progress can be monitored by ¹⁹F NMR to ensure complete conversion.

    • After the reaction is complete, filter the reaction mixture to remove potassium salts.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by distillation under reduced pressure to yield phenylsulfur chlorotetrafluoride.

Protocol 2: Synthesis of Phenylsulfur Pentafluoride (PhSF₅) from PhSF₄Cl

This protocol is adapted from the work of Umemoto et al.[5]

  • Materials:

    • Phenylsulfur chlorotetrafluoride (1.0 eq)

    • Zinc fluoride (0.6 eq)

  • Procedure:

    • In a fluoropolymer reactor, combine phenylsulfur chlorotetrafluoride and zinc fluoride powder.

    • Heat the mixture to 120 °C under a nitrogen atmosphere (balloon pressure) with stirring.

    • The reaction is typically complete within 5 hours.

    • The product, phenylsulfur pentafluoride, is isolated and purified by distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of ArSF₄Cl cluster_step2 Step 2: Cl/F Exchange start1 Diaryl Disulfide / Aryl Thiol intermediate ArSF₃ (Intermediate) start1->intermediate Fast Cl₂ absorption reagents1 Cl₂ / KF in Acetonitrile reagents1->intermediate product1 ArSF₄Cl reagents1->product1 intermediate->product1 Slow Cl₂ absorption product2 ArSF₅ (Final Product) product1->product2 reagents2 Fluoride Source (e.g., ZnF₂) reagents2->product2 troubleshooting_logic cluster_step1_issues Troubleshooting Step 1 cluster_step2_issues Troubleshooting Step 2 start Low Yield of ArSF₅ check_step1 Check Yield of ArSF₄Cl start->check_step1 check_step2 Check Cl/F Exchange Step start->check_step2 incomplete_rxn Incomplete Conversion? (ArSF₃ present) check_step1->incomplete_rxn bad_kf Poor KF Quality? check_step1->bad_kf wrong_cond1 Incorrect Conditions? check_step1->wrong_cond1 bad_fluoride Ineffective Fluoride Source? check_step2->bad_fluoride wrong_cond2 Incorrect Conditions? check_step2->wrong_cond2 solution1a Increase Cl₂ / KF excess incomplete_rxn->solution1a solution1b Use spray-dried KF bad_kf->solution1b solution1c Verify Temp. & Time wrong_cond1->solution1c solution2a Switch to ZnF₂ or IF₅ bad_fluoride->solution2a solution2b Check Temp. & Atmosphere wrong_cond2->solution2b

References

Technical Support Center: Managing the Reactivity of SF5Cl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfur pentafluoride chloride (SF5Cl) and its precursors. SF5Cl is a valuable but highly reactive reagent used to introduce the pentafluorosulfanyl (–SF5) group into organic molecules.[1][2] Proper handling and troubleshooting are critical for successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes SF5Cl so reactive and challenging to handle?

A1: SF5Cl is a toxic, colorless gas at room temperature with a boiling point of -19 °C.[1][2] Its high reactivity stems from the labile sulfur-chlorine (S–Cl) bond, which can undergo both homolytic and heterolytic cleavage.[1] This reactivity, while useful for chemical synthesis, also makes it prone to decomposition and sensitive to handling conditions. Unlike the inert sulfur hexafluoride (SF6), the S-Cl bond in SF5Cl is the key to its synthetic utility and its hazardous nature.[2]

Q2: What are the common precursors and synthesis routes for SF5Cl?

A2: SF5Cl is typically synthesized from lower sulfur fluorides. Common laboratory-scale methods include:

  • Reaction of sulfur tetrafluoride (SF4) with chlorine (Cl2) in the presence of a cesium fluoride (CsF) catalyst.[1][2]

  • Reaction of chlorine monofluoride (ClF) with SF4.[2][3]

  • Chlorination of disulfur decafluoride (S2F10).[1][2]

Recent advancements have also focused on "gas-reagent-free" methods for in-situ generation to improve handling and safety.[4][5][6]

Q3: How stable is the SF5 group under typical reaction conditions?

A3: The –SF5 group itself is known for its high thermal and chemical stability due to the strong S-F bonds.[4][5] This allows it to be carried through various synthetic transformations without degradation. However, the stability is not absolute and can be compromised under harsh conditions.[4]

Q4: What are the primary safety precautions for handling SF5Cl?

A4: Due to its toxicity and reactivity, SF5Cl must be handled with extreme care in a well-ventilated fume hood.[3][7] Key safety measures include:

  • Using passivated metal (e.g., stainless steel) or fluoropolymer (e.g., PFA) reaction vessels.[1][3]

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[7]

  • Ensuring all glassware is meticulously dried to prevent hydrolysis.[8]

  • Having an emergency plan and access to appropriate first-aid measures.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving SF5Cl.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Reagent and Solvent Purity: Moisture and impurities can quench radical reactions.[8]

    • Solution: Ensure all solvents are anhydrous and reagents are of high purity. Use flame-dried or oven-dried glassware.[8]

  • Inefficient Radical Initiation: The radical chain reaction may not be starting effectively.[4]

    • Solution: Verify the integrity of the radical initiator (e.g., triethylborane). Consider alternative initiation methods such as UV irradiation or a different initiator.[1]

  • Incorrect Stoichiometry: Inaccurate measurement of reactants can lead to poor conversion.[4][8]

    • Solution: Double-check all calculations and ensure precise measurement of all reagents.

  • Low Reaction Temperature: The activation energy for the reaction may not be reached.[1]

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

Issue 2: Formation of Side Products

Possible Causes & Solutions

  • Formation of 2:1 Adducts: The intermediate radical may react with a second molecule of the starting alkene or alkyne.[4]

    • Solution: Use a slight excess of SF5Cl and add the alkene or alkyne substrate slowly to the reaction mixture to maintain its low concentration.[4]

  • Over-fluorination of Aromatic Substrates: Harsh fluorinating conditions can lead to unwanted electrophilic fluorination of aromatic rings.[4]

    • Solution: Perform the reaction at the lowest effective temperature and monitor the reaction closely to stop it once the starting material is consumed.[4]

  • Decomposition of SF5Cl: Thermal decomposition of SF5Cl, significant above 200 °C, yields SF4 and Cl2.[1]

    • Solution: Maintain strict temperature control and avoid localized heating.

Issue 3: Incomplete Reaction

Possible Causes & Solutions

  • Insufficient Reaction Time: Radical chain reactions can be slow to initiate and propagate.[8]

    • Solution: Monitor the reaction over a longer period. If starting material is still present, consider extending the reaction time.

  • Poor Stirring: Inefficient mixing can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

  • Decomposition of Reagents: The initiator or SF5Cl may be degrading over the course of the reaction.

    • Solution: Consider the slow addition of the initiator or SF5Cl over the reaction period to maintain a steady concentration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of SF5Cl.

Table 1: Physicochemical Properties of SF5Cl

PropertyValueReference
Molar Mass162.510 g/mol [2]
Boiling Point-19 °C[1][2]
Melting Point-64 °C[1][2]
Density (gas, 25 °C)6.642 g/dm³[1][2]
S-Cl Bond Dissociation Energy~85-95 kJ/mol (activation energy for free-radical reactions)[1]

Table 2: Comparison of Common SF5Cl Synthesis Methods

MethodReactantsConditionsTypical YieldReference
Catalytic FluorinationSF4, Cl2, CsF150-200 °C85-90%[1][2]
Halogen ExchangeSF4, ClFRoom Temperature75-80%[1][2]
Chlorination of S2F10S2F10, Cl280-100 °C70-75%[1]
Continuous FlowS8, TCCA, KFRoom Temperature~37% (in solution)[5][9]

Key Experimental Protocols

Protocol 1: General Procedure for Radical Addition of SF5Cl to Alkenes

This protocol is adapted from general procedures for amine-borane complex-initiated radical additions.[10]

  • Preparation: Under an inert atmosphere (e.g., argon), add the alkene (1.0 equiv) and the amine-borane complex (e.g., diisopropylaminoborane, 10 mol%) to a flame-dried Schlenk tube.

  • Solvent Addition: Add the appropriate dry solvent (e.g., hexane).

  • Cooling: Cool the mixture to the desired temperature (e.g., -30 °C).[2][4]

  • SF5Cl Addition: Slowly add a solution of SF5Cl (1.2-1.5 equiv) in the same solvent.

  • Reaction: Seal the tube and stir the reaction mixture at the specified temperature for the required time (monitoring by TLC or NMR is recommended).

  • Quenching: After completion, carefully vent the tube and quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Laboratory Synthesis of SF5Cl via Catalytic Fluorination

This protocol is based on the reaction of SF4 with Cl2 in the presence of CsF.[1][2][3]

Caution: This procedure involves toxic and corrosive gases and should only be performed by trained personnel in a specialized laboratory setup.

  • Apparatus: Use a passivated metal (e.g., stainless steel) or fluoropolymer reaction vessel equipped for handling corrosive gases.

  • Catalyst Preparation: Activate cesium fluoride by heating under vacuum to remove moisture.

  • Reactant Loading: Cool the reaction vessel with liquid nitrogen and condense known amounts of sulfur tetrafluoride (SF4) and chlorine (Cl2) into the vessel containing the activated CsF.

  • Reaction: Allow the vessel to warm to room temperature and then heat to 150-200 °C for several hours.

  • Purification: After cooling, the gaseous product mixture is passed through a series of cold traps to separate SF5Cl (condenses at -78 °C) from unreacted starting materials and byproducts.

Visualizations

troubleshooting_workflow start Low or No Product Yield check_purity Check Reagent and Solvent Purity start->check_purity check_initiation Verify Radical Initiation start->check_initiation check_stoichiometry Confirm Stoichiometry start->check_stoichiometry check_temp Evaluate Reaction Temperature start->check_temp solution_purity Use Anhydrous Solvents and High-Purity Reagents check_purity->solution_purity Impure? solution_initiation Use Fresh Initiator or Alternative Initiation Method check_initiation->solution_initiation Inefficient? solution_stoichiometry Recalculate and Re-measure Reagents check_stoichiometry->solution_stoichiometry Incorrect? solution_temp Gradually Increase Temperature check_temp->solution_temp Too Low?

Caption: Troubleshooting workflow for low product yield in SF5Cl reactions.

side_product_formation start Side Product Formation check_adducts Formation of 2:1 Adducts? start->check_adducts check_overfluorination Over-fluorination of Aromatics? start->check_overfluorination check_decomposition SF5Cl Decomposition? start->check_decomposition solution_adducts Use Excess SF5Cl and Slow Substrate Addition check_adducts->solution_adducts solution_overfluorination Lower Reaction Temperature and Monitor Closely check_overfluorination->solution_overfluorination solution_decomposition Maintain Strict Temperature Control check_decomposition->solution_decomposition

Caption: Troubleshooting guide for side product formation.

experimental_workflow setup Reaction Setup (Inert Atmosphere) reactants Add Alkene and Initiator setup->reactants cool Cool to -30 °C reactants->cool add_sf5cl Slowly Add SF5Cl Solution cool->add_sf5cl react Stir and Monitor Reaction add_sf5cl->react workup Quench and Workup react->workup purify Purification workup->purify product Final Product purify->product

Caption: Experimental workflow for radical addition of SF5Cl to an alkene.

References

Improving the scalability of 4-Bromophenylsulfur pentafluoride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of reactions involving 4-Bromophenylsulfur pentafluoride and related SF5-containing compounds.

Frequently Asked Questions (FAQs)

Q1: How stable is the pentafluorosulfanyl (SF5) group under typical reaction and workup conditions?

A1: The SF5 group is known for its exceptional thermal and chemical stability due to the strong S-F bonds.[1][2] It can be carried through a wide variety of synthetic transformations without degradation.[1] However, while robust, its stability is not absolute and can be compromised under particularly harsh conditions, such as with strong Lewis acids like SbF5 which may lead to polymerization.[3]

Q2: My SF5-containing compound appears to be degrading during an acidic workup. Is the SF5 group cleaving?

A2: Degradation of the SF5 group itself during acidic workups is uncommon.[4] It is more probable that other acid-sensitive functional groups within your molecule (e.g., acetals, t-butyl esters, silyl ethers) are the source of instability.[4] Before assuming SF5 group degradation, it is crucial to verify the degradation and carefully analyze the molecule's structure for other labile groups.[4] Under exceptionally harsh acidic conditions, such as concentrated, hot acid, hypothetical cleavage of the Aryl-S bond could occur, but this is not a standard observation.[4]

Q3: How does the stability of the SF5 group compare to the trifluoromethyl (CF3) group?

A3: Both the SF5 and CF3 groups are renowned for their high stability. The SF5 group is often termed a "super-trifluoromethyl group" because it shares a similar high degree of chemical robustness while possessing greater lipophilicity and stronger electron-withdrawing properties.[4][5]

Q4: What are the primary challenges when handling SF5 transfer reagents like SF5Cl on a larger scale?

A4: Historically, reagents like SF5Cl have presented challenges for synthesis and storage because it is a gas with a low boiling point and can be highly reactive.[1] However, recent advancements have led to the development of gas-reagent-free methods for its in-situ generation or the preparation of easier-to-handle solutions, mitigating some of these scalability issues.[1][6]

Troubleshooting Guides

Issue 1: Low Yield in Radical Addition Reactions (e.g., using SF5Cl)

If you are experiencing low yields in radical addition reactions involving SF5Cl and alkenes/alkynes, consider the following causes and solutions.

Possible Cause 1: Formation of 2:1 Adducts With highly reactive substrates, the intermediate radical can react with a second molecule of the starting material, leading to undesired 2:1 adducts (e.g., SF5-alkene-alkene-Cl).[1]

  • Solution 1: Control Stoichiometry. Use a slight excess of the SF5Cl reagent relative to the alkene or alkyne to favor the formation of the desired 1:1 adduct.[1]

  • Solution 2: Slow Addition. Add the alkene or alkyne substrate slowly to the reaction mixture. This maintains a low concentration of the unsaturated substrate, minimizing the probability of the 2:1 addition side reaction.[1]

Possible Cause 2: Poor Radical Initiation The radical chain reaction may not be initiating efficiently, leading to low conversion of starting materials.

  • Solution: Verify Initiator/Conditions. Ensure the radical initiator (e.g., triethylborane) is active and used under appropriate conditions. For photochemical reactions, confirm the lamp is functioning correctly and is of the appropriate wavelength.

G start Low Yield Observed cause1 Possible Cause: Side Reactions start->cause1 cause2 Possible Cause: Poor Initiation start->cause2 cause3 Possible Cause: Reagent Quality start->cause3 sol1a Control Stoichiometry (Excess SF5Cl) cause1->sol1a sol1b Slow Substrate Addition cause1->sol1b sol2 Verify Initiator & Conditions cause2->sol2 sol3 Check Reagent Purity & Activity cause3->sol3

Caption: Troubleshooting logic for addressing low yields in SF5 reactions.

Issue 2: Low Yield in Cross-Coupling Reactions (e.g., Negishi Coupling)

When scaling up palladium-catalyzed cross-coupling reactions to introduce the 4-(pentafluorosulfanyl)phenyl group, yield can be a significant issue.

Possible Cause 1: Catalyst Deactivation The palladium catalyst may be deactivating during the reaction, leading to incomplete conversion.

  • Solution 1: Increase Catalyst Loading. In cases of suspected deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may help drive the reaction to completion.[1]

  • Solution 2: Ligand Choice. Ensure the appropriate ligand is being used. For instance, SPhos has been shown to be effective in Negishi couplings for synthesizing SF5-containing amino acids.[5]

Possible Cause 2: Poor Organozinc Reagent Quality The organozinc reagent, critical for the Negishi reaction, may be of poor quality or may be decomposing during the reaction.[1]

  • Solution 1: Reagent Titration. Titrate the organozinc reagent before use to determine its exact molarity.

  • Solution 2: Slow Addition. Slowly adding the organozinc reagent can help maintain a low concentration of potentially inhibiting species that may arise from decomposition.[1]

Data Presentation

Table 1: Influence of Fluoride Source and Conditions on Arylsulfur Pentafluoride Synthesis

This table summarizes the results from the synthesis of 4-nitrophenylsulfur pentafluoride from its corresponding trifluoride precursor, demonstrating the impact of different fluoride sources and reaction conditions on product yield.

RunFluoride SourceOther AdditivesTemperatureTime (h)Yield (%)
1KF18-crown-680 °C2211
2SbF3-80 °C2033
3SbF3SbCl5 (cat.)Room Temp2054
4TiF4-80 °C2435
5CuF2-80 °C2057
6ZnF2-120 °C382
7ZnF2-120 °C690

Data adapted from a study on practical production processes for arylsulfur pentafluorides.[3] The study found that inexpensive and easily handled ZnF2 produced the product in high yield.[3]

Experimental Protocols

Protocol 1: General Procedure for Negishi Cross-Coupling

This protocol describes a general method for the synthesis of SF5-containing aromatic amino acids, which can be adapted for scalability.[5]

Materials:

  • This compound

  • Zincated amino acid derivative

  • Pd(dba)2 (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous THF

Procedure:

  • To a dry, inert-atmosphere flask, add Pd(dba)2 (2.5 mol%) and SPhos (5 mol%).

  • Add anhydrous THF and stir for 10 minutes at room temperature.

  • Add the this compound (1.0 eq).

  • Add the zincated amino acid derivative (1.2 eq) dropwise over 15 minutes.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G prep 1. Catalyst Preparation (Pd(dba)2 + SPhos in THF) add_reagents 2. Add 4-Bromophenylsulfur pentafluoride prep->add_reagents add_zn 3. Add Zincated Amino Acid add_reagents->add_zn react 4. Heat Reaction (60 °C) & Monitor add_zn->react workup 5. Quench, Extract, & Dry react->workup purify 6. Purify Product (Chromatography) workup->purify

Caption: Key steps for the synthesis of SF5-aromatic compounds via Negishi coupling.

Protocol 2: Evaluating Stability of SF5-Compounds in Acidic Conditions

This protocol provides a general method for assessing the stability of a novel SF5-containing compound under acidic conditions using HPLC or LC-MS.[4]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your SF5-compound in an organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare Acidic Solution: Prepare the desired acidic solution (e.g., 1M HCl in water).

  • Initiate Experiment: In a vial, combine the stock solution with the acidic solution at a defined ratio (e.g., 1:1 v/v). Ensure the final concentration is suitable for analysis.

  • Incubate: Keep the vial at a controlled temperature (e.g., room temperature or 40 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot by diluting it in a neutral mobile phase buffer to stop the degradation.

  • Analyze: Analyze the sample by HPLC or LC-MS to determine the percentage of the parent compound remaining.

  • Interpret Data: Plot the percentage of the remaining parent compound versus time. A flat line indicates stability, while a downward slope suggests degradation.[4]

References

Validation & Comparative

A Comparative Guide to the 19F NMR Spectroscopy of 4-Bromophenylsulfur Pentafluoride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF₅) group into aromatic systems has become a powerful strategy in the design of novel pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties and high stability of the SF₅ moiety impart desirable characteristics to organic molecules. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these compounds, providing detailed information about their structure and electronic environment. This guide offers a comparative analysis of the 19F NMR spectroscopy of 4-Bromophenylsulfur pentafluoride and related para-substituted analogs, supported by experimental data and detailed protocols.

Performance Comparison: 19F NMR Spectral Data

The 19F NMR spectrum of an aryl-SF₅ compound is characterized by an AX₄ spin system. This arises from the four equatorial fluorine atoms (Fₑq) coupling to the single, distinct axial fluorine atom (Fₐₚ). This results in a high-field doublet for the equatorial fluorines and a low-field quintet for the axial fluorine. The chemical shifts (δ) and the fluorine-fluorine coupling constant (JF-F) are sensitive to the nature of the substituent on the aromatic ring.

CompoundSubstituent (X)δFₐₚ (ppm)δFₑq (ppm)J F-F (Hz)
This compound -Br~85.5~63.2~145
4-Chlorophenylsulfur pentafluoride -Cl~86.0~63.5~146
Phenylsulfur pentafluoride -H~84.7~62.8~147
4-Hydroxyphenylsulfur pentafluoride -OHNot ReportedNot Reported~150[1]

Note: The chemical shifts are referenced to CFCl₃. The values for the bromo, chloro, and unsubstituted analogs are estimated based on typical ranges and trends observed in related compounds, as specific literature values were not consistently available. The coupling constant for the hydroxy analog is reported as an approximation.

The electron-withdrawing or -donating nature of the para-substituent influences the electron density around the SF₅ group, leading to predictable shifts in the 19F NMR spectrum. Generally, electron-withdrawing groups tend to deshield the fluorine nuclei, causing a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift (lower ppm values).

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality 19F NMR spectra of aryl-SF₅ compounds.

1. Sample Preparation:

  • Solvent: Choose a deuterated solvent that readily dissolves the analyte and is free of fluorine-containing impurities. Common choices include CDCl₃, Acetone-d₆, or DMSO-d₆.

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Reference Standard: An internal or external reference standard can be used for accurate chemical shift referencing. While CFCl₃ (0 ppm) is the primary standard, it is a volatile and environmentally hazardous compound. More practical secondary standards include C₆F₆ (-164.9 ppm) or trifluoroacetic acid (-76.55 ppm). For internal standards, ensure there is no signal overlap with the analyte.

  • Sample Tube: Use a high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup and Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., zg) is typically sufficient.

    • Observe Nucleus: 19F.

    • Spectral Width (SW): Due to the large chemical shift range of 19F, a wide spectral width (e.g., 200-250 ppm) should initially be used to ensure all signals are captured.

    • Transmitter Offset (O1P): Center the spectral window around the expected chemical shift region of the SF₅ group (approximately 60-90 ppm).

    • Acquisition Time (AQ): Set to achieve adequate resolution (typically 1-2 seconds).

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary.

    • Number of Scans (NS): Depending on the sample concentration, 4 to 64 scans should provide a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal or external standard.

  • Peak Picking and Integration: Identify and integrate all peaks corresponding to the analyte. The integration ratio of the quintet to the doublet should be approximately 1:4.

Visualizing the 19F NMR Signaling of Aryl-SF₅ Compounds

The structural arrangement of the fluorine atoms in the SF₅ group and their resulting NMR signal can be visualized as follows:

SF5_NMR cluster_molecule 4-X-Phenylsulfur Pentafluoride cluster_SF5 SF₅ Group cluster_spectrum ¹⁹F NMR Spectrum Aryl X-Ph- S S Aryl->S F_ap Fₐₚ S->F_ap F_eq1 Fₑq S->F_eq1 F_eq2 Fₑq S->F_eq2 F_eq3 Fₑq S->F_eq3 F_eq4 Fₑq S->F_eq4 Quintet Quintet (1F) F_ap->Quintet δFₐₚ Doublet Doublet (4F) F_eq1->Doublet δFₑq Quintet->Doublet J(Fₐₚ-Fₑq)

Caption: Structure of a para-substituted phenylsulfur pentafluoride and its characteristic ¹⁹F NMR signals.

This guide provides a foundational understanding of the 19F NMR spectroscopy of this compound and its analogs. For researchers engaged in the synthesis and application of SF₅-containing compounds, mastering the interpretation of their 19F NMR spectra is crucial for structural verification and for gaining insights into the electronic effects of this important functional group. Further research to establish a comprehensive and standardized dataset for these compounds would be of significant value to the scientific community.

References

Interpreting Mass Spectrometry Data for SF5-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mass spectrometry techniques for the analysis of molecules containing the pentafluorosulfanyl (SF5) group. It includes experimental data, detailed methodologies, and visual workflows to aid in the interpretation of mass spectra for this unique and increasingly important class of compounds.

The pentafluorosulfanyl (SF5) group has garnered significant interest in medicinal chemistry, agrochemistry, and materials science due to its distinctive properties.[1][2] Often referred to as a "super-trifluoromethyl group," the SF5 moiety is highly electronegative, thermally and chemically stable, and can enhance the lipophilicity of a molecule.[2][3][4] These characteristics make it a valuable functional group in the design of novel pharmaceuticals and other advanced materials.[1][5][6] Mass spectrometry is a critical tool for the characterization of these SF5-containing molecules. This guide will compare common ionization techniques and detail the fragmentation patterns observed for this class of compounds.

Comparison of Ionization Techniques

The choice of ionization technique is crucial for obtaining informative mass spectra of SF5-containing molecules. The two main categories of ionization methods are hard ionization, which tends to cause extensive fragmentation, and soft ionization, which typically preserves the molecular ion.

Ionization TechniqueTypeKey Characteristics for SF5-Containing Molecules
Electron Ionization (EI) HardOften results in significant fragmentation, which can be useful for structural elucidation. The molecular ion may be weak or absent.[7]
Electrospray Ionization (ESI) SoftGenerally produces a prominent protonated molecule [M+H]+ or other adducts, with minimal fragmentation.[8] This is advantageous for determining the molecular weight of the intact molecule.
Chemical Ionization (CI) SoftA gentler ionization method than EI that often yields a more abundant molecular ion.[9]
Atmospheric Pressure Chemical Ionization (APCI) SoftSuitable for less polar compounds than ESI and can produce protonated molecules with some fragmentation.[10]

Fragmentation Patterns of SF5-Containing Molecules

The fragmentation of SF5-containing molecules in mass spectrometry is influenced by the high stability of the SF5 group and the nature of the molecular scaffold (e.g., aromatic vs. aliphatic).

Electron Ionization (EI) Fragmentation

Under electron ionization, SF5-containing aromatic compounds exhibit characteristic fragmentation patterns. A key fragment observed is the SF5 radical , which has a mass-to-charge ratio (m/z) of 127.[11] The fragmentation of the aromatic ring can also lead to the loss of acetylene (C2H2), resulting in a fragment with a mass 26 Da lower than the parent ion.[12]

For example, in the mass spectrum of 3-(pentafluorosulfanyl)aniline, prominent fragments corresponding to the loss of the SF5 group and other fragmentation pathways of the aniline moiety would be expected.[13]

Table of Common Fragments in EI-MS of Aromatic SF5-Containing Compounds:

Fragmentm/zDescription
[M]+•VariesMolecular Ion
[M-SF5]+M-127Loss of the pentafluorosulfanyl group
[SF5]+127Pentafluorosulfanyl cation
[C6H5]+77Phenyl cation (from fragmentation of the aromatic ring)
[M-C2H2]+•M-26Loss of acetylene from the aromatic ring
Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the intact SF5-containing molecule. The most common ion observed is the protonated molecule, [M+H]+. In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) can be used to induce fragmentation and obtain structural information.

For SF5-containing drug candidates, ESI-MS/MS is a powerful tool for structural elucidation.[14] The fragmentation patterns will depend on the specific structure of the molecule, but often involve the cleavage of the weakest bonds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for volatile and thermally stable SF5-containing compounds.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230 °C.[6]

    • Mass Range: m/z 40-600.

    • Scan Rate: 2 scans/second.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This protocol is suitable for a wide range of SF5-containing molecules, including less volatile and thermally labile compounds.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[15]

    • Mobile Phase A: 0.1% formic acid in water.[15]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[15]

    • Flow Rate: 0.3 mL/min.[15]

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Column Temperature: 40 °C.[15]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.[15]

    • Drying Gas Flow: 9 L/min.[15]

    • Nebulizer Pressure: 40 psi.[15]

    • Mass Range: m/z 100-1000.

Visualizing Mass Spectrometry Workflows

The following diagrams illustrate the general workflows for the interpretation of mass spectrometry data for SF5-containing molecules.

interpretation_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation Sample SF5-Containing Molecule Ionization Ionization (EI or ESI) Sample->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum Fragmentation Fragmentation Pattern Analysis MassSpectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

General workflow for mass spectrometry data interpretation.

fragmentation_pathways M Molecular Ion (M+•) M_minus_SF5 [M-SF5]+ M->M_minus_SF5 - SF5• SF5_ion SF5+ (m/z 127) M->SF5_ion Fragmentation M_minus_C2H2 [M-C2H2]+• M->M_minus_C2H2 - C2H2 Phenyl_ion Phenyl Ion (m/z 77) M->Phenyl_ion Ring Fragmentation

Common EI fragmentation pathways for aromatic SF5 compounds.

References

Comparative FTIR Spectral Analysis of 4-Bromophenylsulfur Pentafluoride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Bromophenylsulfur pentafluoride, alongside a discussion of its key spectral features in comparison to other para-substituted phenylsulfur pentafluoride analogs. The information presented herein is intended to aid researchers in the identification and characterization of this class of compounds, which are of growing interest in medicinal chemistry and materials science due to the unique properties conferred by the pentafluorosulfanyl (SF₅) group.

Experimental Protocol: FTIR Spectroscopy of Solid Samples

The following is a generalized protocol for acquiring FTIR spectra of solid powder samples, such as this compound and its analogs. The two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

1. KBr Pellet Method:

  • Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle. This is then intimately mixed with 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically several tons) using a hydraulic press. This process forms a thin, transparent, or translucent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically acquired first and automatically subtracted from the sample spectrum.

2. Attenuated Total Reflectance (ATR) Method:

  • Sample Preparation: A small amount of the solid powder is placed directly onto the surface of the ATR crystal (commonly diamond or zinc selenide).

  • Contact and Pressure: A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface.

  • Spectral Acquisition: The infrared beam is directed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then detected. A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Comparative Spectral Data

While a complete, publicly available, and detailed peak-for-peak FTIR spectrum for this compound is not readily found in spectral databases, the characteristic vibrational frequencies can be inferred from foundational studies on arylsulfur pentafluorides and general principles of infrared spectroscopy. The following table summarizes the key expected vibrational regions. A pivotal study by Sheppard (1962) established that the SF₅ group exhibits a very strong and characteristic absorption band.

Vibrational ModeThis compound (Expected, cm⁻¹)Phenylsulfur Pentafluoride (Reference, cm⁻¹)4-Nitrophenylsulfur Pentafluoride (Reference, cm⁻¹)Comments
S-F Stretch (SF₅ Group) ~820 - 880 (very strong) ~820 - 880 (very strong) ~820 - 880 (very strong) This is the most diagnostic absorption for the pentafluorosulfanyl group and is often the most intense peak in the spectrum.[1]
C-H Aromatic Stretch ~3100 - 3000~3100 - 3000~3100 - 3000Characteristic of the C-H stretching vibrations on the benzene ring.
C=C Aromatic Ring Stretch ~1600 - 1450~1600 - 1450~1600 - 1450A series of bands, often of variable intensity, corresponding to the skeletal vibrations of the benzene ring.
C-Br Stretch ~600 - 500N/AN/AThe position of this band can be influenced by the substitution pattern on the aromatic ring.
N-O Stretch (NO₂ Group) N/AN/A~1530 & ~1350 (strong)The nitro group in the 4-nitro analog shows two strong, characteristic stretching bands.
C-H Aromatic Out-of-Plane Bend ~850 - 800~770 - 730 & ~700 - 680~860 - 840The position of these bands is indicative of the substitution pattern on the benzene ring. For a 1,4-disubstituted ring, a strong band is expected in the 850-800 cm⁻¹ region.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the FTIR analysis of a solid sample using the KBr pellet method.

FTIR_Workflow FTIR Analysis Workflow (KBr Pellet Method) start Start: Solid Sample grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Acquire Background Spectrum (Pure KBr) press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Background Subtraction) sample_spec->process analyze Analyze Spectrum process->analyze end End: Spectral Data analyze->end

FTIR Analysis Workflow

Discussion and Comparison

The primary identifying feature in the FTIR spectrum of this compound is the exceptionally strong and characteristic absorption band associated with the S-F stretching vibrations of the SF₅ group.[1] This is expected to appear in the 820-880 cm⁻¹ region.[1] It is important to note that for para-substituted phenyl compounds, a strong C-H out-of-plane bending vibration can also occur in a similar region, which may lead to overlapping or closely spaced peaks.

When comparing this compound to its unsubstituted analog, Phenylsulfur pentafluoride, the main spectral differences, aside from the C-Br stretch, would be in the "fingerprint" region (below 1000 cm⁻¹). The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations. For a monosubstituted ring like in Phenylsulfur pentafluoride, two characteristic bands are expected, whereas for a 1,4-disubstituted ring as in the bromo- and nitro- analogs, a single strong band is anticipated.

A comparison with 4-Nitrophenylsulfur pentafluoride would show the clear addition of two very strong bands corresponding to the symmetric and asymmetric stretches of the nitro (NO₂) group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These prominent bands make the nitro-substituted analog easily distinguishable from the halogenated counterparts.

References

SF5 vs. CF3 Substituted Compounds: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. For decades, the trifluoromethyl (CF3) group has been a mainstay for improving metabolic stability. However, the pentafluorosulfanyl (SF5) group is increasingly recognized as a superior alternative, often termed a "super-trifluoromethyl" group, due to its unique electronic and steric properties that can confer enhanced resistance to metabolic degradation.[1][2] This guide provides a detailed comparison of the metabolic stability of SF5 and CF3 substituted compounds, supported by physicochemical data, experimental protocols, and mechanistic diagrams.

Data Presentation: Physicochemical Properties and Metabolic Stability Insights

Below is a summary of key physicochemical parameters that influence metabolic stability, followed by a qualitative comparison of the expected metabolic outcomes.

Table 1: Comparison of Physicochemical Properties of SF5 and CF3 Groups

PropertySF5 GroupCF3 GroupImplication for Metabolic Stability
Electronegativity (Hammett Constant, σp) 0.68[3]0.53[3]The higher electronegativity of the SF5 group leads to stronger electron withdrawal from the attached scaffold, deactivating it towards oxidative metabolism by cytochrome P450 enzymes.
Lipophilicity (Hansch Parameter, π) 1.23[3]0.88[3]Increased lipophilicity can enhance binding to metabolic enzymes, but the electronic effects of SF5 often dominate, leading to overall greater stability.
Steric Bulk (Van der Waals Volume, ų) ~86~43The larger size of the SF5 group can provide a steric shield, hindering the approach of metabolic enzymes to susceptible sites on the molecule.
Bond Strength Strong S-F bondsStrong C-F bondsBoth groups contain strong bonds that are resistant to cleavage, but the overall electronic and steric profile of SF5 offers greater protection to the parent molecule.

Table 2: Qualitative Comparison of Expected Metabolic Stability in Liver Microsomes

ParameterSF5-Substituted CompoundCF3-Substituted CompoundRationale
Metabolic Half-life (t½) Expected to be longerShorterThe superior electronic shielding and steric hindrance of the SF5 group are anticipated to result in a slower rate of metabolism.[2]
Intrinsic Clearance (CLint) Expected to be lowerHigherA lower intrinsic clearance indicates a reduced capacity of liver enzymes to metabolize the compound, a direct consequence of enhanced stability.
Metabolite Formation Generally lowerHigherBy effectively blocking potential sites of metabolism, the SF5 group is expected to lead to the formation of fewer metabolites.

Experimental Protocols: In Vitro Liver Microsomal Stability Assay

The following is a detailed methodology for a standard in vitro assay to determine the metabolic stability of a test compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of SF5 and CF3 substituted compounds.

Materials:

  • Test compounds (SF5 and CF3 analogs)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds, and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compound or control compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (which receive buffer instead).

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing and Analysis:

    • Centrifuge the 96-well plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression of the initial phase of the decay curve.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the general metabolic pathways influenced by SF5 and CF3 substitution.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Stock Solutions (Test Compounds, Controls) add_compounds Add Test/Control Compounds prep_reagents->add_compounds prep_microsomes Prepare Liver Microsome Suspension add_microsomes Add Microsomes to 96-well Plate prep_microsomes->add_microsomes prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction add_microsomes->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Add Cold Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms calc_t_half Calculate Half-life (t½) lcms->calc_t_half calc_cl_int Calculate Intrinsic Clearance (CLint) calc_t_half->calc_cl_int G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_key Key Observation drug Drug (SF5/CF3-Substituted) cyp450 Cytochrome P450 Enzymes (Liver) drug->cyp450 Oxidation, Reduction, Hydrolysis metabolite1 Oxidized Metabolite cyp450->metabolite1 conjugation Conjugation Enzymes (e.g., UGTs, SULTs) metabolite1->conjugation metabolite2 Conjugated Metabolite (More water-soluble) conjugation->metabolite2 excretion Excretion (Urine, Feces) metabolite2->excretion sf5_block SF5 group provides stronger electronic and steric shielding than CF3, hindering CYP450-mediated oxidation.

References

A Head-to-Head Battle of Bioisosteres: The Pentafluorosulfanyl (SF5) Group as a Replacement for the Nitro Group in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to optimize drug-like characteristics. This guide provides an objective, data-driven comparison of the emerging pentafluorosulfanyl (SF5) group and the classical nitro (NO2) group, a common bioisosteric pairing that is gaining significant attention for its potential to enhance pharmacological profiles.

The pentafluorosulfanyl (SF5) group is increasingly recognized as a "super-trifluoromethyl" group, offering a unique combination of properties that can lead to improved metabolic stability, enhanced potency, and better membrane permeability.[1][2] Its bioisosteric relationship with the nitro group stems from their comparable steric bulk and strong electron-withdrawing nature.[3] However, the SF5 group often imparts superior lipophilicity and metabolic stability, addressing some of the liabilities associated with nitro-containing compounds, such as potential toxicity and metabolic reduction to reactive species.[4][5]

This guide will delve into a comparative analysis of these two critical functional groups, presenting quantitative data from experimental studies, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Physicochemical and Biological Properties

To provide a clear and objective comparison, the following tables summarize key physicochemical and biological parameters for analogous compounds where a nitro group has been replaced by a pentafluorosulfanyl group. The data is exemplified by analogues of Cinacalcet, a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). While a direct nitro-to-SF5 comparison for Cinacalcet was not found in a single study, the data presented offers valuable insights into the impact of these functional groups.

PropertyNitro AnalogueSF5 AnalogueReference Compound (e.g., Cinacalcet)
Lipophilicity (logP) Typically lower than SF5 analogueGenerally higher than nitro analogue~3.36 (for Pentafluorosulfanylbenzene)[6]
Metabolic Stability (t½ in microsomes) Often susceptible to reductionGenerally high stabilityVaries depending on the core structure
Biological Activity (IC50/EC50) Potency can be high, but may have off-target effectsOften shows improved or maintained potency with potentially better selectivityVaries with the specific target and assay
pKa Not directly applicable to the nitro group itselfThe SF5 group influences the pKa of nearby ionizable groupsDependent on the overall molecular structure

Table 1: Comparative Physicochemical and Biological Properties of Nitro vs. SF5 Analogues.

Case Study: Allosteric Modulators of the Calcium-Sensing Receptor (CaSR)

Cinacalcet is a calcimimetic agent that enhances the sensitivity of the CaSR to extracellular calcium, thereby reducing parathyroid hormone (PTH) levels.[7] This makes the CaSR an excellent target to study the impact of bioisosteric replacements on drug activity.

CompoundTargetAssayIC50 / EC50Reference
Cinacalcet Analogue (SF5)Calcium-Sensing Receptor (CaSR)Intracellular Ca2+ MobilizationPotent (specific value not publicly available)[8]
Nitro-containing CaSR ModulatorsCalcium-Sensing Receptor (CaSR)VariesVaries[1]

Table 2: Biological Activity of SF5 and Nitro-Containing CaSR Modulators.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of key precursors and the evaluation of biological activity.

Synthesis of 4-Nitro-(pentafluorosulfanyl)benzene

This protocol describes the direct fluorination of a diaryl disulfide, a common method for introducing the SF5 group.

Materials:

  • 1,2-Bis(4-nitrophenyl) disulfide

  • Elemental fluorine (F2)

  • Acetonitrile (MeCN)

  • Sodium fluoride (NaF)

Procedure:

  • A solution of 1,2-bis(4-nitrophenyl) disulfide in acetonitrile is prepared in a fluorination reactor.

  • The reactor is cooled, and a mixture of fluorine and nitrogen gas is bubbled through the solution.

  • The reaction progress is monitored by 19F NMR spectroscopy.

  • Upon completion, the reaction mixture is purged with nitrogen to remove excess fluorine.

  • The solvent is evaporated, and the crude product is purified by chromatography to yield 4-nitro-1-(pentafluorosulfanyl)benzene.[9][10]

Synthesis of a Nitro-Analogue of Cinacalcet (General Approach)

General Steps:

  • Synthesis of the nitro-substituted aryl component: This would typically involve the nitration of a suitable aromatic precursor that will form the core of the Cinacalcet analogue.

  • Synthesis of the chiral amine component: The synthesis of (R)-1-(1-naphthyl)ethylamine is a well-established procedure.[11]

  • Coupling of the two components: The nitro-substituted aryl component and the chiral amine are coupled, often via reductive amination or a similar C-N bond-forming reaction.

  • Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization.

IC50 Determination for CaSR Modulators using an Intracellular Calcium Mobilization Assay

This protocol outlines a common method to assess the potency of compounds that modulate the Calcium-Sensing Receptor.

Materials:

  • HEK293 cells stably expressing the human CaSR

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., HBSS)

  • Test compounds (e.g., Cinacalcet analogues)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the CaSR-expressing HEK293 cells into 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution to load the cells with the calcium indicator.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the wells.

  • Calcium Stimulation: Add a solution of CaCl2 to stimulate the CaSR.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.[1][8]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

G Experimental Workflow for IC50 Determination A Seed CaSR-expressing cells in 96-well plate B Load cells with Fluo-4 AM calcium indicator A->B C Add serial dilutions of test compounds B->C D Stimulate with CaCl2 C->D E Measure fluorescence intensity D->E F Plot dose-response curve and calculate IC50 E->F G Calcium-Sensing Receptor (CaSR) Signaling Pathway cluster_membrane Plasma Membrane CaSR CaSR Gq11 Gq/11 CaSR->Gq11 activates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq11->PLC activates Ext_Ca Extracellular Ca2+ Ext_Ca->CaSR Cinacalcet Cinacalcet / SF5-Analogue Cinacalcet->CaSR Positive Allosteric Modulation Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC PTH Decreased PTH Secretion Ca_release->PTH

References

Comparative study of electronegativity: SF5 vs other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Pentafluorosulfanyl (SF5) Group's Electronegativity Against Other Key Functional Groups

The pentafluorosulfanyl (SF5) group is rapidly gaining prominence in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed a "super-trifluoromethyl" group, its unique combination of properties—including high thermal stability, significant lipophilicity, and exceptionally strong electron-withdrawing character—makes it a compelling substituent for molecular design.[1][3] This guide provides a comparative analysis of the electronegativity of the SF5 group versus other commonly used functional groups, supported by experimental data, to offer a clear perspective for researchers in drug discovery and chemical design.

The electronegativity of a functional group, its ability to attract electron density, is a critical determinant of a molecule's chemical and physical properties. It influences acidity (pKa), metabolic stability, and intermolecular interactions. For aromatic systems, this electron-withdrawing or electron-donating nature is quantitatively described by substituent constants derived from linear free-energy relationships (LFERs), such as the Hammett, Taft, and Swain-Lupton parameters.

Experimental Protocols for Determining Substituent Constants

The quantitative data presented in this guide are derived from standardized experimental procedures that have been foundational in physical organic chemistry for decades.

Hammett Constant (σ) Determination

The Hammett substituent constants, σm and σp, are traditionally determined by measuring the acid dissociation constant (Ka) of a series of meta- or para-substituted benzoic acids.

  • Sample Preparation: A precise concentration (e.g., 0.02 M) of each substituted benzoic acid and the unsubstituted benzoic acid (as a reference) is prepared in a consistent solvent system, typically an ethanol-water mixture to ensure solubility.

  • Titration: Each acid solution is titrated with a standardized strong base, such as NaOH, at a constant temperature (e.g., 25°C). The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • pKa Calculation: The pKa is determined from the titration curve. It is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

  • Sigma (σ) Calculation: The Hammett equation is used to calculate the substituent constant: σ = (pKa₀ - pKa) / ρ Where pKa₀ is the pKa of unsubstituted benzoic acid, pKa is the pKa of the substituted benzoic acid, and ρ (rho) is the reaction constant. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.

Taft Polar (σ*) and Steric (Es) Constant Determination

Taft constants separate the polar (inductive/field) effects from steric effects. They are determined by studying the rates of ester hydrolysis under acidic and basic conditions.

  • Rate Measurement: The rates of hydrolysis for a series of esters (e.g., methyl esters, R-COOCH₃) are measured. This is typically done by monitoring the concentration of the carboxylic acid product over time via titration.

  • Polar Constant (σ) Calculation:* Taft postulated that steric effects are nearly identical for both acid- and base-catalyzed hydrolysis, while polar effects are significant only in the base-catalyzed reaction. Therefore, the polar substituent constant (σ) can be isolated using the following equation: σ = (1/2.48) * [log(k/k₀)ᵦ - log(k/k₀)ₐ] Where (k/k₀)ᵦ is the ratio of the rate constant for the substituted ester to a reference ester (usually methyl acetate) under basic conditions, and (k/k₀)ₐ is the same ratio under acidic conditions. The factor of 2.48 scales the values to be comparable to Hammett constants.

  • Steric Constant (Es) Calculation: The steric parameter is derived from the rate of the acid-catalyzed hydrolysis, where polar effects are assumed to be negligible: Es = log(k/k₀)ₐ

Data Presentation: Comparative Electronegativity Parameters

The following table summarizes key substituent constants that quantify the electronic influence of the SF5 group in comparison to other widely used functional groups. A higher positive value for Hammett (σ) and Inductive (σI) constants indicates a stronger electron-withdrawing effect.

Functional GroupHammett σ_meta_Hammett σ_para_Inductive (σI)Resonance (σR)
-SF₅ 0.61 [3]0.68 [1][3]0.55 [1]0.11 [1]
-NO₂0.710.780.650.13
-CN0.610.650.510.15
-CF₃0.430.54[1]0.39[1]0.12[1]
-SO₂CH₃0.640.73--
-CHO0.360.43--
-Br0.370.260.42-0.19
-Cl0.370.240.42-0.19
-F0.340.150.45-0.39
-H0.000.000.000.00
-CH₃-0.06-0.140.01-0.18
-OCH₃0.10-0.280.29-0.56
-NH₂-0.09-0.570.03-0.73

Note: Inductive (σI) and Resonance (σR) constants are related to Swain-Lupton parameters and provide insight into the mechanism of electron withdrawal. Data for groups other than SF5 and CF3 are compiled from various established sources.

Visualization of Electron-Withdrawing Strength

The following diagram provides a visual comparison of the electron-withdrawing strength of various functional groups based on their experimental Hammett σp values. Groups are ranked from strongest electron-donating to strongest electron-withdrawing.

G cluster_EDG Electron Donating Groups (EDG) cluster_Neutral Reference cluster_EWG Electron Withdrawing Groups (EWG) NH2 NH₂ (-0.57) OCH3 OCH₃ (-0.28) CH3 CH₃ (-0.14) H H (0.00) F F (0.15) Cl Cl (0.24) Br Br (0.26) CF3 CF₃ (0.54) CN CN (0.65) SF5 SF₅ (0.68) NO2 NO₂ (0.78)

Caption: Relative electron-withdrawing strength based on Hammett σp constants.

Analysis and Discussion

The experimental data clearly position the pentafluorosulfanyl group among the most potent electron-withdrawing substituents available in organic chemistry.

  • Superiority over CF₃: The Hammett σp value for -SF₅ (0.68) is significantly higher than that of the widely used trifluoromethyl (-CF₃) group (0.54).[1] This confirms its status as a "super-trifluoromethyl" group in terms of electron-withdrawing power. The effect is primarily driven by a very strong inductive component (σI = 0.55 for -SF₅ vs. 0.39 for -CF₃).[1]

  • Comparison with -CN and -NO₂: The -SF₅ group's electron-withdrawing strength is comparable to the cyano (-CN) group (σp = 0.65) and approaches that of the nitro (-NO₂) group (σp = 0.78), which is one of the strongest classical electron-withdrawing groups.

  • Unique Property Combination: A key advantage of the -SF₅ group is its combination of extreme electronegativity with high lipophilicity (Hansch parameter π = 1.51), a property not shared by other strong electron-withdrawers like -CN (π = -0.32).[3] This dual character is highly desirable in drug design, as it can simultaneously enhance metabolic stability (via the electron-withdrawing effect) and improve membrane permeability (via lipophilicity).

Conclusion

The pentafluorosulfanyl (SF₅) group is an exceptionally strong electron-withdrawing substituent, surpassing the trifluoromethyl (CF₃) group and rivaling the cyano (-CN) and nitro (-NO₂) groups in this regard. Its electronic properties are primarily driven by a powerful inductive effect. The unique coexistence of high electronegativity and significant lipophilicity makes the SF₅ group a strategic tool for medicinal chemists and materials scientists seeking to fine-tune molecular properties for enhanced performance and stability.

References

Unveiling the Structural Landscape: A Comparative Guide to the X-ray Crystallography of Arylsulfur Pentafluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and material scientists, the unique properties of the pentafluorosulfanyl (SF₅) group make it a compelling substituent in modern chemical design. Its high electronegativity, steric bulk, and exceptional stability offer a distinct alternative to more common moieties like the trifluoromethyl group. A thorough understanding of the three-dimensional structure of arylsulfur pentafluoride derivatives is paramount to harnessing their potential. This guide provides a comparative analysis of their crystal structures, elucidated by single-crystal X-ray diffraction, offering valuable insights for rational molecular design and the development of novel pharmaceuticals and advanced materials.

The geometry of the sulfur center in arylsulfur pentafluorides is consistently observed to be a distorted octahedron.[1][2] This arrangement features one axial and four equatorial fluorine atoms relative to the aryl ring. Subtle yet significant variations in bond lengths and angles within the SF₅ group are influenced by the electronic nature of the substituents on the aromatic ring. These structural nuances can impact intermolecular interactions and, consequently, the solid-state packing and macroscopic properties of the material.

Comparative Analysis of Key Geometric Parameters

To illustrate the influence of aryl substituents on the SF₅ group's geometry, the following table summarizes key bond lengths and angles for a selection of arylsulfur pentafluoride derivatives, determined by single-crystal X-ray crystallography. The data is categorized based on the electronic properties of the para-substituent on the aryl ring.

CompoundSubstituent TypeC-S (Å)S-Fₐₓ (Å)S-Fₑq (avg. Å)C-S-Fₐₓ (°)C-S-Fₑq (avg. °)Fₑq-S-Fₑq (avg. °)
4-Aminophenylsulfur pentafluorideElectron-Donating1.786(3)1.600(2)1.582178.0(1)90.989.9
4-Nitrophenylsulfur pentafluorideElectron-Withdrawing1.791(4)1.571(3)1.560177.5(2)90.689.9

Note: The values for 4-aminophenylsulfur pentafluoride were obtained from its crystallographic information file.[1][2] Data for 4-nitrophenylsulfur pentafluoride is derived from published crystallographic studies. The averaging of equatorial bond lengths and angles is performed to provide a general comparison.

As evidenced by the data, the C-S bond length shows minor elongation with an electron-withdrawing substituent. More notably, the axial S-F bond (S-Fₐₓ) is shorter in the nitro-substituted derivative compared to the amino-substituted compound, reflecting the influence of the substituent's electronic effects transmitted through the aromatic system to the sulfur center. The equatorial S-F bond lengths (S-Fₑq) show less variation. The overall geometry remains close to octahedral, with bond angles deviating only slightly from the ideal 90° and 180°.

Experimental Protocol: Single-Crystal X-ray Diffraction of Arylsulfur Pentafluoride Derivatives

The following provides a generalized methodology for the determination of the crystal structure of an arylsulfur pentafluoride derivative.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as pentane or a mixture of solvents like methanol and water. The crystallization process is often performed at room temperature or under controlled cooling.

2. Data Collection: A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a CCD or CMOS detector, using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The data is typically collected at a low temperature (e.g., 100-200 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected over a range of crystal orientations.

3. Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections. The data is then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. In the final stages of refinement, anisotropic displacement parameters are typically introduced for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow and Molecular Geometry

To further clarify the process and the key structural features, the following diagrams are provided.

experimental_workflow cluster_prep Crystal Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Refinement cluster_output Final Structure synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

A typical workflow for X-ray crystallography.

Key geometric parameters of the arylsulfur pentafluoride moiety.

References

Quantifying the Lipophilicity of 4-Bromophenylsulfur pentafluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the lipophilicity of a molecule is a critical physicochemical parameter that profoundly influences its pharmacokinetic and pharmacodynamic properties. Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), governs a compound's ability to cross biological membranes, its distribution within the body, and its interaction with target receptors. The pentafluorosulfanyl (SF5) group has emerged as a valuable substituent in medicinal chemistry, prized for its unique electronic properties and its significant contribution to molecular lipophilicity. This guide provides a comparative analysis of the lipophilicity of 4-Bromophenylsulfur pentafluoride against other structurally related brominated aromatic compounds.

The high lipophilicity of the SF5 group can enhance a molecule's ability to permeate cell membranes.[1][2] This property is particularly advantageous in drug design for improving the bioavailability of therapeutic agents. Understanding the lipophilicity of this compound in comparison to other building blocks is essential for researchers aiming to fine-tune the properties of lead compounds.

Comparative Lipophilicity Data

The lipophilicity of a compound is experimentally determined and can also be estimated through calculations. The partition coefficient (logP) is the ratio of the concentration of a compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium. A higher logP value indicates greater lipophilicity. Below is a comparison of the predicted logP value for a close analog of the target compound and the experimental logP values of several alternative brominated aromatic compounds.

Compound NameStructurelogP
(3-Bromophenyl)sulfur pentafluoride5.9 (Predicted)[3]
4-Bromobenzotrifluoride3.31[4]
4-Bromotoluene3.42[5]
4-Bromoanisole3.16[6]

Experimental Determination of Lipophilicity: The Shake-Flask Method

The "shake-flask" method is the benchmark technique for determining the logP of a compound and is considered the gold standard.[4][7] It directly measures the partitioning of a substance between n-octanol and water.

  • Preparation of Pre-Saturated Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period to allow the two phases to become distinct.

  • Sample Preparation: A known amount of the test compound is dissolved in either water-saturated n-octanol or n-octanol-saturated water, depending on its solubility.

  • Partitioning: The solution is then mixed with the other pre-saturated solvent in a separatory funnel or a vial.

  • Equilibration: The mixture is gently shaken or agitated until equilibrium is reached. This ensures that the compound has fully distributed between the two phases. Centrifugation may be used to facilitate the separation of the two phases if an emulsion forms.

  • Phase Separation: The n-octanol and water phases are carefully separated.

  • Concentration Analysis: The concentration of the test compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Water prep_sample Dissolve Compound in one Phase prep_solvents->prep_sample partition Mix Phases and Equilibrate (Shake) prep_sample->partition separate Separate Phases partition->separate analyze_oct Analyze Concentration in n-Octanol separate->analyze_oct analyze_wat Analyze Concentration in Water separate->analyze_wat calculate Calculate logP analyze_oct->calculate analyze_wat->calculate

References

A Comparative Guide to Analytical Methods for Determining the Purity of 4-Bromophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for 4-Bromophenylsulfur pentafluoride is paramount in research and development, particularly in the synthesis of novel agrochemicals, pharmaceuticals, and advanced materials. The presence of impurities can significantly impact reaction yields, biological activity, and material properties. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Performance Comparison

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and the necessity for structural elucidation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative ¹⁹F NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and mobile phase.Quantitative determination based on the direct proportionality between the integral of a ¹⁹F NMR signal and the number of fluorine nuclei.
Typical Purity Range >95%>95%Highly accurate for a wide range of purities.
Selectivity Good for volatile impurities. May require derivatization for less volatile compounds.Excellent for a wide range of polar and non-polar impurities.Excellent for all fluorine-containing compounds.
Sensitivity High, typically to ppm levels.High, typically to ppm levels, depending on the chromophore.Moderate, typically requires mg of sample.
Quantification Relative (area percent) or absolute with a certified reference standard.Relative (area percent) or absolute with a certified reference standard.Absolute quantification using a certified internal standard.
Impurity Identification Coupled with Mass Spectrometry (GC-MS) for structural elucidation.Coupled with Mass Spectrometry (LC-MS) for structural elucidation.Chemical shifts and coupling patterns can aid in impurity identification.
Sample Throughput HighModerate to HighModerate
Strengths Robust, reliable, and widely available for routine purity checks.[1]Versatile for a broad range of impurities, including non-volatile ones.[2][3]Provides absolute purity without a specific reference standard for the analyte; non-destructive.[4][5][6]
Limitations Not suitable for thermally labile or non-volatile impurities.May require method development to optimize separation.Lower sensitivity than chromatographic methods; requires a specialized spectrometer.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity determination. The following are representative protocols for each of the discussed analytical techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quality control of this compound to determine its overall purity and to detect volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Column: A nonpolar column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is typically determined by area percent normalization, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For higher accuracy, an internal or external standard method can be employed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is advantageous for detecting a broader range of impurities, including those that are less volatile or thermally sensitive.

  • Instrumentation: HPLC system with a UV detector and a reverse-phase column.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is often effective.

    • Gradient Program:

      • Start with 50% acetonitrile.

      • Linearly increase to 95% acetonitrile over 15 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a wavelength of maximum absorbance determined from a UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Similar to GC, purity can be determined by area percent normalization. For more accurate quantification, a calibration curve with a certified reference standard is recommended.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

This technique provides an absolute measure of purity by comparing the integral of the analyte's ¹⁹F signal to that of a certified internal standard.

  • Instrumentation: NMR spectrometer with a fluorine probe.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., acetone-d₆, acetonitrile-d₃, or chloroform-d).

  • Internal Standard: A certified reference material with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals. A common choice is trifluoroacetic acid (TFA) or another stable fluorinated compound like 1,4-difluorobenzene.[4]

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the deuterated solvent to dissolve both components completely.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): A sufficiently long delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei being quantified (typically 20-30 seconds).[7]

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or more).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the ¹⁹F NMR spectrum.

    • Integrate the signals corresponding to the SF₅ group of this compound and the signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Common Impurities

The potential impurities in this compound are often related to its synthesis. Common synthetic routes involve the fluorination of corresponding sulfur-containing precursors. Potential impurities may include:

  • Isomeric Impurities: Positional isomers such as 2- or 3-Bromophenylsulfur pentafluoride.

  • Incompletely Fluorinated Species: Arylsulfur trifluorides or chlorotetrafluorides which are intermediates in some synthetic pathways.

  • Starting Material Residues: Unreacted starting materials from the synthesis.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

GC-MS is a powerful tool for the identification of these volatile and semi-volatile impurities by providing both retention time and mass spectral data for structural elucidation.[8]

Visualizing the Workflow

Experimental Workflow for Purity Determination

G cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample 4-Bromophenylsulfur pentafluoride Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution GC Gas Chromatography (GC-FID) Dissolution->GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Dissolution->HPLC NMR Quantitative ¹⁹F NMR Dissolution->NMR Chromatogram Chromatogram Acquisition GC->Chromatogram HPLC->Chromatogram Spectrum Spectrum Acquisition NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Purity Calculation Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report

Caption: General experimental workflow for the purity determination of this compound.

Logical Flow for Method Selection

G node_end node_end Start Analytical Need Routine_Check Routine Purity Check? Start->Routine_Check Non_Volatile_Impurities Concerned about Non-Volatile/Thermal Labile Impurities? Routine_Check->Non_Volatile_Impurities No GC_Method Use GC-FID Routine_Check->GC_Method Yes Volatile_Impurities Concerned about Volatile Impurities? Absolute_Purity Need Absolute Purity without Analyte Standard? Volatile_Impurities->Absolute_Purity No Volatile_Impurities->GC_Method Yes GC_MS_Method Use GC-MS for Impurity ID Volatile_Impurities->GC_MS_Method Need ID Non_Volatile_Impurities->Volatile_Impurities No HPLC_Method Use HPLC-UV Non_Volatile_Impurities->HPLC_Method Yes Absolute_Purity->GC_Method No NMR_Method Use qNMR Absolute_Purity->NMR_Method Yes

Caption: Decision tree for selecting an analytical method for this compound analysis.

References

SF5-Modified Drug Analogues Demonstrate Enhanced Efficacy in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have highlighted the significant potential of the pentafluorosulfanyl (SF5) group in enhancing the therapeutic properties of drug candidates. Comparative preclinical data reveals that SF5-modified analogues of existing drugs can exhibit superior potency and efficacy compared to their non-modified counterparts. This guide provides a detailed comparison of SF5-modified and non-modified versions of two prominent drug analogues: the dihydroorotate dehydrogenase (DHODH) inhibitor Teriflunomide and the histone deacetylase (HDAC) inhibitor Vorinostat, supported by experimental data and detailed methodologies.

The SF5 group, often termed a "super-trifluoromethyl group," is increasingly utilized in drug design due to its unique combination of properties.[1][2] Its high electronegativity, metabolic stability, and substantial steric profile can lead to improved pharmacokinetic and pharmacodynamic profiles of therapeutic compounds.[2]

Enhanced Inhibition of Dihydroorotate Dehydrogenase with SF5-Teriflunomide

A study comparing the inhibitory activity of SF5-modified analogues of Leflunomide and Teriflunomide against human dihydroorotate dehydrogenase (HDHODH) demonstrated a notable increase in potency. SF5-Teriflunomide was found to be approximately twice as active as Teriflunomide.[3] Molecular modeling studies suggest that the bulkier SF5 group is able to fill the binding pocket of the enzyme more effectively than the trifluoromethyl (CF3) group of the parent compound.[3]

Comparative Efficacy Data: DHODH Inhibition
CompoundTargetIC50 (nM)[3]pIC50[3]
LeflunomideHuman DHODH>100,000<4.0
SF5-Leflunomide Human DHODH1,4005.85
TeriflunomideHuman DHODH1,2005.92
SF5-Teriflunomide Human DHODH6006.22

Superior Antiproliferative Activity of SF5-Vorinostat

In the realm of oncology, a novel pentafluorothio-substituted analogue of the HDAC inhibitor Vorinostat (SAHA), termed SF5-SAHA, has shown strong inhibition of tumor cell growth, with IC50 values similar to or lower than Vorinostat across various cancer cell lines.[2] The presence of the SF5-substituent increased the antiproliferative effects in both solid tumor and leukemia/lymphoma cell models when compared with its parent compound.[2][4]

Comparative Efficacy Data: Antiproliferative Activity
Cell LineCancer TypeIC50 (µM) - Vorinostat (SAHA)[2]IC50 (µM) - SF5-Vorinostat (SF5-SAHA)[2]
DU145Prostate Carcinoma2.1 ± 0.32.3 ± 0.4
PC3Prostate Carcinoma5.3 ± 0.53.5 ± 0.3
Hep-G2Hepatocellular Carcinoma6.1 ± 0.83.7 ± 0.5
HT29Colon Carcinoma>104.8 ± 0.6
JurkatT-cell Leukemia4.2 ± 0.42.9 ± 0.2
U937Histiocytic Lymphoma3.8 ± 0.32.5 ± 0.2

Signaling Pathways and Mechanisms of Action

The enhanced efficacy of these SF5-modified analogues stems from their interaction with key biological pathways.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate UMP UMP DNA_RNA_Synthesis DNA and RNA Synthesis Proliferation_Arrest Lymphocyte Proliferation Arrest DNA_RNA_Synthesis->Proliferation_Arrest Depletion leads to SF5_Teriflunomide SF5-Teriflunomide / Teriflunomide DHODH DHODH SF5_Teriflunomide->DHODH Inhibits

DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like lymphocytes.[5][6] By inhibiting DHODH, SF5-Teriflunomide and Teriflunomide deplete the pyrimidine pool, leading to cell cycle arrest.[7]

HDAC_Inhibition_Pathway cluster_chromatin Chromatin Regulation cluster_inhibition Inhibition cluster_outcome Cellular Outcome HATs Histone Acetyltransferases (HATs) Histones Histones HATs->Histones Adds Acetyl Groups HDACs Histone Deacetylases (HDACs) HDACs->Histones Removes Acetyl Groups Acetylated_Histones Acetylated Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21) Chromatin->Gene_Expression SF5_Vorinostat SF5-Vorinostat / Vorinostat SF5_Vorinostat->HDACs Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

HDAC inhibitors like SF5-Vorinostat and Vorinostat block the action of HDAC enzymes, leading to an accumulation of acetylated histones.[1][8] This results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes, which can induce cell cycle arrest and apoptosis.[1][9]

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

DHODH_Assay_Workflow Start Prepare_Reagents Prepare Reagents: - Human DHODH - Dihydroorotate (DHO) - DCIP - Coenzyme Q10 - Test Compounds Start->Prepare_Reagents Dispense Dispense Test Compound and DHODH into 96-well plate Prepare_Reagents->Dispense Pre_incubate Pre-incubate for 30 minutes at 25°C Dispense->Pre_incubate Initiate_Reaction Initiate reaction with DHO, DCIP, and CoQ10 mix Pre_incubate->Initiate_Reaction Measure_Absorbance Measure absorbance at 600-650 nm kinetically Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End Analyze_Data->End

The inhibitory activity of SF5-Teriflunomide and its analogues against human DHODH was determined using a spectrophotometric assay. This assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm is proportional to the rate of DCIP reduction and thus, the enzyme's activity.

Procedure:

  • Reagent Preparation: Stock solutions of L-Dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), and Coenzyme Q10 are prepared in appropriate solvents (e.g., DMSO). The assay buffer typically consists of 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

  • Assay Plate Setup: 2 µL of the test compound dilutions (or DMSO for control) are added to the wells of a 96-well plate.

  • Enzyme Addition and Incubation: 178 µL of the recombinant human DHODH enzyme solution is added to each well. The plate is then incubated at 25°C for 30 minutes to allow for inhibitor binding.

  • Reaction Initiation: A reaction mix is prepared to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in a 200 µL reaction volume. The reaction is initiated by adding 20 µL of this mix to each well.

  • Measurement: The decrease in absorbance is immediately measured at 600-650 nm over a period of time (e.g., 10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the DMSO control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

MTT_Assay_Workflow Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours for cell attachment Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of test compounds Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT reagent to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours to allow formazan formation Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End Analyze_Data->End

The antiproliferative activity of SF5-Vorinostat and Vorinostat was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (SF5-Vorinostat and Vorinostat) and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The incorporation of the pentafluorosulfanyl group represents a promising strategy in drug development to enhance the efficacy of therapeutic agents. The examples of SF5-Teriflunomide and SF5-Vorinostat demonstrate that this modification can lead to significant improvements in target inhibition and cellular activity. Further exploration of SF5-analogues of other drug candidates is warranted to fully realize the potential of this unique functional group in modern medicinal chemistry.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Bromophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized reagents like 4-Bromophenylsulfur pentafluoride is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, ensuring the safety of personnel and compliance with regulations.

Immediate Safety and Handling

This compound is a toxic and hazardous substance that requires careful handling in a controlled laboratory environment.[1][2] It is sensitive to air and heat and should be stored under an inert atmosphere in a cool, dry, and well-ventilated area.[3] All work with this compound should be conducted in a properly functioning chemical fume hood.[4]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.[4]

  • Hand Protection: Double-gloving with chemically resistant gloves is recommended.[4]

  • Body Protection: A flame-resistant lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[4]

  • Respiratory Protection: If engineering controls are insufficient, a respirator appropriate for the potential exposure level must be used.[5]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound, compiled from safety data sheets.

PropertyValue
CAS Number 774-93-6
Molecular Formula C6H4BrF5S
Appearance Colorless to light yellow clear liquid
Purity >96.0% (GC)
Boiling Point 77 °C / 10 mmHg
Flash Point 84 °C
Density 1.86 g/cm³
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Storage Temperature Ambient

Experimental Protocols: Spill Containment and Cleanup

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

Small Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Containment: Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: The container with the absorbed material is to be treated as hazardous waste and disposed of accordingly.

Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and surrounding areas.

  • Contact Emergency Response: Immediately contact your institution's emergency response team.

  • Restrict Access: Prevent entry to the affected area.

Disposal Plan

The primary disposal routes for such compounds are:

  • High-Temperature Incineration: This is a promising method for the permanent elimination of per- and polyfluoroalkyl substances (PFAS) and other fluorinated organic compounds.[2][6] However, this must be carried out in a specialized incinerator equipped with appropriate scrubbers to handle the hazardous combustion products, such as hydrogen fluoride and hydrogen bromide.[1]

  • Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is an acceptable method.[2] These landfills have environmental controls to prevent leaching into the surrounding environment.[2]

Operational Workflow for Disposal:

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Pathway cluster_methods Approved Disposal Methods start Waste Generated (e.g., residual material, contaminated items) collect Collect in a Designated, Labeled Container start->collect segregate Segregate from Incompatible Waste Streams collect->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) store->contact_ehs waste_pickup Arrange for Hazardous Waste Pickup contact_ehs->waste_pickup transport Transport by Licensed Waste Disposal Company waste_pickup->transport final_disposal Final Disposal transport->final_disposal incineration High-Temperature Incineration final_disposal->incineration landfill Hazardous Waste Landfill final_disposal->landfill

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenylsulfur pentafluoride
Reactant of Route 2
4-Bromophenylsulfur pentafluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.